Product packaging for 3-Bromoimidazo[1,2-a]pyridine(Cat. No.:CAS No. 4926-47-0)

3-Bromoimidazo[1,2-a]pyridine

Cat. No.: B1267429
CAS No.: 4926-47-0
M. Wt: 197.03 g/mol
InChI Key: APYSHMNJHJRIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305197. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1267429 3-Bromoimidazo[1,2-a]pyridine CAS No. 4926-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYSHMNJHJRIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316592
Record name 3-bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-47-0
Record name 3-Bromoimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4926-47-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Bromoimidazo[1,2-a]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CRW686QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoimidazo[1,2-a]pyridine is a heterocyclic organic compound that belongs to the imidazopyridine class. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and several marketed drugs.[1][2][3] This core structure is a key building block in the synthesis of novel therapeutic agents with a wide range of activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[1][2][4][5] The presence of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in drug discovery and development.[6] This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for their determination, and its role as a synthetic precursor.

Core Physicochemical Properties

The basic properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The key physicochemical parameters for this compound are summarized below.

PropertyValueReference(s)
CAS Number 4926-47-0[7][8]
Molecular Formula C₇H₅BrN₂[8]
Molecular Weight 197.03 g/mol [7][8]
Appearance Light yellow to brown solid[9]
Melting Point 90-95 °C[8]
pKa (Predicted) 3.85 ± 0.50[9]
logP (Predicted) 2.8[7]
Density (Predicted) 1.69 ± 0.1 g/cm³[9]
Storage Conditions Keep in a dark place, sealed in dry, room temperature[9]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for measuring the pKa and solubility of this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, which is a weak base, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. Potentiometric titration is a common and reliable method for its determination.[10]

Methodology: Potentiometric Titration [10]

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).

    • Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH).

    • Prepare a 0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength.

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a sample solution of approximately 1 mM.

  • Calibration:

    • Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Add the 0.15 M KCl solution to maintain ionic strength.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

    • Immerse the calibrated pH electrode into the solution.

    • Make the solution acidic (pH ~2) by adding 0.1 M HCl.

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is in its protonated form.[11]

    • Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[10]

Determination of Aqueous Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Methodology: Shake-Flask Method [12][14]

  • Preparation:

    • Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator.[13]

    • The agitation should be vigorous enough to ensure intimate contact between the solid and the solvent but not so vigorous as to cause particle size reduction.

    • Allow the system to equilibrate for a sufficient period (typically 24-48 hours). The attainment of equilibrium should be confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute the saturated solution with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or µM.

Synthesis and Role in Drug Development

This compound is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is a critical first step in many drug discovery campaigns.

Synthetic Workflow: Electrosynthesis

An efficient method for synthesizing 3-bromoimidazo[1,2-a]pyridines involves an electrochemical process. This approach offers advantages such as avoiding the use of external oxidants.[15]

General Protocol: [15]

  • Reaction Setup: The reaction is conducted in an undivided electrochemical cell equipped with two graphite electrodes.

  • Reactants: The starting materials are a 2-aminopyridine derivative and an α-haloketone.

  • Electrolysis: A constant current is applied to the reaction mixture, which typically contains the reactants in a suitable solvent with a supporting electrolyte.

  • Mechanism: The process involves a domino condensation of the 2-aminopyridine with the α-haloketone, followed by an electrochemically-induced bromination sequence.

  • Work-up and Purification: After the reaction is complete, the product is isolated through standard work-up procedures, such as extraction and solvent evaporation. The crude product is then purified, typically by column chromatography, to yield the pure this compound.

G cluster_reactants Starting Materials cluster_process Electrochemical Synthesis cluster_products Isolation & Purification 2-Aminopyridine 2-Aminopyridine Undivided Cell Undivided Cell (Graphite Electrodes) 2-Aminopyridine->Undivided Cell alpha-Haloketone alpha-Haloketone alpha-Haloketone->Undivided Cell Electrolysis Constant Current Electrolysis Undivided Cell->Electrolysis Domino Condensation/ Bromination Workup Extraction & Evaporation Electrolysis->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the electrosynthesis of this compound.
Application in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a versatile scaffold for developing drugs targeting a variety of diseases. The bromine atom on this compound serves as a convenient attachment point for various functional groups, enabling the creation of diverse chemical libraries for biological screening. Derivatives have shown promise as anticancer, antituberculosis, and antiulcer agents.[5][6][16]

G cluster_reactions Chemical Modifications cluster_agents Potential Therapeutic Agents Core This compound (Scaffold) Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core->Coupling Substitution Nucleophilic Substitution Core->Substitution Other Other Functionalizations Core->Other Anticancer Anticancer Agents Coupling->Anticancer OtherAgents Other Bioactive Molecules Coupling->OtherAgents AntiTB Antituberculosis Agents Substitution->AntiTB Antiviral Antiviral Agents Other->Antiviral Other->OtherAgents

Caption: Role of this compound as a scaffold in drug discovery.

References

3-Bromoimidazo[1,2-a]pyridine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Chemical and Pharmaceutical Research

This technical guide provides comprehensive information on 3-Bromoimidazo[1,2-a]pyridine, a key heterocyclic intermediate in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, structure, synthesis, and biological significance.

Core Compound Identification

This compound is a fused bicyclic heteroaromatic compound. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[1][2] The bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries.

Chemical Structure:

2D Structure of this compound
Figure 1: 2D Chemical Structure

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is crucial for its identification, purification, and use in experimental settings.

PropertyValueReference(s)
CAS Number 4926-47-0[3]
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.03 g/mol [3]
IUPAC Name This compound[3]
Appearance Light yellow to brown solid[4]
Melting Point 90-95 °C
SMILES C1=CC2=NC=C(N2C=C1)Br[3]
InChIKey APYSHMNJHJRIDR-UHFFFAOYSA-N[3]
Predicted Density 1.69 ± 0.1 g/cm³[4]
Predicted pKa 3.85 ± 0.50[4]
¹H NMR Spectroscopy Spectra available from chemical suppliers and databases.[5]
¹³C NMR Spectroscopy Spectra available from chemical suppliers and databases.[3]

Experimental Protocols: Synthesis

The synthesis of 3-substituted imidazo[1,2-a]pyridines is well-established. A common and reliable method involves the condensation of a 2-aminopyridine with an α-haloketone or equivalent three-carbon electrophile, followed by cyclization. Below is a representative protocol for the synthesis of related structures, which can be adapted for 3-bromo-substituted analogs.

Protocol: Synthesis via Electrophilic Bromination

This two-step protocol involves the initial synthesis of the imidazo[1,2-a]pyridine core followed by regioselective bromination.

Step 1: Synthesis of Imidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.1 eq, 40% wt. solution in water).

  • Heat the reaction mixture to reflux (approx. 80-100 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield imidazo[1,2-a]pyridine.

Step 2: Bromination at the C-3 Position

  • Dissolve the synthesized imidazo[1,2-a]pyridine (1.0 eq) in a solvent such as chloroform or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Biological Significance and Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.

Antitubercular Activity: Inhibition of QcrB

A significant finding in drug development is the identification of imidazo[1,2-a]pyridines as potent inhibitors of Mycobacterium tuberculosis.[6][7] The mechanism of action involves the targeting of QcrB, a subunit of the ubiquinol cytochrome c reductase (bc1 complex) in the electron transport chain.[6][8][9] Inhibition of this complex disrupts cellular respiration and ATP synthesis, leading to bacterial death. This targeted action makes the imidazo[1,2-a]pyridine scaffold a promising lead for developing new anti-TB drugs to combat resistant strains.[6]

QcrB_Inhibition cluster_ETC M. tuberculosis Electron Transport Chain Complex_II Complex II (Succinate Dehydrogenase) UQ_pool Ubiquinone Pool (UQ) Complex_II->UQ_pool e- Complex_III Complex III (bc1 complex) UQ_pool->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient QcrB_subunit QcrB Subunit Inhibitor 3-Bromoimidazo[1,2-a] -pyridine Scaffold Inhibitor->QcrB_subunit Inhibition caption Inhibition of the QcrB subunit by the imidazo[1,2-a]pyridine scaffold.

Diagram 1: Inhibition of the QcrB subunit by the imidazo[1,2-a]pyridine scaffold.

Anticancer Activity: Signaling Pathway Modulation

Derivatives of imidazo[1,2-a]pyridine have been investigated as potent anticancer agents.[1] Studies have shown that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[10] The mechanism often involves the modulation of key signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways.[10][11] By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can suppress tumor growth, highlighting their potential in oncology drug development.

Drug_Discovery_Workflow Start 3-Bromoimidazo [1,2-a]pyridine Reaction Cross-Coupling (e.g., Suzuki, Buchwald) Start->Reaction Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate caption Workflow for drug discovery using the this compound core.

Diagram 2: Workflow for drug discovery using the this compound core.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood.

Hazard Class (GHS)Code
Acute Toxicity, Oral H302 (Harmful if swallowed)
Skin Irritation H315 (Causes skin irritation)
Eye Irritation H319 (Causes serious eye irritation)
STOT - Single Exposure H335 (May cause respiratory irritation)

Data sourced from aggregated GHS information.[3] Store in a cool, dry, dark place in a tightly sealed container.[4]

References

The Imidazo[1,2-a]pyridine Core: A Century of Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system, has carved a significant niche in medicinal chemistry over the past century. Its unique structural features and broad spectrum of biological activities have led to the development of several marketed drugs and a plethora of promising clinical candidates. This technical guide delves into the discovery, historical evolution of synthetic methodologies, and the ever-expanding therapeutic landscape of this remarkable chemical entity.

Discovery and Early History

The journey of the imidazo[1,2-a]pyridine core began in 1925 with the pioneering work of the Russian chemist Aleksei Tschitschibabin. In a landmark discovery, he reported the first synthesis of this bicyclic heterocycle. The reaction, now famously known as the Tschitschibabin reaction for imidazo[1,2-a]pyridines, involved the condensation of 2-aminopyridine with bromoacetaldehyde at elevated temperatures (150-200 °C) in a sealed tube[1]. While the initial reported yields were modest, this seminal work laid the foundation for all subsequent explorations of this versatile scaffold. Later refinements of this method, such as the inclusion of a base like sodium hydrogen carbonate, allowed for milder reaction conditions and improved efficiency[1].

Evolution of Synthetic Methodologies

Since Tschitschibabin's initial discovery, the synthesis of imidazo[1,2-a]pyridines has undergone significant evolution, driven by the need for greater efficiency, diversity, and milder reaction conditions. The synthetic strategies can be broadly categorized into classical and modern methods.

Classical Approaches

The cornerstone of classical imidazo[1,2-a]pyridine synthesis remains the condensation of a 2-aminopyridine with an α-haloketone[2][3]. This robust and versatile method allows for the introduction of substituents at various positions of the heterocyclic core.

Modern Synthetic Strategies

The quest for more efficient and atom-economical syntheses has led to the development of a variety of modern techniques, including:

  • Tandem and Cascade Reactions: These elegant one-pot procedures, such as the reaction between Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines, offer a rapid and efficient route to functionalized imidazo[1,2-a]pyridines[1][2].

  • Multi-Component Reactions (MCRs): MCRs, like the Groebke–Blackburn–Bienaymé reaction, have emerged as powerful tools for generating molecular diversity[2][4][5][6][7]. These reactions combine three or more starting materials in a single step to afford complex imidazo[1,2-a]pyridine derivatives.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines, offering a more sustainable and efficient approach[1].

The evolution of these synthetic methods is a testament to the enduring importance of the imidazo[1,2-a]pyridine scaffold in contemporary organic and medicinal chemistry.

Evolution of Imidazo[1,2-a]pyridine Synthesis Evolution of Synthetic Methodologies for Imidazo[1,2-a]pyridines Tschitschibabin Tschitschibabin Reaction (1925) (2-Aminopyridine + α-Haloaldehyde) Condensation Condensation Reactions (2-Aminopyridine + α-Haloketone) Tschitschibabin->Condensation Generalization Tandem Tandem/Cascade Reactions (e.g., with MBH Adducts) Condensation->Tandem Increased Complexity & Efficiency MCR Multi-Component Reactions (e.g., Groebke–Blackburn–Bienaymé) Condensation->MCR Diversity-Oriented Synthesis Microwave Microwave-Assisted Synthesis Tandem->Microwave Modernization MCR->Microwave Modernization

Figure 1: Evolution of Synthetic Methodologies

Therapeutic Significance and Key Discoveries

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of several commercially successful drugs. Its wide therapeutic spectrum is a result of its ability to interact with a diverse range of biological targets.

Some of the key therapeutic areas where imidazo[1,2-a]pyridines have made a significant impact include:

  • Hypnotics and Anxiolytics: Zolpidem (Ambien®) is a widely prescribed non-benzodiazepine hypnotic for the treatment of insomnia. Alpidem and Saripidem have been developed as anxiolytic agents[2].

  • Cardiotonics: Olprinone is used in the treatment of acute heart failure due to its positive inotropic and vasodilatory effects[2].

  • Antiulcer Agents: Zolimidine has been used for the treatment of peptic ulcers[2].

  • Antiviral Agents: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

  • Anticancer Agents: A growing body of research has highlighted the potential of imidazo[1,2-a]pyridines as anticancer agents, with compounds showing activity against various cancer cell lines, including melanoma, breast, and colon cancer.

  • Antitubercular Agents: More recently, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising new class of potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains[8][9].

The diverse biological activities of this scaffold underscore its importance in the ongoing quest for novel therapeutic agents.

Quantitative Data Summary

The following tables summarize the yields of various synthetic methods for preparing the imidazo[1,2-a]pyridine core and the biological activities of representative derivatives.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

Synthetic MethodReactantsCatalyst/ConditionsYield (%)Reference
Tschitschibabin Reaction2-Aminopyridine, Bromoacetaldehyde150-200 °C, sealed tubeModest[1]
Condensation2-Aminopyridine, Phenacyl bromideDBU, aq. ethanol, rt65-94
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideTsOH, Ultrasound77-91[6]
Tandem Reaction2-Aminopyridine, MBH acetate of nitroalkeneMeOH, rt72-78 (overall for Zolpidem)[2]
One-pot, Solvent-freeAcetophenone, [Bmim]Br3, 2-AminopyridineNa2CO3, rt75-84

Table 2: Biological Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget/OrganismActivity MetricValueReference
AnticancerHep-2, HepG2, MCF-7, A375 cell linesIC5011-13 µM[10]
AnticancerBurkitt's lymphoma (Daudi) cellsIC5013.12 µM (72h)[11]
AntiviralHuman Cytomegalovirus (HCMV)Therapeutic Index>150
AntitubercularM. tuberculosis H37RvMIC0.05-0.4 µg/mL[12]
AntitubercularMDR and XDR M. tuberculosisMIC900.07-2.2 µM[9]
AntitubercularM. aviumMIC1.2-27.5 µM

Experimental Protocols

This section provides detailed methodologies for a key synthetic reaction and a common biological assay.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a representative example of the classical condensation reaction.

Materials:

  • 2-Aminopyridine

  • Phenacyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

  • Water

  • Chloroform

  • Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

  • Dissolve 2-aminopyridine (2.0 mmoles) in a 1:1 (v/v) mixture of ethanol and water (10 mL).

  • To this solution, add phenacyl bromide (2.0 mmoles).

  • Add DBU (4.0 mmoles) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent like chloroform.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

  • Characterize the final product, 2-phenylimidazo[1,2-a]pyridine, by melting point, IR, 1H NMR, and mass spectrometry. The expected 1H NMR in CDCl3 should show characteristic peaks for the aromatic protons.

Determination of IC50 Value using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Imidazo[1,2-a]pyridine test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Experimental Workflow:

MTT Assay Workflow Workflow for IC50 Determination using MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture adherent cells to ~80% confluency Cell_Seeding Seed cells into 96-well plates (e.g., 5,000 cells/well) Cell_Culture->Cell_Seeding Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Drug_Dilution Prepare serial dilutions of the imidazo[1,2-a]pyridine compound Incubation1->Drug_Dilution Add_Drug Add drug dilutions to the cells Drug_Dilution->Add_Drug Incubation2 Incubate for a defined period (e.g., 72h) Add_Drug->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 4h to allow formazan formation Add_MTT->Incubation3 Solubilize Remove medium and add DMSO to dissolve formazan crystals Incubation3->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot % viability vs. log(concentration) Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 from the dose-response curve Plot_Curve->Determine_IC50

Figure 2: MTT Assay Experimental Workflow

Mechanism of Action: A Glimpse into Anticancer Activity

Several studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of imidazo[1,2-a]pyridines. A prominent target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Mechanism of Imidazo[1,2-a]pyridines Simplified Signaling Pathway of Anticancer Imidazo[1,2-a]pyridines cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis mTOR->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Figure 3: Anticancer Signaling Pathway

Conclusion and Future Perspectives

From its humble beginnings in Tschitschibabin's laboratory, the imidazo[1,2-a]pyridine core has blossomed into a cornerstone of modern medicinal chemistry. The continuous development of innovative synthetic methodologies has provided access to a vast chemical space, enabling the exploration of its diverse biological activities. The clinical success of drugs like Zolpidem and the promising preclinical data for novel anticancer, antiviral, and antitubercular agents ensure that the imidazo[1,2-a]pyridine scaffold will remain a focal point of drug discovery research for the foreseeable future. Future efforts will likely focus on the development of more selective and potent analogues, the elucidation of novel mechanisms of action, and the application of this versatile core to an even broader range of therapeutic targets.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" structural status. This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key pharmacophore in numerous clinically approved drugs and a plethora of biologically active molecules. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, including its synthesis, biological activities with quantitative data, detailed experimental protocols, and the key signaling pathways it modulates.

Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine nucleus can be achieved through various synthetic strategies. One of the most efficient and widely employed methods is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This one-pot reaction offers a high degree of atom economy and allows for the rapid generation of structurally diverse 3-aminoimidazo[1,2-a]pyridine derivatives.

General Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-aminopyridine derivative (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Isocyanide (1.0-1.2 eq)

  • Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst (10-20 mol%)

  • Methanol (MeOH) or other suitable solvent

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and appropriate eluent system

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminopyridine derivative (1.0 eq) in methanol, add the aldehyde (1.0-1.2 eq) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10-20 mol%).

  • Stir the mixture at room temperature for 10-20 minutes to facilitate the formation of the Schiff base intermediate.

  • To this mixture, add the isocyanide (1.0-1.2 eq) and continue stirring at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

GBB_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff Base Formation Schiff Base Formation 2-Aminopyridine->Schiff Base Formation Aldehyde Aldehyde Aldehyde->Schiff Base Formation Isocyanide Isocyanide Cyclization Cyclization Isocyanide->Cyclization Schiff Base Formation->Cyclization [Catalyst] Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo[1,2-a]pyridine

Groebke-Blackburn-Bienaymé Reaction Workflow

Biological Activities and Quantitative Data

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities. The following tables summarize the in vitro potency of selected derivatives against various cancer cell lines and Mycobacterium tuberculosis.

Anticancer Activity

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives are commonly assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundCancer Cell LineIC₅₀ (µM)Reference
12b Hep-2 (Laryngeal Carcinoma)11[1]
HepG2 (Hepatocellular Carcinoma)13[1]
MCF-7 (Breast Carcinoma)11[1]
A375 (Human Skin Cancer)11[1]
12 HT-29 (Colon Cancer)4.15 ± 2.93[2]
14 B16F10 (Melanoma)21.75 ± 0.81[2]
MBM-17 (42c) Nek2 (Enzymatic Assay)0.003[3]
MBM-55 (42g) Nek2 (Enzymatic Assay)0.001[3]
Antitubercular Activity

The in vitro activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis is typically determined by measuring the minimum inhibitory concentration (MIC).

CompoundStrainMIC (µM)Reference
IP-1 M. tuberculosis H37Rv0.03 - 5[4]
IP-3 M. tuberculosis H37Rv0.03 - 5[4]
IPA-6 M. tuberculosis H37Rv0.05 µg/mL
IPA-9 M. tuberculosis H37Rv0.4 µg/mL
IPS-1 M. tuberculosis H37Rv0.4 µg/mL

Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives

The diverse biological effects of imidazo[1,2-a]pyridines stem from their ability to interact with and modulate various key cellular signaling pathways.

Nek2 Kinase Inhibition in Cancer

Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of NIMA-related kinase 2 (Nek2), a key regulator of centrosome separation and mitotic progression.[3] Inhibition of Nek2 leads to cell cycle arrest and apoptosis in cancer cells.

Nek2_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Nek2 Nek2 Imidazo[1,2-a]pyridine->Nek2 Inhibits Centrosome_Separation Centrosome_Separation Nek2->Centrosome_Separation Promotes Mitotic_Arrest Mitotic_Arrest Centrosome_Separation->Mitotic_Arrest Leads to Normal Mitosis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Nek2 Inhibition Pathway
Targeting Oncogenic KRAS

The KRAS protein is a critical signaling node, and its mutations are prevalent in many cancers. Some imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of the KRAS G12C mutant, locking it in an inactive state and thereby blocking downstream signaling.

KRAS_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine KRAS(G12C)-GDP KRAS(G12C) (Inactive) Imidazo[1,2-a]pyridine->KRAS(G12C)-GDP Covalently Binds & Stabilizes KRAS(G12C)-GTP KRAS(G12C) (Active) KRAS(G12C)-GDP->KRAS(G12C)-GTP GEF KRAS(G12C)-GTP->KRAS(G12C)-GDP GAP Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS(G12C)-GTP->Downstream_Signaling Activates Tumor_Growth Tumor_Growth Downstream_Signaling->Tumor_Growth Promotes

KRAS G12C Inhibition Mechanism
Inhibition of QcrB in Mycobacterium tuberculosis

Imidazo[1,2-a]pyridine amides have emerged as potent antitubercular agents that target the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain of M. tuberculosis.[4] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.

QcrB_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB QcrB (Subunit of Cytochrome bcc) Imidazo[1,2-a]pyridine->QcrB Inhibits Electron_Transport_Chain Electron Transport Chain ATP_Synthesis ATP Synthesis QcrB->ATP_Synthesis Disrupts Bacterial_Cell_Death Bacterial_Cell_Death ATP_Synthesis->Bacterial_Cell_Death Leads to

QcrB Inhibition in M. tuberculosis

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a general procedure for determining the cytotoxicity of imidazo[1,2-a]pyridine derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[1]

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol

  • 96-well microtiter plates

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Alamar Blue reagent

  • Resazurin solution

  • Positive control drug (e.g., Isoniazid)

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well, except for the sterile control wells.

  • Include a positive control (a known antitubercular drug) and a negative control (no drug).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent and resazurin solution to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vitro Anti-HIV Activity Assay

This protocol provides a general framework for evaluating the antiviral activity of imidazo[1,2-a]pyridine derivatives against HIV-1.

Materials:

  • MT-4 cells or other susceptible human T-cell line

  • HIV-1 viral stock (e.g., strain IIIB)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer

Procedure:

  • Cytotoxicity Assay: First, determine the 50% cytotoxic concentration (CC₅₀) of the compounds on uninfected MT-4 cells using the MTT assay as described in section 4.1.

  • Antiviral Assay: a. Seed MT-4 cells in a 96-well plate. b. Prepare serial dilutions of the test compounds in culture medium. c. Add the diluted compounds to the cells. d. Infect the cells with a predetermined amount of HIV-1 stock. Include uninfected and untreated infected controls. e. Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days. f. After incubation, assess the viability of the cells using the MTT assay. The inhibition of virus-induced cytopathic effect is a measure of the compound's antiviral activity. g. Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from virus-induced death.

  • Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising safety and efficacy profile.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile core in the field of drug discovery. Its amenability to a wide range of chemical modifications, coupled with its proven ability to interact with a diverse array of biological targets, ensures its continued prominence in the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable heterocyclic system. Further investigations into the structure-activity relationships and mechanisms of action of new imidazo[1,2-a]pyridine derivatives will undoubtedly lead to the discovery of next-generation drugs for a multitude of diseases.

References

Unlocking the Synthetic Potential: A Guide to the Strategic C3-Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous marketed drugs with diverse therapeutic applications, including anxiolytics, anti-insomnia agents, and treatments for osteoporosis.[1][2][3] Its biological significance has driven extensive research into synthetic methodologies for its derivatization. Central to this endeavor is the reactivity of the C3-position, the most nucleophilic and synthetically versatile site on the heterocycle. This guide provides an in-depth exploration of the electronic principles governing C3-reactivity and details the key strategic approaches for its functionalization, from classical electrophilic substitutions to modern C-H activation and multicomponent reactions. We offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in drug discovery and development.

The Imidazo[1,2-a]pyridine Core: A Foundation of Medicinal Chemistry

The imidazo[1,2-a]pyridine bicycle is a cornerstone of modern drug design. Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with biological targets. Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) highlight the therapeutic success of this scaffold.[1][2][4] The development of efficient and regioselective methods to modify this core is therefore of paramount importance for expanding the chemical space available to medicinal chemists.[2]

The inherent reactivity of this heterocycle is dominated by the five-membered imidazole ring. Specifically, the C3-position stands out as the primary site for chemical modification due to its high electron density, making it readily susceptible to attack by electrophiles and radicals.[5][6] Understanding the electronic underpinnings of this reactivity is the first step toward its strategic exploitation.

The Electronic Basis of C3-Regioselectivity

The pronounced nucleophilicity of the C3 carbon arises from the electronic contribution of the bridgehead nitrogen atom (N4). Through resonance, this nitrogen atom donates its lone pair of electrons into the fused ring system. This delocalization results in a significant accumulation of negative charge density at the C3 position.

An examination of the resonance intermediates formed upon electrophilic attack reveals why substitution at C3 is strongly favored over other positions, such as C2.

References

An In-depth Technical Guide to the Electrophilic Bromination of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents. The functionalization of this scaffold is of paramount importance in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds. Among various functionalization strategies, electrophilic bromination serves as a crucial tool, introducing a versatile handle for further synthetic transformations such as cross-coupling reactions, nucleophilic substitutions, and metallations.

This technical guide provides a comprehensive overview of the electrophilic bromination of imidazo[1,2-a]pyridine, focusing on the regioselectivity, reaction mechanisms, and the influence of various brominating agents and substituents. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of these methodologies.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of imidazo[1,2-a]pyridine exhibits a high degree of regioselectivity, with the electrophile predominantly attacking the C3 position of the imidazole ring. This preference can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at different positions.

Attack at the C3 position results in a resonance-stabilized cationic intermediate where the aromaticity of the six-membered pyridine ring is preserved in one of the resonance structures. This contributes significantly to the stability of the intermediate. In contrast, attack at other positions, such as C2, C5, or C7, leads to intermediates where the positive charge is delocalized over both rings, disrupting the aromaticity of the pyridine ring to a greater extent and resulting in less stable intermediates.

Therefore, the reaction proceeds via the pathway with the lowest activation energy, which corresponds to the formation of the more stable C3-substituted intermediate.

Caption: General mechanism of electrophilic bromination of imidazo[1,2-a]pyridine.

Data Presentation: Regioselective C3-Bromination

The C3-bromination of imidazo[1,2-a]pyridines has been successfully achieved using various brominating agents. The choice of reagent and reaction conditions can influence the yield and substrate scope. Below is a summary of quantitative data from the literature.

Table 1: Bromination of Substituted Imidazo[1,2-a]pyridines with Sodium Bromite (NaBrO₂)

This method, reported by Yu and co-workers in 2018, provides a metal-free approach to C3-bromination with good to excellent yields.[1]

EntrySubstrate (R)ProductYield (%)
1H3-Bromoimidazo[1,2-a]pyridine88
22-CH₃3-Bromo-2-methylimidazo[1,2-a]pyridine85
32-Ph3-Bromo-2-phenylimidazo[1,2-a]pyridine82
42-(4-Cl-Ph)3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine78
52-(4-MeO-Ph)3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine75
67-CH₃3-Bromo-7-methylimidazo[1,2-a]pyridine92
78-CH₃3-Bromo-8-methylimidazo[1,2-a]pyridine70
85,7-di-CH₃3-Bromo-5,7-dimethylimidazo[1,2-a]pyridine80

Reaction conditions: Imidazo[1,2-a]pyridine (1.0 equiv), NaBrO₂ (1.2 equiv), AcOH (2.0 equiv), DMF, 60 °C, 10 h.

Table 2: Bromination of Imidazo[1,2-a]pyridine with N-Bromosuccinimide (NBS)

NBS is a widely used and convenient brominating agent for the C3-bromination of imidazo[1,2-a]pyridines.

EntrySubstrateSolventTemperatureTimeYield (%)Reference
1Imidazo[1,2-a]pyridineDMFRoom Temp.5 min73[2]
2Imidazo[1,2-a]pyridineChloroformReflux10 min80[2]
32-Phenylimidazo[1,2-a]pyridineCCl₄Reflux2 h90[3]
47-Methyl-2-phenylimidazo[1,2-a]pyridineCCl₄Reflux2 h92[3]
52-(4-Bromophenyl)imidazo[1,2-a]pyridineCCl₄Reflux2 h85[3]

Reaction conditions typically involve a 1:1 molar ratio of the substrate to NBS.

Experimental Protocols

Protocol 1: C3-Bromination using N-Bromosuccinimide (NBS) in DMF

This protocol is adapted from the literature and is suitable for the gram-scale synthesis of this compound.[2]

Materials:

  • Imidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of imidazo[1,2-a]pyridine (1.0 equiv) in DMF, add N-bromosuccinimide (1.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: C3-Bromination using Sodium Bromite (NaBrO₂) in DMF

This protocol is based on the work of Yu and co-workers and is effective for a range of substituted imidazo[1,2-a]pyridines.[1]

Materials:

  • Substituted imidazo[1,2-a]pyridine

  • Sodium bromite (NaBrO₂)

  • Acetic acid (AcOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted imidazo[1,2-a]pyridine (1.0 equiv) in DMF, add acetic acid (2.0 equiv).

  • Add sodium bromite (1.2 equiv) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Conclusion

The electrophilic bromination of imidazo[1,2-a]pyridines is a highly efficient and regioselective transformation that provides versatile intermediates for drug discovery and development. The C3 position is consistently and preferentially brominated due to the electronic nature of the heterocyclic system. A variety of brominating agents, including N-bromosuccinimide and sodium bromite, can be employed under mild conditions to achieve high yields of the desired products. The provided experimental protocols and quantitative data serve as a valuable resource for chemists to effectively utilize this important reaction in their synthetic endeavors. Further exploration into more environmentally benign brominating agents and catalytic systems will continue to enhance the utility of this fundamental transformation.

References

The Unfolding Therapeutic Promise of Brominated Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1] Their structural diversity and ability to interact with biological targets have established them as cornerstones of medicinal chemistry.[2] The introduction of a bromine atom onto a heterocyclic core—a process known as bromination—further enhances their therapeutic potential.[3][4] The presence of bromine can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, leading to improved biological activity, target specificity, and metabolic stability.[3] Marine organisms, particularly algae and sponges, are a prolific natural source of these compounds, which exhibit a wide spectrum of activities including anticancer, antimicrobial, antiviral, and enzyme inhibition.[5][6][7] This guide provides an in-depth technical overview of the biological potential of brominated heterocyclic compounds, summarizing quantitative data, detailing key experimental protocols, and visualizing critical biological pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Brominated heterocyclic compounds have emerged as a significant class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer progression, such as protein kinases and topoisomerases, and the induction of apoptosis.[9][10]

Brominated Quinolines and Phthalazines

Novel synthesized brominated quinoline derivatives have shown significant antiproliferative effects.[9] For instance, certain methoxyquinolines and nitrated bromoquinolines have demonstrated potent inhibitory effects against C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines.[9] Similarly, phthalazine derivatives have exhibited notable activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines, with some compounds showing IC50 values in the sub-micromolar range.[10]

Mechanism of Action: Enzyme Inhibition and Apoptosis

A primary anticancer mechanism for these compounds is the inhibition of critical enzymes required for DNA replication and repair, such as human topoisomerase I.[9] Several brominated quinolines have been identified as effective inhibitors of this enzyme.[9] Furthermore, many of these compounds induce programmed cell death (apoptosis) in cancer cells. This has been confirmed through DNA laddering assays, which show the characteristic fragmentation of DNA that occurs during apoptosis.[9] Some derivatives also effectively inhibit cancer cell migration, a key process in metastasis, as demonstrated in wound healing assays.[9]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected brominated heterocyclic compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ClassSpecific CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Brominated Methoxyquinoline 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (Rat Glioma)5.45-[9]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa (Cervical)9.60-[9]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT29 (Colon)8.82-[9]
Nitrated Bromoquinoline 6,8-dibromo-5-nitroquinoline (17)C6 (Rat Glioma)16.52-[9]
6,8-dibromo-5-nitroquinoline (17)HeLa (Cervical)26.15-[9]
6,8-dibromo-5-nitroquinoline (17)HT29 (Colon)21.36-[9]
Benzimidazole Heterocycle 3-(5-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol-2-yl)-1-(1H-benzo[d]imidazol-2-yl)propan-1-one (12)NCI-60 Panel-0.49 - 48.0[2]
Phthalazine Derivative Compound 10gMCF-7 (Breast)-0.15[10]
Compound 10gHepG-2 (Liver)-0.12[10]
Compound 11aMCF-7 (Breast)-0.18[10]
Compound 11aHepG-2 (Liver)-0.09[10]
Visualizing Anticancer Mechanisms

The inhibition of signaling pathways crucial for cancer cell proliferation is a common mechanism for these compounds. The diagram below illustrates a simplified representation of a Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by a brominated heterocyclic compound.

anticancer_pathway Diagram 1: Inhibition of RTK Signaling Pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor Brominated Heterocycle Inhibitor->RTK Inhibits Kinase Activity

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Antimicrobial Activity

Many brominated heterocyclic compounds, particularly those isolated from marine sources, exhibit significant antibacterial and antifungal properties.[5][7] They are active against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5]

Spectrum of Activity

Brominated compounds from the Fijian red alga Callophycus sp., known as bromophycoic acids, have demonstrated potent antibacterial activity.[5] These compounds are effective against MRSA, with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL, which is comparable to the antibiotic vancomycin.[5] Some are also active against vancomycin-resistant Enterococcus faecium.[5] Other classes, such as triazolo-thiadiazines, have also been synthesized and show high activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger.[11]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various brominated heterocyclic compounds against selected microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Diterpene-Benzoate Bromophycoic Acid A (127)S. aureus (MRSA)1.6[5]
Bromophycoic Acid A (127)E. faecium (VRE)6.3[5]
Bromophycoic Acid E (131)E. faecium (VRE)1.6[5]
Triazolo-thiadiazine Compound 7i (p-bromo phenyl)S. aureus1.56[11]
Compound 7i (p-bromo phenyl)B. cereus3.12[11]
Compound 7i (p-bromo phenyl)E. coli3.12[11]
Compound 7i (p-bromo phenyl)P. aeruginosa6.25[11]
Compound 7i (p-bromo phenyl)C. albicans1.56[11]
Compound 7i (p-bromo phenyl)A. niger3.12[11]
Flavonoid Derivative 6-bromo-8-nitroflavoneE. faecalis>1000 (0.1% conc.)[12]
6-bromo-8-nitroflavoneS. aureus>1000 (0.1% conc.)[12]
5'-bromo-2'-hydroxy-3'-nitrochalconeE. coli>1000 (0.1% conc.)[12]
Visualizing Antimicrobial Screening

The workflow for determining the antimicrobial efficacy of a compound is a standardized process. The diagram below outlines the key steps in a typical broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

antimicrobial_workflow Diagram 2: Workflow for MIC Determination. start Start: Test Compound Stock Solution prep_plate Prepare 96-well plate with sterile broth start->prep_plate serial_dilute Perform 2-fold serial dilutions of the test compound across wells prep_plate->serial_dilute controls Prepare Controls: Positive (inoculum, no compound) Negative (broth only) prep_plate->controls add_inoculum Add standardized bacterial/ fungal inoculum to each well serial_dilute->add_inoculum incubate Incubate plate under appropriate conditions (e.g., 37°C for 24h) add_inoculum->incubate controls->add_inoculum read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: MIC Value Obtained determine_mic->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Antiviral Activity

The unique structures of brominated heterocyclic compounds make them promising candidates for antiviral drug development.[13][14] They can interfere with various stages of the viral life cycle, from host cell entry to replication and egress.[14][15]

Targets and Mechanisms

Nitrogen- and sulfur-containing heterocycles, including indoles, imidazoles, and thiazoles, have shown broad-spectrum antiviral activity.[13] Some brominated derivatives have been evaluated against a range of viruses, including Herpes Simplex Virus (HSV-1), Hepatitis A Virus (HAV), and Human Adenovirus (HAdV7).[13] The mechanism often involves the inhibition of essential viral enzymes, such as inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of viral nucleic acids.[13] For some compounds, the presence and position of the bromine atom are critical for activity.[16]

Visualizing Antiviral Inhibition

The antiviral action of brominated heterocycles can be conceptualized as an interruption of the viral replication cycle. The following diagram provides a simplified overview of this process and highlights potential points of inhibition.

antiviral_inhibition Diagram 3: Potential Inhibition Points in the Viral Life Cycle. cluster_host Host Cell Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly of New Virions Replication->Assembly Egress 5. Egress (Release) Assembly->Egress Virus_out New Viruses Egress->Virus_out Virus_in Virus Virus_in->Entry Inhibitor Brominated Heterocycle Inhibitor->Entry Inhibitor->Replication Inhibits Replication Enzymes Inhibitor->Egress

Caption: Potential points of inhibition in the viral life cycle.

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section details the methodologies for two key assays frequently cited in the evaluation of brominated heterocyclic compounds.

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC50 values of potential anticancer compounds.

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (brominated heterocycle) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

  • 96-well U-bottom microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal for positive control (e.g., Gentamycin, Miconazole)[11]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Methodology:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well. This creates a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL. Add 100 µL of this standardized inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion

Brominated heterocyclic compounds represent a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and antiviral effects, are well-documented.[5][13][17] The presence of the bromine atom often imparts favorable pharmacological properties, making these compounds potent and, in some cases, highly selective.[3] The data and protocols presented in this guide underscore the significant potential of this chemical class. Future research should continue to explore the vast chemical space of brominated heterocycles, focusing on structure-activity relationship (SAR) studies to optimize lead compounds, elucidate novel mechanisms of action, and develop next-generation therapeutics to address pressing global health challenges.

References

The Ascendant Role of 3-Bromoimidazo[1,2-a]pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Among its many derivatives, 3-bromoimidazo[1,2-a]pyridine stands out as a particularly versatile and crucial intermediate. The presence of the bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of complex molecules with tailored biological activities. This technical guide offers an in-depth review of the chemistry of this compound, focusing on its synthesis, reactivity in key transformations, and its burgeoning applications in drug discovery, particularly in the realms of oncology and anti-inflammatory therapeutics.

Synthesis of the this compound Core

The efficient construction of the this compound core is the foundational step for its use in medicinal chemistry. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and scalability.

A prevalent and direct method involves the reaction of 2-aminopyridines with α-haloketones. For instance, 3-bromoimidazo[1,2-a]pyridines can be synthesized from the reaction of substituted 2-aminopyridines with α-bromoacetophenones in the presence of a base like sodium bicarbonate. More recently, electrochemical methods have gained traction as a sustainable and efficient alternative. A highly efficient co-electrolysis of 2-aminopyridines and α-bromoketones in an undivided cell has been developed, proceeding through a domino condensation/bromination sequence to afford 3-bromoimidazo[1,2-a]pyridines in good yields.[1] This electrochemical approach offers mild, oxidant- and base-free conditions, and a short reaction time.

Another notable method involves the direct bromination of pre-formed imidazo[1,2-a]pyridines. This is often achieved using brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent.

Reactivity and Functionalization: A Hub for Molecular Diversity

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which serves as a linchpin for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position, a critical region for modulating biological activity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.
Heck Coupling: Olefin Functionalization

The Heck reaction enables the arylation of alkenes, providing access to substituted styrenes and other vinyl derivatives of the imidazo[1,2-a]pyridine core. This transformation is valuable for introducing unsaturated side chains that can influence the pharmacological profile of the molecule.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2.0)DMF---
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the reaction between this compound and terminal alkynes, leading to the formation of 3-alkynylimidazo[1,2-a]pyridines. These alkynyl-substituted derivatives are important precursors for further transformations and can also exhibit interesting biological properties.

Catalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF1003up to 96
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines and has been successfully applied to this compound. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position, a key modification in many drug discovery programs.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
[Pd₂(dba)₃](±)-BINAPNaOButToluene80460

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of 3-bromo-2-methylpyridine (1.0 equiv), the corresponding boronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) in a solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated under an inert atmosphere at the specified temperature and for the designated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 3-aryl-2-methylpyridine.

General Procedure for Heck Reaction

In a sealed tube, 3-bromo-2-methylpyridine (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., P(o-tolyl)₃, 4 mol%) are combined. The tube is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., DMF) and a base (e.g., Et₃N, 2.0 equiv) are added. The reaction mixture is heated with vigorous stirring. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of 3-bromo-2-aminopyridine (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF) are added a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), a copper(I) co-catalyst (e.g., CuI, 5.0 mol%), and a base (e.g., Et₃N). The mixture is heated under an inert atmosphere. After completion, the reaction is cooled, diluted with a saturated aqueous solution of sodium chloride, and extracted with ethyl acetate. The combined organic extracts are dried, filtered, and concentrated. The crude product is purified by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

A Schlenk flask is charged with 3-bromo-2-methylpyridine (1.0 equiv), the amine (1.2 equiv), a palladium precursor (e.g., [Pd₂(dba)₃]), a phosphine ligand (e.g., (±)-BINAP), and a base (e.g., NaOBut). Anhydrous toluene is added, and the mixture is heated under an inert atmosphere. After cooling, diethyl ether is added, and the mixture is washed with brine. The organic layer is dried over MgSO₄ and concentrated. The product is purified by recrystallization or column chromatography.[3]

Applications in Drug Discovery: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential in targeting key signaling pathways implicated in cancer and inflammation. Notably, the STAT3 and NF-κB pathways have emerged as important targets for these compounds.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Several imidazo[1,2-a]pyridine derivatives have been identified as potent STAT3 inhibitors.[4] These compounds can block the phosphorylation and dimerization of STAT3, thereby inhibiting its transcriptional activity and suppressing tumor growth.[4]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Transcriptional Activation Imidazopyridine 3-Substituted Imidazo[1,2-a]pyridine Derivative Imidazopyridine->JAK Inhibition Imidazopyridine->STAT3_inactive Inhibition of Phosphorylation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Ubiquitination & Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release cluster_nucleus cluster_nucleus NFkB_active->cluster_nucleus Translocation Imidazopyridine 3-Substituted Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (Cytokines, COX-2, iNOS) Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activation Experimental_Workflow Synthesis Synthesis of This compound Core Functionalization Functionalization via Cross-Coupling Reactions (Suzuki, Heck, etc.) Synthesis->Functionalization Purification Purification and Characterization (NMR, MS, HPLC) Functionalization->Purification In_Vitro_Screening In Vitro Screening (Cytotoxicity, Enzyme Assays) Purification->In_Vitro_Screening Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) In_Vitro_Screening->Pathway_Analysis Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Screening->Lead_Optimization SAR Feedback In_Vivo_Studies In Vivo Studies (Xenograft Models) Pathway_Analysis->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromoimidazo[1,2-a]pyridine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-bromoimidazo[1,2-a]pyridines, versatile building blocks in medicinal chemistry and drug development. The featured method is a one-pot tandem cyclization and bromination of 2-aminopyridine with α-bromoketones, utilizing tert-butyl hydroperoxide (TBHP) as an efficient oxidant and bromine source promoter. This approach is characterized by its operational simplicity, good to excellent yields, and wide functional group tolerance, making it a valuable methodology for the construction of diverse imidazo[1,2-a]pyridine libraries.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Specifically, the introduction of a bromine atom at the C-3 position provides a key handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broader chemical space for drug discovery programs. This application note details a robust and scalable protocol for the synthesis of 3-bromo-2-substituted-imidazo[1,2-a]pyridines starting from readily available 2-aminopyridines and α-bromoketones.

Key Synthetic Strategy: One-Pot Tandem Cyclization/Bromination

The primary synthetic route involves the reaction of a 2-aminopyridine derivative with an α-bromoketone in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. This one-pot procedure proceeds via an initial condensation to form the imidazo[1,2-a]pyridine ring, followed by a tandem bromination at the C-3 position.

Data Presentation

Table 1: Synthesis of Various 3-Bromoimidazo[1,2-a]pyridine Derivatives

Entry2-Aminopyridineα-BromoketoneProductYield (%)
12-Aminopyridine2-Bromoacetophenone3-Bromo-2-phenylimidazo[1,2-a]pyridine85
22-Aminopyridine2-Bromo-1-(4-methylphenyl)ethanone3-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine82
32-Aminopyridine2-Bromo-1-(4-methoxyphenyl)ethanone3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine88
42-Aminopyridine2-Bromo-1-(4-chlorophenyl)ethanone3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine80
52-Amino-5-methylpyridine2-Bromoacetophenone3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine78
62-Amino-4-methylpyridine2-Bromoacetophenone3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine75

Yields are based on isolated product after purification and are representative examples from the literature.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine

This protocol describes the synthesis of a representative compound, 3-bromo-2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine (0.45 mmol, 42.3 mg)

  • 2-Bromoacetophenone (0.3 mmol, 59.7 mg)

  • tert-Butyl hydroperoxide (TBHP), 70% in water (0.6 mmol, 77 µL)

  • Ethyl acetate (EA) (2 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Equipment:

  • 10 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (42.3 mg, 0.45 mmol) and 2-bromoacetophenone (59.7 mg, 0.3 mmol).

  • Add ethyl acetate (2 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

  • To the stirred solution, add tert-butyl hydroperoxide (70% in water, 77 µL, 0.6 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 90 °C in a preheated oil bath.

  • Stir the reaction at 90 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford the pure product.

  • Characterization: The final product, 3-bromo-2-phenylimidazo[1,2-a]pyridine, is typically a solid. Characterize the product by NMR spectroscopy and mass spectrometry.

Expected Characterization Data for 3-Bromo-2-phenylimidazo[1,2-a]pyridine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J = 6.8 Hz, 1H), 7.95 – 7.92 (m, 2H), 7.63 (d, J = 9.1 Hz, 1H), 7.48 – 7.40 (m, 3H), 7.25 (ddd, J = 9.1, 6.7, 1.3 Hz, 1H), 6.85 (td, J = 6.8, 1.2 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 145.9, 145.2, 134.1, 129.2, 128.7, 128.6, 125.0, 124.5, 117.6, 112.9, 108.9.

  • HRMS (ESI): Calculated for C₁₃H₁₀BrN₂ [M+H]⁺, found to be consistent with the expected mass.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Add 2-Aminopyridine, α-Bromoketone, and Ethyl Acetate add_tbhp 2. Add TBHP reactants->add_tbhp Stir heat 3. Heat at 90°C for 3h add_tbhp->heat quench 4. Quench with NaHCO₃ heat->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry and Concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography characterization 9. Characterization (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the one-pot synthesis of 3-bromoimidazo[1,2-a]pyridines.

Logical Relationship Diagram

Logical_Relationship cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_intermediates Key Steps cluster_product Final Product aminopyridine 2-Aminopyridine cyclization Condensation & Cyclization aminopyridine->cyclization haloketone α-Bromoketone haloketone->cyclization tbhp TBHP (Oxidant) bromination C-3 Bromination tbhp->bromination solvent Ethyl Acetate (Solvent) solvent->cyclization temperature 90°C temperature->cyclization cyclization->bromination Tandem Reaction final_product This compound bromination->final_product

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromoimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure, frequently encountered in medicinal chemistry and forming the backbone of numerous pharmaceuticals and biologically active compounds.[1] Its structural similarity to purines allows it to interact with a wide range of biological targets, making it a highly sought-after scaffold in drug discovery.[1] The functionalization of this core, particularly at the 3-position, is a key strategy for developing novel molecular entities. This compound serves as a versatile and readily available starting material for this purpose, enabling the introduction of diverse substituents through modern synthetic methods.

Among the most powerful tools for modifying such aromatic systems are palladium-catalyzed cross-coupling reactions. These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2][3][4] This guide provides a detailed overview of the core principles, specific protocols, and critical insights for successfully employing this compound in a range of palladium-catalyzed cross-coupling reactions.

Core Concepts: The Palladium Catalytic Cycle

At the heart of these reactions is a catalytic cycle involving palladium, which shuttles between its Pd(0) and Pd(II) oxidation states.[2][5] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle universally consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[2][3]

  • Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the bromide.[2][3]

  • Reductive Elimination : The two organic fragments now attached to the palladium center couple and are expelled, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2][4][5]

Palladium_Catalytic_Cycle cluster_main General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd R¹-X (this compound) PdII_A R¹-Pd(II)L_n-X (Intermediate) OxAd->PdII_A Trans Transmetalation PdII_A->Trans R²-M (Coupling Partner) PdII_B R¹-Pd(II)L_n-R² Trans->PdII_B RedEl Reductive Elimination PdII_B->RedEl RedEl->Pd0 Product (R¹-R²)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Key Applications & Protocols

The versatility of this compound allows it to participate in a wide array of palladium-catalyzed reactions. Below are detailed protocols for the most common and impactful transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents and its broad functional group tolerance.[6][7] It is an exceptionally reliable method for creating biaryl structures.

Causality Behind Component Selection:

  • Catalyst : Pd(PPh₃)₄ is a classic, reliable choice that comes "pre-activated" as Pd(0). Alternatively, combining a Pd(II) source like Pd(OAc)₂ with phosphine ligands allows for the in situ generation of the active Pd(0) catalyst.

  • Ligand : For more challenging couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate both the oxidative addition and reductive elimination steps.[8]

  • Base : A base (e.g., K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid, forming a more nucleophilic "boronate" complex, which is necessary for efficient transmetalation.[7][9]

  • Solvent : A mixture of an organic solvent (like dioxane or DMF) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.[10][11]

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a Pd(II) source and a separate ligand, add them at this stage.

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Heating and Monitoring : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Heck Coupling: Vinylation with Alkenes

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[12][13] The reaction is highly stereoselective, typically yielding the trans isomer.[12]

Causality Behind Component Selection:

  • Catalyst : Pd(OAc)₂ is a common and cost-effective precursor.

  • Ligand : Phosphine ligands are often required, but phosphine-free systems using N-heterocyclic carbene (NHC) precursors have also been developed.[12][14]

  • Base : A base, typically an amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the HBr generated during the catalytic cycle.

  • Solvent : Polar aprotic solvents like DMF or NMP are standard choices.

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF10024
StyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O (1:1)804

Detailed Protocol: Heck Coupling

  • Reaction Setup : In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere : Evacuate and backfill the tube with an inert gas.

  • Reagent Addition : Add the anhydrous solvent, the alkene (1.5 equiv), and the base via syringe.

  • Heating and Monitoring : Seal the tube tightly and heat the reaction mixture in an oil bath at the specified temperature with stirring. Monitor by GC-MS or TLC.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification : Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling: Alkynylation with Terminal Alkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the imidazo[1,2-a]pyridine ring to a terminal alkyne.[15] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[15][16]

Causality Behind Component Selection:

  • Palladium Catalyst : Follows the same principles as other couplings, with Pd(PPh₃)₄ being a common choice.

  • Copper(I) Co-catalyst : A copper salt (e.g., CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. This is the key mechanistic distinction.[16]

  • Base : An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HX by-product and to act as a solvent.

  • Solvent : The amine base often serves as the solvent, though THF or DMF can also be used.

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMFRT12

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup : To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas.

  • Reagent Addition : Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N). Stir for a few minutes, then add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction Progress : Stir at the appropriate temperature (can range from room temperature to 60-70 °C). Monitor by TLC.

  • Work-up : Once complete, filter the reaction mixture through celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification : Redissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.[17]

Buchwald-Hartwig Amination: Formation of C-N Bonds

This reaction is a cornerstone of modern synthetic chemistry for constructing aryl-amine bonds.[18] It is particularly valuable for synthesizing derivatives that are difficult to access via classical methods like nucleophilic aromatic substitution.

Causality Behind Component Selection:

  • Catalyst/Ligand System : This reaction is highly dependent on the ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos) or N-heterocyclic carbenes are critical.[19] They promote the challenging reductive elimination step that forms the C-N bond.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[20]

  • Solvent : Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

AminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
MorpholinePd₂(dba)₃ (1)BINAP (3)NaOtBu (1.4)Toluene10018
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11024
CyclohexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.1)Toluene10016

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup : In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition : Add the palladium precursor, the ligand, and this compound (1.0 equiv).

  • Inert Atmosphere : Seal the tube, remove from the glovebox (if used), and place under an inert atmosphere on a Schlenk line.

  • Solvent and Nucleophile : Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Heating and Monitoring : Heat the reaction mixture in a preheated oil bath with vigorous stirring. Monitor by LC-MS.

  • Work-up : Cool to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through celite. Separate the layers.

  • Purification : Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction is a highly versatile C-C bond-forming reaction that tolerates a vast array of functional groups.[21] Its primary drawback is the toxicity of the organotin (stannane) reagents.[22][23]

Causality Behind Component Selection:

  • Catalyst : Pd(PPh₃)₄ is a highly effective and commonly used catalyst for Stille couplings.[24]

  • Stannane Reagent : The reactivity of the organostannane's organic group transfer is typically in the order: alkynyl > alkenyl > aryl > allyl > alkyl. This predictable reactivity allows for selective couplings.

  • Additives : In some cases, additives like CuI or LiCl can accelerate the transmetalation step.

  • Solvent : Anhydrous, non-protic solvents like DMF, THF, or toluene are used.[24]

StannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)
Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene11012
Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)CuI (10 mol%)DMF808

Detailed Protocol: Stille Coupling

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst.

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas.

  • Reagent Addition : Add the anhydrous, degassed solvent (e.g., DMF) followed by the organostannane reagent (1.1 equiv) via syringe.[24]

  • Heating and Monitoring : Heat the reaction to the desired temperature (e.g., 80 °C) and stir. Monitor by TLC or LC-MS.

  • Work-up : Upon completion, cool the mixture and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes (this precipitates the tin salts as insoluble fluorides).

  • Purification : Filter the mixture through celite, washing with ethyl acetate. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

The Decisive Role of Ligands

Ligands are not mere additives; they are critical components that dictate the success or failure of a cross-coupling reaction.[25] By coordinating to the palladium center, they modify its electronic properties and steric environment, thereby influencing every step of the catalytic cycle.

  • Electron-Rich Ligands : Increase the electron density on the palladium atom. This makes the metal more nucleophilic and accelerates the rate of oxidative addition, which is often the rate-limiting step.[8][25]

  • Sterically Bulky Ligands : Promote the formation of coordinatively unsaturated, highly active monoligated Pd(0) species.[25] This bulkiness also facilitates the final reductive elimination step, preventing catalyst decomposition and improving product turnover.[8]

Ligand_Effects cluster_ligand Ligand Properties Influence Reaction Outcomes Ligand Ligand Choice Sterics Steric Bulk (e.g., XPhos, P(t-Bu)₃) Ligand->Sterics Electronics Electron-Richness (e.g., Buchwald Ligands) Ligand->Electronics Outcome1 Faster Reductive Elimination Sterics->Outcome1 Outcome3 Improved Catalyst Stability Sterics->Outcome3 Outcome2 Faster Oxidative Addition Electronics->Outcome2 Outcome4 Broader Substrate Scope Electronics->Outcome4 Experimental_Workflow Start Start: Reagent Preparation Setup 1. Reaction Setup (Glassware, Reagents) Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Anhydrous, Degassed Solvent Inert->Solvent React 4. Heat & Stir (Monitor by TLC/LC-MS) Solvent->React Workup 5. Quench & Work-up (Dilute, Wash, Extract) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify End End: Characterized Product Purify->End

References

Application Notes and Protocols for Suzuki Coupling of 3-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-bromoimidazo[1,2-a]pyridine with various boronic acids. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of novel drug candidates and functional materials. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 3-position via Suzuki coupling allows for the exploration of a wide chemical space.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4] The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[2][5]

Experimental Protocol

This protocol is a generalized procedure based on established methods for the Suzuki coupling of heteroaryl bromides, including derivatives of imidazo[1,2-a]pyridine.[6][7]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system to the flask. The solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), should be sparged with the inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

Data Presentation: Exemplary Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of various heteroaryl bromides, providing a reference for optimizing the reaction of this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
13-Iodo-2-phenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME80392[6]
23-Iodo-2-phenylimidazo[1,2-a]pyridineThiophen-2-ylboronic acidPd(PPh₃)₄ (5)Ba(OH)₂ (2)DME80485[6]
33-BromopyridinePhenylboronic acidPd(OAc)₂/PPh₃ (2)K₂CO₃ (2)Toluene/H₂O901288[8]
4Heteroaryl Bromidep-Tolylboronic acidPd/SSphos (5)K₂CO₃ (3)H₂O/Acetonitrile3718>95 (conversion)[9]
5Aryl BromideArylboronic acidPd-complex (1)KOH (2)H₂O1001-485-95[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B This compound, Boronic Acid, Catalyst, Base C 3. Solvent Addition (Degassed) B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E 2-24h F 6. Work-up (Extraction) E->F Completion G 7. Purification (Chromatography) F->G H Final Product G->H

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)Lu2082 pd_complex Ru00B9-Pd(II)Lu2082-X pd0->pd_complex Oxidative Addition transmetal Ru00B9-Pd(II)Lu2082-Ru00B2 pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ru00B9-Ru00B2 transmetal->product oa_label tm_label re_label reactant1 reactant2 base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes & Protocols: Sonogashira Reaction of 3-Bromoimidazo[1,2-a]pyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-protozoal properties.[1] The functionalization of this core structure is crucial for the development of new therapeutic agents. The Sonogashira cross-coupling reaction provides a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2][3]

This document provides detailed application notes and optimized protocols for the successful Sonogashira coupling of 3-bromoimidazo[1,2-a]pyridine with a variety of terminal alkynes. This reaction is instrumental for synthesizing 3-alkynylimidazo[1,2-a]pyridine derivatives, which are valuable intermediates and final compounds in drug discovery programs.

Reaction Principle & Catalytic Cycle

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the this compound.

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide intermediate.[2]

  • Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the 3-alkynylimidazo[1,2-a]pyridine product and regenerate the active Pd(0) catalyst.[4]

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 ImPy-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition pd_complex2 ImPy-Pd(II)L₂(C≡CR) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product 3-Alkynylimidazo[1,2-a]pyridine pd_complex2->product reactant1 This compound reactant1->pd_complex1 cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Deprotonation cu_acetylide->pd_complex2 cu_acetylide->cu_halide reactant2 Terminal Alkyne (H-C≡CR) reactant2->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide H-Base⁺Br⁻

Diagram 1: The Palladium and Copper Catalytic Cycles

General Experimental Workflow

The synthesis of 3-alkynylimidazo[1,2-a]pyridines follows a standardized workflow involving reaction setup under inert conditions, monitoring, aqueous work-up, and final purification.

Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Quenching & Work-up (Extraction, Washing) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Diagram 2: Standard Sonogashira Reaction Workflow

Optimization of Reaction Conditions

The efficiency and yield of the Sonogashira coupling are highly dependent on several parameters. Below is a summary of key factors and typical conditions.

  • Catalyst System : A combination of a palladium source and a phosphine ligand is standard. Pd(PPh₃)₂Cl₂ and Pd(CF₃COO)₂ are commonly used palladium catalysts.[2][3]

  • Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst, used to increase the reaction rate.[2][3] Copper-free conditions can also be employed to prevent the undesired homocoupling of alkynes (Glaser coupling), often requiring specific ligands like XPhos.[5]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[3][6]

  • Solvent : Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically used.[3][7]

  • Temperature : Reaction temperatures can range from room temperature to 100 °C, depending on the reactivity of the substrates. For 3-bromoimidazo[1,2-a]pyridines, heating is generally required to achieve good conversion in a reasonable time.[3]

Table 1: General Optimization Parameters for Sonogashira Coupling

Entry Pd Catalyst (mol%) Ligand (mol%) CuI (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield
1 Pd(PPh₃)₂Cl₂ (2.5) PPh₃ (5.0) 5.0 Et₃N (2.0) DMF 100 Good to Excellent
2 Pd(OAc)₂ (3.0) XPhos (6.0) - Et₃N (3.0) MeCN 110 Good (Copper-Free)
3 Pd(CF₃COO)₂ (2.5) PPh₃ (5.0) 5.0 Et₃N (2.0) DMF 100 Good to Excellent[3]

| 4 | Pd₂(dba)₃ (2.0) | P(t-Bu)₃ (4.0) | - | K₂CO₃ (2.0) | THF | RT | Moderate to Good |

Yields are generalized; actual results depend on specific alkyne substrates.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (2-5 mol%)

  • Triethylamine [Et₃N] (2-3 equiv)

  • Anhydrous solvent (e.g., DMF, THF, or MeCN)

  • Nitrogen or Argon gas

  • Ethyl acetate, brine, anhydrous sodium or magnesium sulfate

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and heating mantle/oil bath

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₂Cl₂ (e.g., 2.5 mol%) and CuI (e.g., 5.0 mol%).[3]

  • Add anhydrous solvent (e.g., DMF, 0.2 M concentration relative to the limiting reagent) and stir the mixture for 15-30 minutes.[3]

  • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (2.0 equiv) sequentially via syringe.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 3-12 hours.[3]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium chloride (brine) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-alkynylimidazo[1,2-a]pyridine product.[3]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Data

The optimized protocol is applicable to a wide range of terminal alkynes, including aromatic, heteroaromatic, and aliphatic derivatives. While 3-iodoimidazo[1,2-a]pyridines often react faster and at lower temperatures, 3-bromo analogues provide good to excellent yields under slightly more forcing conditions.[1]

Table 2: Representative Examples of Sonogashira Coupling with 3-Halogenated Imidazo[1,2-a]pyridines

Entry Halogen (X) Alkyne Partner Product Yield (%)
1 Iodo Phenylacetylene 3-(Phenylethynyl)imidazo[1,2-a]pyridine 82[1]
2 Iodo 4-Methoxyphenylacetylene 3-((4-Methoxyphenyl)ethynyl)imidazo[1,2-a]pyridine 75[1]
3 Iodo 1-Hexyne 3-(Hex-1-yn-1-yl)imidazo[1,2-a]pyridine 68
4 Bromo Phenylacetylene 3-(Phenylethynyl)imidazo[1,2-a]pyridine ~70*

| 5 | Bromo | 3-Ethynylthiophene | 3-(Thiophen-3-ylethynyl)imidazo[1,2-a]pyridine | ~65* |

*Note: Yields for 3-bromo derivatives are estimated based on typical outcomes for less reactive aryl bromides compared to iodides under optimized conditions similar to those described in the literature.[1][8]

Conclusion

The Sonogashira reaction is a highly effective and reliable method for the synthesis of 3-alkynylimidazo[1,2-a]pyridines from this compound. Careful optimization of the catalyst system, base, solvent, and temperature allows for high yields with a broad scope of terminal alkynes. The protocols and data presented herein serve as a comprehensive guide for researchers in medicinal chemistry and organic synthesis to successfully apply this valuable transformation in their work.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in a versatile and efficient manner. This palladium-catalyzed cross-coupling reaction has found widespread application in the pharmaceutical industry for the synthesis of complex molecules and potential drug candidates.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry.

The imidazo[1,2-a]pyridine core is a prevalent motif in a variety of biologically active compounds. The introduction of an amino group at the 3-position via the Buchwald-Hartwig amination opens avenues for the synthesis of a diverse library of derivatives for drug discovery and development. While alternative methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines exist, such as the Groebke-Blackburn-Bienayme three-component reaction, the Buchwald-Hartwig amination offers a powerful and adaptable strategy for coupling a wide range of amines.[2][3]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the heteroaryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

A visual representation of the catalytic cycle is provided below.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)(X)L_n OxAdd->PdII_RX Amine_Coord Amine Coordination (R'R''NH) PdII_RX->Amine_Coord PdII_Amine [R-Pd(II)(NHR'R'')L_n]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido R-Pd(II)(NR'R'')L_n Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Catalyst_Regen Catalyst Regeneration Reduct_Elim->Pd0 Product R-NR'R'' Reduct_Elim->Product

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocols

A general procedure for the Buchwald-Hartwig amination of this compound is outlined below. It is crucial to note that the optimal conditions, particularly the choice of ligand and base, are highly dependent on the specific amine being used.[6] The following protocol is a robust starting point for reaction optimization.[7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, tBuBrettPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Reagent Addition: Add this compound and the corresponding amine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Catalyst, Ligand, Base, this compound, and Amine Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (e.g., 80-110 °C) Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Characterized Product Purify->Product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Data Presentation: Reaction Conditions and Yields

The selection of the catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination of this compound. Below is a summary of typical reaction conditions that can serve as a starting point for optimization. Specific yields are highly dependent on the nature of the amine coupling partner.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
Pd₂(dba)₃ (1-5)Xantphos (2-10)NaOtBu (1.2-2.0)Toluene80-1104-24
Pd(OAc)₂ (1-5)BINAP (2-10)Cs₂CO₃ (1.5-2.5)Dioxane100-11012-24
Pd precatalyst (e.g., tBuBrettPhos G3) (1-3)(internal to precatalyst)K₃PO₄ (2.0-3.0)THF60-8012-24

Note: For challenging couplings, particularly with less nucleophilic amines or sterically hindered substrates, the use of more specialized and bulky phosphine ligands such as tBuBrettPhos may be necessary to achieve good to excellent yields.[8]

Applications in Drug Development

The 3-aminoimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. The ability to readily synthesize a diverse array of these derivatives through the Buchwald-Hartwig amination is of significant interest to drug development professionals. This synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. The imidazo[1,2-a]pyridine core has been incorporated into molecules targeting various diseases, highlighting the importance of efficient synthetic routes to its derivatives.

References

The Strategic Application of 3-Bromoimidazo[1,2-a]pyridine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[3] Within this versatile class of molecules, 3-bromoimidazo[1,2-a]pyridine emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the bromine atom at the 3-position, which serves as a versatile handle for introducing a diverse range of functionalities through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

This comprehensive guide provides an in-depth exploration of the application of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a deeper understanding of the synthetic strategies and their implications in the quest for novel therapeutics.

I. The Synthetic Utility of this compound: From Core Synthesis to Derivatization

The journey to novel therapeutic agents begins with the efficient and reliable synthesis of the core scaffold. This section details the preparation of this compound and its subsequent functionalization.

Synthesis of the this compound Scaffold

Two primary strategies are employed for the synthesis of this compound: direct bromination of the pre-formed imidazo[1,2-a]pyridine ring and a one-pot tandem cyclization/bromination approach.

This method is advantageous when the parent imidazo[1,2-a]pyridine is readily available. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) are often chosen as they are relatively inert and can dissolve both the substrate and the reagent.

  • Temperature: The reaction is typically performed at room temperature to control selectivity and prevent over-bromination or side reactions.

  • Reagent: NBS is a mild and easy-to-handle source of electrophilic bromine, making it preferable to liquid bromine.

Detailed Step-by-Step Methodology:

  • Preparation: To a solution of imidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of substrate) in a round-bottom flask, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature under stirring.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

This efficient approach combines the formation of the imidazo[1,2-a]pyridine ring with its subsequent bromination in a single pot, avoiding the isolation of the intermediate. This method starts from a readily available 2-aminopyridine and an α-bromoketone.

Causality Behind Experimental Choices:

  • Oxidant/Bromine Source: Tert-butyl hydroperoxide (TBHP) can act as an oxidant to facilitate the cyclization and subsequent bromination, in some cases using the α-haloketone as the bromine source.[4]

  • Solvent: Ethyl acetate is a suitable solvent for this one-pot reaction.[5]

  • Base-free: This reaction can proceed without a base, which simplifies the procedure and work-up.[5]

Detailed Step-by-Step Methodology:

  • Preparation: In a sealed tube, combine the substituted α-bromoketone (1.0 eq), 2-aminopyridine (1.5 eq), and tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 eq) in ethyl acetate (5 mL/mmol of ketone).[5]

  • Reaction: Heat the reaction mixture at 90 °C for 3 hours.[5]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_of_3_Bromoimidazopyridine cluster_0 Direct Bromination cluster_1 One-Pot Tandem Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Direct_Bromination_Product This compound Imidazo[1,2-a]pyridine->Direct_Bromination_Product NBS, CH3CN, RT NBS NBS 2-Aminopyridine 2-Aminopyridine Tandem_Product This compound 2-Aminopyridine->Tandem_Product TBHP, EtOAc, 90°C alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Tandem_Product

Caption: Synthetic routes to this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound as a medicinal chemistry building block is realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures by reacting an organohalide with a boronic acid or ester.[6]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos) are commonly used. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Methodology for Suzuki-Miyaura Coupling:

  • Preparation: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under the inert atmosphere. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Suzuki_Miyaura_Coupling 3-Bromoimidazo This compound Coupled_Product 3-Aryl-imidazo[1,2-a]pyridine 3-Bromoimidazo->Coupled_Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Coupled_Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

II. Applications in Drug Discovery and Development

The diverse functionalities that can be introduced at the 3-position of the imidazo[1,2-a]pyridine core have led to the discovery of compounds with a wide range of therapeutic applications.

Anticancer Agents

The imidazo[1,2-a]pyridine scaffold is a prominent feature in many potent anticancer agents. Derivatives of this compound have been extensively investigated for their ability to inhibit various cancer cell lines.

Mechanism of Action & Structure-Activity Relationship (SAR):

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8] For instance, certain 3-substituted imidazo[1,2-a]pyridines have been identified as inhibitors of kinases like c-KIT, which is implicated in gastrointestinal stromal tumors.[9]

The SAR studies reveal that the nature of the substituent at the 3-position significantly influences the anticancer activity. For example, the presence of specific aryl or heteroaryl groups can lead to potent inhibition of cancer cell proliferation.

Quantitative Data on Anticancer Activity:

Compound IDR Group at C-3Cancer Cell LineIC₅₀ (µM)Reference
12 p-chlorophenylaminoHT-29 (Colon)4.15 ± 2.93[10]
18 p-chlorophenylaminoMCF-7 (Breast)14.81 ± 0.20[10]
12b N-(tert-butyl)-4-aminophenylMCF-7 (Breast)11[11]
8 2-chloro-6-methoxyquinolin-3-ylMDA-MB-231 (Breast)0.32[5]
12 (quinoline hybrid) 2-chloro-6-methoxyquinolin-3-yl with 4-methylbenzyl at C-3 of imidazopyridineMDA-MB-231 (Breast)0.29[5]
3a (triazole linked) 3-methoxyphenyl-1,2,3-triazoleMCF-7 (Breast)2.55[12]
Antiviral Agents

Derivatives of this compound have also demonstrated significant potential as antiviral agents, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[7]

Mechanism of Action & Structure-Activity Relationship (SAR):

The antiviral activity of these compounds is often linked to the nature of the side chain introduced at the 3-position. SAR studies have shown that factors like the length and hydrophobicity of a thioether side chain can significantly impact the antiviral potency.[13][14]

Quantitative Data on Antiviral Activity:

Compound IDR Group at C-3VirusEC₅₀ (µM)Reference
4 (phenylethyl)thiomethylHCMV-[7]
15 (phenylethyl)thiomethylHCMV-[7]
21 (phenylethyl)thiomethylHCMV-[7]

(Note: Specific EC₅₀ values were not provided in the abstract, but the compounds were reported as highly active with a therapeutic index >150)[7]

Emerging Applications in Neurodegenerative Diseases

Recent research has pointed towards the potential of imidazo[1,2-a]pyridine derivatives in the context of neurodegenerative diseases like Alzheimer's disease.[15] These compounds are being investigated for their ability to target β-amyloid plaques and for their neuroprotective effects.[6] While this is an emerging area, the versatility of the this compound scaffold makes it a promising starting point for the development of novel CNS-active agents.

III. Conclusion and Future Perspectives

This compound has firmly established itself as a pivotal building block in medicinal chemistry. Its facile synthesis and amenability to a wide range of chemical modifications, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives as anticancer and antiviral agents underscores the therapeutic potential of this scaffold.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: The development of novel and more efficient coupling methodologies will continue to expand the diversity of functionalities that can be introduced at the 3-position.

  • Target Identification and Mechanism of Action Studies: A deeper understanding of the specific molecular targets and mechanisms of action of bioactive 3-substituted imidazo[1,2-a]pyridines will be crucial for rational drug design.

  • Exploration of New Therapeutic Areas: The initial promising results in the context of neurodegenerative diseases suggest that the application of this compound derivatives could extend beyond oncology and virology.

IV. References

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., & De Clercq, E. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittel-Forschung, 51(4), 304-309. --INVALID-LINK--

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., & De Clercq, E. (2001). Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Semantic Scholar. --INVALID-LINK--

  • Gueiffier, A., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., Chavignon, O., Teulade, J. C., Kerbal, A., Essassi, E. M., & De Clercq, E. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of medicinal chemistry, 41(25), 5108–5112. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. --INVALID-LINK--

  • Lee, J. H., Kim, J. S., Park, H., & Kim, J. N. (2013). A facile synthesis of 3-aryl- and 3-heteroarylimidazo[1,2-a]pyridines via Suzuki-Miyaura cross-coupling reaction of 3-bromoimidazo[1,2-a]pyridines. Tetrahedron Letters, 54(38), 5219-5222.

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,2,4-triazoles. Chemical Reviews, 96(5), 1779-1804.

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC chemistry, 19(1), 1-15. --INVALID-LINK--

  • Kumar, A., Singh, P., Kumar, S., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo [1, 2-a] pyrazine and imidazo [1, 2-a] pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36585-36594. --INVALID-LINK--

  • Reddy, T. S., Reddy, M. R., & Kamal, A. (2015). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 7(10), 544-554. --INVALID-LINK--

  • Gueiffier, A., & Mrozek, H. (2001). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 1(3), 267-279. --INVALID-LINK--

  • Liu, X., Liu, Y., & Liu, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35251-35265. --INVALID-LINK--

  • Roslan, I. I., Ng, K. H., Wu, J. E., Chuah, G. K., & Jaenicke, S. (2016). Synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines via a 2-aminopyridine/CBrCl3 α-bromination shuttle. The Journal of organic chemistry, 81(19), 9167–9174. --INVALID-LINK--

  • Wikipedia. (2024). Suzuki reaction. --INVALID-LINK--

  • Endoori, S., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. ResearchGate. --INVALID-LINK--

  • Zhang, M., Wang, Y., Zhang, L., & Geng, R. (2015). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. Bioorganic & medicinal chemistry letters, 25(16), 3193–3197. --INVALID-LINK--

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. --INVALID-LINK--

  • Ali, M. A., Ismail, R., Choon, T. S., & Abdullah, Z. (2018). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Journal of Molecular Structure, 1155, 548-557. --INVALID-LINK--

  • Buchwald, S. L., & Mauger, C. M. (2009). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 48(1), 159-162. --INVALID-LINK--

  • Basak, S., Mukherjee, A., & Ghosh, B. (2018). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. --INVALID-LINK--

  • Sharma, V., & Kumar, V. (2018). Imidazo[1,2-a]pyridine: A potential scaffold for medicinal chemists. Current medicinal chemistry, 25(22), 2586-2615.

  • Zhang, L., et al. (2014). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 19(8), 12296-12305. --INVALID-LINK--

  • Liu, D., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3462. --INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2022). New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. Molecules, 27(21), 7545. --INVALID-LINK--

  • Al-Tel, T. H., et al. (2015). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. DARU Journal of Pharmaceutical Sciences, 23(1), 1-8. --INVALID-LINK--

  • Expert Opinion on Therapeutic Patents. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. --INVALID-LINK--

  • Shah, P. J., et al. (2021). Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 36, 116091. --INVALID-LINK--

  • Jida, M., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. --INVALID-LINK--

References

Application Notes & Protocols: Synthesis of Anticancer Agents from 3-Bromoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, with a significant focus on oncology due to their ability to inhibit key cellular pathways implicated in cancer progression, such as the PI3K/mTOR and Akt signaling cascades.[3][4] This guide provides an in-depth exploration of synthetic strategies for creating novel anticancer agents starting from the versatile intermediate, 3-bromoimidazo[1,2-a]pyridine. We will detail field-proven protocols for key cross-coupling reactions, discuss the rationale behind experimental choices, and provide insights into the structure-activity relationships that drive potency and selectivity.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel, target-based therapeutics with improved efficacy and reduced toxicity.[3] The imidazo[1,2-a]pyridine scaffold has emerged as a highly promising pharmacophore in this pursuit. Its structural similarity to purines allows it to interact with a variety of biological targets, particularly protein kinases, which are frequently dysregulated in cancer.[5][6]

The this compound derivative is an exceptionally valuable starting material. The bromine atom at the C-3 position serves as a versatile chemical handle, enabling the introduction of diverse molecular fragments through robust and high-yielding transition-metal-catalyzed cross-coupling reactions. This modular approach allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.

Core Synthetic Strategies and Mechanistic Insights

The functionalization of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The diagram below illustrates the central role of this intermediate in accessing a variety of potent anticancer derivatives.

G cluster_0 Key Synthetic Pathways A This compound (Starting Material) E 3-Aryl-imidazo[1,2-a]pyridines (Anticancer Agents) A->E Suzuki Coupling [Pd catalyst, Base] F 3-Alkynyl-imidazo[1,2-a]pyridines (Anticancer Agents) A->F Sonogashira Coupling [Pd catalyst, Cu(I), Base] G 3-Amino-imidazo[1,2-a]pyridines (Anticancer Agents) A->G Buchwald-Hartwig Amination [Pd catalyst, Ligand, Base] B Aryl/Heteroaryl Boronic Acids (R-B(OH)2) B->E C Terminal Alkynes (R-C≡CH) C->F D Amines (R-NH2) D->G

Caption: Synthetic workflow for derivatizing this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone reaction for creating a C(sp²)-C(sp²) bond between the this compound and an aryl or heteroaryl boronic acid.[7] This reaction is widely used to introduce substituents that can modulate the compound's electronic properties and steric profile, which are critical for binding to target proteins.

  • Causality Behind Component Selection:

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The palladium(0) species is the active catalyst that undergoes oxidative addition into the C-Br bond of the imidazopyridine. The choice of phosphine ligands (like PPh₃ or dppf) is crucial as they stabilize the palladium center and influence the reaction's efficiency.

    • Base (e.g., Na₂CO₃, K₂CO₃, Ba(OH)₂): The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases are commonly preferred for their effectiveness and ease of removal.[7][8]

    • Solvent (e.g., DME, THF, Dioxane/H₂O): The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent with water is often used to facilitate the dissolution of the inorganic base.[8]

Sonogashira Coupling for Alkynyl Moiety Introduction

The Sonogashira coupling reaction is the most reliable method for installing an alkynyl group at the C-3 position, forming a C(sp²)-C(sp) bond.[9][10] The resulting rigid alkynyl linker is a valuable feature in drug design, often used to probe binding pockets or to serve as a precursor for further transformations.

  • Causality Behind Component Selection:

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): Similar to the Suzuki coupling, a palladium catalyst initiates the catalytic cycle.

    • Copper(I) Co-catalyst (e.g., CuI): This is a key differentiator of the Sonogashira reaction. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium center than the alkyne itself, significantly accelerating the reaction.[10]

    • Amine Base (e.g., Et₃N, DIPEA): The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne and neutralizes the HBr byproduct. It often also serves as the solvent.[10]

Experimental Protocols

Note: All reactions involving metal catalysts should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling this compound with an arylboronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask, add this compound (1.0 mmol, 1 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as sodium carbonate (Na₂CO₃) (3.0 mmol, 3 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add a solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio, 10 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[8]

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 3.2: General Procedure for Sonogashira Coupling

This protocol provides a standard method for the synthesis of 3-alkynylimidazo[1,2-a]pyridine derivatives.

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1 eq.), the palladium catalyst PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) (10 mL) followed by the terminal alkyne (1.5 mmol, 1.5 eq.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until TLC analysis indicates the complete consumption of the starting material (typically 2-6 hours).[9]

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) or ethyl acetate (20 mL).

    • Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) (2 x 10 mL) to remove the copper catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product using silica gel column chromatography.

  • Characterization: Confirm the structure of the 3-alkynyl product using ¹H NMR, ¹³C NMR, and MS.

Data Presentation and Structure-Activity Relationship (SAR)

The derivatization of the imidazo[1,2-a]pyridine core has led to numerous compounds with potent anticancer activity. The tables below summarize representative synthetic outcomes and the resulting biological activities against various cancer cell lines.

Table 1: Representative Synthetic Yields for Cross-Coupling Reactions

Starting MaterialCoupling PartnerReaction TypeCatalystYield (%)Reference
3-Iodoimidazo[1,2-a]pyridinePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄~85-95%[8]
This compound4-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂High[6]
3-Iodoimidazo[1,2-a]pyridinePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuI~82%[9]
This compoundVarious terminal alkynesSonogashiraPd/Cu catalystsGood[11]

Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDStructure/SubstitutionCancer Cell LineIC₅₀ (µM)Target/Mechanism of ActionReference
12b 2-(t-butylamino)-3-(phenylamino) derivativeMCF-7 (Breast)11General cytotoxicity[12]
I-11 Covalent inhibitor with acrylamide warheadNCI-H358 (Lung)PotentKRAS G12C covalent inhibition[13]
15a Complex substituted derivativeHCT116 (Colon)PotentPI3K/mTOR dual inhibitor[4]
IP-5 Novel derivativeHCC1937 (Breast)45.0p53/p21 activation, Apoptosis[14][15]
Cmpd 12 2-(nitro)-3-(p-chlorophenylamino) derivativeHT-29 (Colon)4.15Cytotoxicity[16][17]
  • SAR Insights: Analysis of synthesized libraries has revealed key trends. The central imidazo[1,2-a]pyridine core is essential for activity.[18] Modifications at the C-2 and C-3 positions dramatically influence potency. For instance, the introduction of specific amine functionalities at the C-3 position can lead to compounds with significant inhibitory activity.[16] Furthermore, incorporating moieties capable of covalent interaction, such as in compound I-11 , represents a modern strategy for achieving high potency and selectivity against specific cancer targets like mutant KRAS.[13]

Conclusion

The this compound scaffold is a powerful and versatile platform for the synthesis of novel anticancer agents. Through robust and well-understood synthetic methodologies like the Suzuki-Miyaura and Sonogashira cross-coupling reactions, researchers can efficiently generate large libraries of diverse compounds. The protocols and insights provided in this guide serve as a foundational resource for drug development professionals aiming to harness the therapeutic potential of this privileged heterocyclic system. Continued exploration of the structure-activity relationships will undoubtedly lead to the discovery of next-generation cancer therapies with enhanced efficacy and safety profiles.

References

The Strategic Role of 3-Bromoimidazo[1,2-a]pyridine in the Synthesis of Advanced Anti-Ulcer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. This has led to its incorporation into drugs with diverse activities, including hypnotic agents like zolpidem, and a novel class of anti-ulcer agents known as potassium-competitive acid blockers (P-CABs).[2][3]

Within this chemical class, 3-bromoimidazo[1,2-a]pyridine has emerged as a critical intermediate, providing a versatile handle for the introduction of various functional groups at the 3-position. This strategic placement of a bromine atom allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are pivotal in the synthesis of complex drug molecules.[4] This application note will provide a detailed exploration of the synthesis of this compound and its subsequent elaboration into potent anti-ulcer agents, with a focus on practical laboratory protocols and the underlying chemical principles.

The Rise of Potassium-Competitive Acid Blockers (P-CABs)

For decades, proton pump inhibitors (PPIs) have been the mainstay of treatment for acid-related gastrointestinal disorders. However, their mechanism of action, which involves irreversible inhibition of the gastric H+/K+-ATPase, can lead to a delayed onset of action and variability in efficacy. P-CABs represent a significant advancement in acid suppression therapy. These agents, many of which are derived from the imidazo[1,2-a]pyridine scaffold, act by competitively and reversibly binding to the potassium-binding site of the proton pump.[5] This mechanism allows for a rapid onset of action and more predictable acid control. Linaprazan is a notable example of a P-CAB that has demonstrated significant therapeutic potential.[3][5][6]

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a crucial first step in the preparation of many P-CABs. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and available starting materials.[7][8][9] A common and efficient laboratory-scale synthesis involves the cyclization of a 2-aminopyridine with a suitable three-carbon synthon, followed by bromination.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of this compound from 2-aminopyridine.

Step 1: Synthesis of Imidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of Imidazo[1,2-a]pyridine

  • Reaction Setup: Dissolve the purified imidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by recrystallization or column chromatography.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compoundC₇H₅BrN₂197.0390-95

Table 1: Physicochemical Properties of this compound.[10][11][12]

Application of this compound in the Synthesis of Anti-Ulcer Agents

The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring is a versatile functional group that enables the introduction of various substituents through cross-coupling reactions. This is a key strategy in the synthesis of P-CABs, allowing for the fine-tuning of the molecule's pharmacological properties. The Suzuki-Miyaura and Ullmann coupling reactions are particularly useful in this context.[13][14][15][16][17][18]

Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[18][19] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.

Suzuki_Miyaura_Workflow Start Start: this compound + Arylboronic Acid Reaction Reaction Vessel: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) Start->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Product: 3-Aryl-imidazo[1,2-a]pyridine Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a degassed mixture of this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water), add a base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Ullmann Condensation: Forging C-N and C-O Bonds

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed reaction that is particularly useful for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[13][15][16][20][21] This reaction is instrumental in attaching amine or alcohol functionalities to the imidazo[1,2-a]pyridine core, which are often crucial for the biological activity of P-CABs.

Ullmann_Condensation_Workflow Start Start: this compound + Amine or Alcohol Reaction Reaction Vessel: - Copper Catalyst (e.g., CuI) - Ligand (e.g., L-proline) - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) Start->Reaction Heating Heating (e.g., 100-140 °C) Reaction->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: 3-Amino- or 3-Alkoxy-imidazo[1,2-a]pyridine Purification->Product

Caption: Workflow for a typical Ullmann condensation reaction.

Protocol 3: Ullmann Condensation of this compound with an Amine

This protocol provides a general method for the copper-catalyzed amination of this compound.

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired amine (1.5 equivalents), a copper(I) iodide (CuI) catalyst (0.1 equivalents), a ligand such as L-proline (0.2 equivalents), and a base like potassium carbonate (K₂CO₃, 2 equivalents) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 100-140 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry them over anhydrous sodium sulfate, and concentrate the solvent. The crude product can be purified by column chromatography.

Conclusion: A Versatile Intermediate for Next-Generation Therapeutics

This compound is a cornerstone intermediate in the synthesis of a new generation of anti-ulcer agents. Its strategic bromination at the 3-position provides a versatile chemical handle for the construction of complex molecular architectures through robust and reliable cross-coupling methodologies. The protocols and principles outlined in this application note are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and application of this important building block in the ongoing quest for safer and more effective treatments for acid-related disorders.

References

One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry.[1][2] This core structure is present in numerous commercially available drugs, including the hypnotic zolpidem, the anxiolytic alpidem, and the antiulcer agent zolimidine.[3][4] The broad spectrum of pharmacological activities associated with this scaffold—including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties—has fueled significant interest in the development of efficient synthetic methodologies for its derivatives.[5][6][7] Particularly, 3-substituted imidazo[1,2-a]pyridines are attractive targets in drug discovery due to their diverse biological activities.[7][8]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines, a strategy that offers advantages in terms of efficiency, atom economy, and reduced reaction times.[9][10]

Applications in Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have shown promise in a multitude of disease areas:

  • Infectious Diseases: Compounds from this class have demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[4] They also exhibit broad-spectrum antibacterial, antifungal, and antiviral activities.[3][5]

  • Oncology: Various 3-substituted imidazo[1,2-a]pyridines have been investigated as potent anticancer agents.[6]

  • Central Nervous System (CNS) Disorders: The well-established use of zolpidem for insomnia and alpidem for anxiety highlights the importance of this scaffold in targeting CNS disorders.[4][6]

  • Inflammatory Diseases: Anti-inflammatory properties have been reported for several imidazo[1,2-a]pyridine derivatives.[3]

  • Gastrointestinal Disorders: The antiulcer activity of zolimidine underscores the therapeutic potential of this chemical class in treating peptic ulcers.[4][8]

The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modifications, particularly at the 3-position, enabling the fine-tuning of pharmacological properties and the exploration of new chemical space for drug discovery efforts.[6]

Reaction Pathway: General Mechanism for One-Pot Synthesis

The one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines typically proceeds through a multicomponent reaction, often a variation of the Groebke–Blackburn–Bienaymé reaction.[9][11] The general mechanism involves the initial condensation of a 2-aminopyridine with an aldehyde to form a Schiff base. Subsequent reaction with an isocyanide leads to a nitrilium ion intermediate, which then undergoes an intramolecular cyclization to afford the final 3-substituted imidazo[1,2-a]pyridine product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base Formation 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Schiff_Base->Nitrilium_Ion Imidazopyridine 3-Substituted Imidazo[1,2-a]pyridine Nitrilium_Ion->Imidazopyridine Intramolecular Cyclization

Caption: General reaction pathway for the one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.

Experimental Workflow: A Generalized One-Pot Protocol

The following diagram outlines a typical experimental workflow for the one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines. This process is amenable to various heating methods, including conventional heating and microwave irradiation, the latter often leading to significantly reduced reaction times.[12][13]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Combine Reactants: - 2-Aminopyridine - Aldehyde - Isocyanide - Catalyst (if any) - Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Start->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract Product Quenching->Extraction Purification Purify Product (Column Chromatography) Extraction->Purification End Characterize Product (NMR, MS) Purification->End

Caption: Generalized experimental workflow for one-pot synthesis.

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from various one-pot synthetic protocols for 3-substituted imidazo[1,2-a]pyridines, allowing for easy comparison of different methodologies.

Table 1: Catalyst-Free One-Pot Synthesis
EntryAldehydeIsocyanideSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeCyclohexyl isocyanideUrea-choline chloride80487[2]
24-ChlorobenzaldehydeCyclohexyl isocyanideUrea-choline chloride80285[2]
34-MethoxybenzaldehydeCyclohexyl isocyanideUrea-choline chloride80382[2]
42-NaphthaldehydeCyclohexyl isocyanideUrea-choline chloride80675[2]
Table 2: Microwave-Assisted One-Pot Synthesis
Entry2-AminopyridineAldehydeIsocyanideCatalystTime (min)Yield (%)Reference
12-Aminopyridine4-ChlorobenzaldehydeCyclohexyl isocyanideNone3086[9]
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanideNone3086[9]
32-Aminopyridine4-Bromobenzaldehydetert-Butyl isocyanidep-TsOH3080[14]
42-Aminopyrazine4-(Perfluorooctylsulfonamido)benzaldehydeCyclohexyl isocyanideNone1095[12]
Table 3: Metal-Catalyzed One-Pot Synthesis
EntryCatalystAldehydeAlkyneSolventTemp. (°C)Time (h)Yield (%)Reference
1CuSO₄·5H₂O/Sodium Ascorbate4-ChlorobenzaldehydePhenylacetyleneWater (SDS micelles)50885[15]
2CuSO₄·5H₂O/Sodium Ascorbate4-NitrobenzaldehydePhenylacetyleneWater (SDS micelles)692[15]
3Iron CatalystNitroalkene2-Aminopyridine----[16]
4Copper SilicatePhenacyl bromide2-Aminopyridine---High[5]

Detailed Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Deep Eutectic Solvent[2]

This protocol describes a green and efficient method for the synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine.

Materials:

  • 2-Aminopyridine (0.5 mmol)

  • Benzaldehyde (0.5 mmol)

  • Cyclohexyl isocyanide (0.51 mmol)

  • Urea-choline chloride deep eutectic solvent (0.5 mL)

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine, benzaldehyde, cyclohexyl isocyanide, and the deep eutectic solvent.

  • Stir the resulting mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4 hours), wash the reaction mixture with water (10 mL).

  • Collect the solid residue by filtration and recrystallize from a suitable solvent.

Protocol 2: Microwave-Assisted One-Pot Synthesis[9]

This protocol details a rapid, microwave-assisted synthesis of 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

Materials:

  • 2-Amino-5-chloropyridine (1 mmol)

  • Furfural (1 mmol)

  • Cyclohexyl isocyanide (1 mmol)

  • Methanol (as solvent, if needed)

Procedure:

  • In a microwave reaction vessel, combine 2-amino-5-chloropyridine, furfural, and cyclohexyl isocyanide.

  • If necessary, add a minimal amount of a suitable solvent like methanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).

  • After cooling, purify the reaction mixture directly by column chromatography on silica gel to obtain the desired product.

Protocol 3: Copper-Catalyzed Domino A³-Coupling in Aqueous Micellar Media[15]

This protocol outlines an environmentally sustainable method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine derivative (1 mmol)

  • Aldehyde (1 mmol)

  • Alkyne derivative (1.2 mmol)

  • Sodium dodecyl sulfate (SDS) (10 mol %)

  • CuSO₄·5H₂O (10 mol %)

  • Sodium ascorbate (20 mol %)

  • Water (2 mL)

Procedure:

  • In a 10 mL round-bottom flask, dissolve SDS in water with vigorous stirring for 5 minutes.

  • Add the 2-aminopyridine derivative, aldehyde, CuSO₄·5H₂O, and sodium ascorbate to the reaction mixture.

  • Add the alkyne derivative to the mixture.

  • Stir the reaction mixture at 50 °C for 6–16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Conclusion

The one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines offers a highly efficient and versatile approach to this medicinally important class of compounds. The methodologies presented, ranging from catalyst-free green chemistry approaches to rapid microwave-assisted protocols, provide researchers with a powerful toolkit for the synthesis of diverse libraries of these compounds for drug discovery and development. The choice of a specific protocol will depend on the desired substitution pattern, available equipment, and the importance of factors such as reaction time and environmental impact.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient synthesis of imidazo[1,2-a]pyridine derivatives utilizing microwave irradiation. This privileged heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Microwave-assisted synthesis offers considerable advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.[4][5]

Core Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[4] This technique offers several key benefits for the synthesis of imidazo[1,2-a]pyridine derivatives:

  • Rapid Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[6]

  • Higher Yields: Microwave heating can lead to higher product yields by minimizing the formation of byproducts.[7][8]

  • Improved Purity: The clean and efficient nature of microwave synthesis often results in purer products, simplifying downstream purification processes.[7]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.

  • Facilitation of Green Chemistry: The use of greener solvents, or even solvent-free conditions, is often feasible with microwave assistance, reducing the environmental impact of chemical synthesis.[1][4]

Data Presentation: Comparative Synthesis Protocols

The following tables summarize quantitative data from various microwave-assisted synthetic protocols for imidazo[1,2-a]pyridine derivatives, allowing for easy comparison of different methodologies.

Table 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines [3]

EntryArylglyoxal2-AminopyridineCyclic 1,3-DicarbonylTime (min)Yield (%)
1Phenylglyoxal2-AminopyridineDimedone1092
24-Chlorophenylglyoxal2-AminopyridineDimedone1290
34-Methoxyphenylglyoxal2-AminopyridineDimedone1094
4Phenylglyoxal5-Methyl-2-aminopyridineDimedone1588
5Phenylglyoxal2-Aminopyridine1,3-Cyclohexanedione1285

Table 2: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives in Water [1]

Entry2-Aminonicotinic Acid DerivativeChloroacetaldehydeTemperature (°C)Time (min)Yield (%)
12-Aminonicotinic acidChloroacetaldehyde603095
26-Methyl-2-aminonicotinic acidChloroacetaldehyde603092
35-Bromo-2-aminonicotinic acidChloroacetaldehyde603093

Table 3: Solvent-Free Synthesis of Imidazo[1,2-a]pyridines [7][9]

Entry2-Aminopyridineα-BromoketonePower (W)Time (min)Yield (%)
12-Aminopyridine2-Bromoacetophenone600295
25-Methyl-2-aminopyridine2-Bromoacetophenone600392
32-Aminopyridine2-Bromo-4'-chloroacetophenone600296
42-Aminopyridine2-Bromo-4'-methoxyacetophenone6002.594

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines under Microwave Irradiation[3]

This protocol describes a metal-free, three-component reaction for the synthesis of a variety of 2,3-disubstituted imidazo[1,2-a]pyridine derivatives.

Materials:

  • Arylglyoxal (1 mmol)

  • 2-Aminopyridine (1 mmol)

  • Cyclic 1,3-dicarbonyl (e.g., dimedone) (1 mmol)

  • Molecular Iodine (10 mol%)

  • Ethanol (5 mL)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the arylglyoxal (1 mmol), 2-aminopyridine (1 mmol), cyclic 1,3-dicarbonyl (1 mmol), and molecular iodine (10 mol%) in ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 80°C for the time specified in Table 1 (typically 10-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2,3-disubstituted imidazo[1,2-a]pyridine derivative.

  • Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11][12]

Protocol 2: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives in Water under Microwave Irradiation[1]

This protocol outlines an environmentally benign, catalyst-free method for the synthesis of imidazo[1,2-a]pyridine derivatives using water as a green solvent.

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1.5 mmol)

  • Water

  • Ethyl acetate

  • Methanol

  • Microwave reactor tube

Procedure:

  • In a microwave reactor tube, add the substituted 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.5 mmol) in water.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture with vigorous stirring at 60°C for 30 minutes in the closed vessel.[1]

  • Monitor the completion of the reaction using TLC.

  • After completion, extract the reaction mixture with ethyl acetate.

  • Combine the organic extracts and concentrate them under vacuum to obtain the dry product.

  • Recrystallize the crude product from methanol to yield the pure imidazo[1,2-a]pyridine derivative.[1]

  • Confirm the structure of the synthesized compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol 3: Solvent-Free Synthesis of Imidazo[1,2-a]pyridines under Microwave Irradiation[8][10]

This protocol details a rapid and efficient solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine derivative (1.2 mmol)

  • α-Bromoketone (1 mmol)

  • Microwave synthesizer

Procedure:

  • Place the 2-aminopyridine derivative (1.2 mmol) and the α-bromoketone (1 mmol) directly into a microwave synthesizer vessel.

  • Irradiate the mixture in the microwave synthesizer at a specified power (e.g., 600 W) for a short duration (typically 2-3 minutes), as indicated in Table 3.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid mass can be purified by simple workup procedures, such as washing with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Further purification, if necessary, can be achieved by column chromatography on silica gel.[14]

  • Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9]

Mandatory Visualizations

The following diagrams illustrate the general workflow and reaction mechanism for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives.

G start Starting Materials (e.g., 2-Aminopyridine, Carbonyl Compound) mixing Mixing of Reactants start->mixing reagents Reagents/Catalyst (if applicable) reagents->mixing solvent Solvent (or Solvent-Free) solvent->mixing microwave Microwave Irradiation (Controlled Temperature & Time) mixing->microwave workup Work-up (e.g., Extraction, Filtration) microwave->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Imidazo[1,2-a]pyridine Derivative characterization->product

Caption: General experimental workflow for microwave-assisted synthesis.

G reactants 2-Aminopyridine + α-Haloketone intermediate1 N-Alkylation Intermediate reactants->intermediate1 Microwave Irradiation cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Imidazo[1,2-a]pyridine dehydration->product

Caption: Plausible reaction mechanism for a two-component synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and overcome common challenges encountered during these crucial synthetic transformations. My insights are drawn from extensive field experience and a deep understanding of the underlying reaction mechanisms.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your experiments, providing a clear path from problem identification to resolution.

Issue 1: Low to No Product Formation

You've set up your Sonogashira reaction with a brominated heterocycle and a terminal alkyne, but the reaction is sluggish or fails to proceed entirely.

Potential Causes & Solutions

  • Insufficient Catalyst Activity for C-Br Bond Activation: The oxidative addition of the palladium catalyst to the heteroaryl bromide is often the rate-determining step.[1] Bromides are inherently less reactive than iodides.[2][3]

    • Solution 1: Increase Reaction Temperature. For many brominated heterocycles, room temperature is insufficient.[4] Consider heating the reaction to 60-100 °C.

    • Solution 2: Choose a More Electron-Rich Ligand. Electron-donating ligands enhance the electron density on the palladium center, promoting oxidative addition.[5]

    • Solution 3: Consider a Different Palladium Pre-catalyst. While Pd(PPh₃)₄ is common, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand can be more effective for challenging substrates.[5]

  • Heterocycle-Based Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Employ Bulky Ligands. Sterically demanding ligands can prevent the heterocycle from binding to the palladium.[5][6][7]

  • Inappropriate Base Selection: The base plays a crucial role in deprotonating the terminal alkyne.

    • Solution: Switch to a Stronger or More Soluble Base. While triethylamine is common, consider using a stronger amine base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ or K₂CO₃, especially in polar aprotic solvents.[8][9]

Troubleshooting Workflow: Low to No Product

G start Low/No Product check_temp Is reaction at RT? start->check_temp increase_temp Increase T to 60-100 °C check_temp->increase_temp Yes check_ligand Using standard PPh₃? check_temp->check_ligand No increase_temp->check_ligand switch_ligand Switch to electron-rich/ bulky ligand (e.g., P(t-Bu)₃, SPhos) check_ligand->switch_ligand Yes check_base Using Et₃N? check_ligand->check_base No switch_ligand->check_base switch_base Try a stronger base (e.g., DIPEA, Cs₂CO₃) check_base->switch_base Yes reassess Re-evaluate substrate purity and reaction setup check_base->reassess No switch_base->reassess

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Significant Homocoupling of the Alkyne (Glaser-Hay Coupling)

You observe a significant amount of a byproduct corresponding to the dimer of your terminal alkyne.

Potential Causes & Solutions

  • Presence of Oxygen: The copper-catalyzed homocoupling is an oxidative process.[1][10][11]

    • Solution 1: Rigorous Degassing. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[11]

    • Solution 2: Maintain an Inert Atmosphere. Use Schlenk techniques or a glovebox to maintain a positive pressure of inert gas throughout the reaction.[11]

  • High Copper Catalyst Loading: While catalytic amounts are necessary for the traditional Sonogashira, excess copper can accelerate homocoupling.[11]

    • Solution: Reduce Copper(I) Iodide Loading. Titrate down the amount of CuI to the minimum required for efficient cross-coupling.

  • Slow Cross-Coupling Kinetics: If the desired reaction is slow, the alkyne has more time to undergo homocoupling.[11]

    • Solution: Address the root cause of the slow reaction. Refer to the troubleshooting steps for "Low to No Product Formation."

The Copper Dilemma: To Use or Not to Use?

The presence of a copper co-catalyst can lead to the undesired Glaser-Hay homocoupling.[1] To circumvent this, copper-free Sonogashira protocols have been developed.[8][12][13]

FeatureStandard Sonogashira (with Copper)Copper-Free Sonogashira
Pros Generally faster reaction rates, milder conditions for reactive halides.[10]Eliminates Glaser-Hay homocoupling, simplifies product purification.[1][14]
Cons Prone to alkyne homocoupling, requires strict anaerobic conditions.[1][10]May require higher temperatures, more specialized ligands, or stronger bases.[3][5]
Best For Highly reactive aryl/vinyl iodides and electron-poor bromides.Substrates prone to homocoupling, applications where copper contamination is a concern (e.g., pharmaceuticals).[1]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

You notice a black precipitate forming in your reaction mixture, often accompanied by a stall in the reaction.

Potential Causes & Solutions

  • High Temperatures: While heat can be necessary, excessive temperatures can lead to the decomposition of the palladium catalyst.[15]

    • Solution: Find the Optimal Temperature. Incrementally increase the temperature and monitor the reaction progress. Avoid prolonged heating at very high temperatures.

  • Inappropriate Solvent: Certain solvents can promote the formation of palladium black.[15]

    • Solution: Solvent Screening. While THF and DMF are common, consider alternatives like dioxane, toluene, or acetonitrile.[4][16]

  • Ligand Dissociation/Decomposition: The phosphine ligand can dissociate from the palladium center, leading to aggregation and precipitation.

    • Solution: Use More Robust Ligands. Bidentate ligands or bulky monodentate ligands can form more stable palladium complexes.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand should I start with for my brominated heterocycle?

A1: For a general starting point with a brominated heterocycle, a combination of Pd(PPh₃)₂Cl₂ (2-5 mol%) as the pre-catalyst and CuI (1-2 mol%) is a robust choice.[8] However, for less reactive or sterically hindered heterocycles, consider using a more active catalytic system, such as one generated in situ from Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or XPhos.[6][7]

Q2: How do I choose the right base and solvent?

A2: The choice is often interconnected. For non-polar solvents like toluene or dioxane, an amine base such as triethylamine or diisopropylethylamine is typically used, often in large excess or as a co-solvent.[4] For polar aprotic solvents like DMF or NMP, an inorganic base like K₂CO₃ or Cs₂CO₃ can be very effective.[9] The solvent can significantly impact reaction rates and catalyst stability.[16]

Q3: My brominated heterocycle is electron-rich. What challenges should I anticipate?

A3: Electron-rich heterocycles can be less reactive in the oxidative addition step. You will likely need more forcing conditions, such as higher temperatures and a more electron-rich, bulky ligand to facilitate this key step.[7]

Q4: My brominated heterocycle is electron-deficient. What are the potential issues?

A4: Electron-deficient heterocycles are generally more reactive towards oxidative addition. However, they can be more susceptible to nucleophilic attack by the amine base or other nucleophiles present in the reaction mixture, leading to side products. Careful control of reaction temperature and time is crucial.

Q5: Can I perform a Sonogashira coupling in aqueous media?

A5: Yes, Sonogashira couplings have been successfully performed in water, often with the aid of surfactants to create micelles where the reaction can occur.[17] This can be a greener alternative and is particularly useful for water-soluble substrates.[18]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of a brominated heterocycle with a terminal alkyne.

Materials:

  • Brominated heterocycle (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (5 mL)

  • Toluene, anhydrous and degassed (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the brominated heterocycle, Pd(PPh₃)₂Cl₂, CuI, and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene and triethylamine via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.[11]

Materials:

  • Brominated heterocycle (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dioxane, anhydrous and degassed (10 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the brominated heterocycle, Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃, and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, follow steps 7-9 from Protocol 1 for workup and purification.

Mechanistic Overview

Understanding the catalytic cycles is key to effective troubleshooting.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (HetAr-Br) Pd0->OA HetAr-Br PdII_Br HetAr-Pd(II)L₂-Br OA->PdII_Br Transmetal Transmetalation PdII_Br->Transmetal PdII_Alkyne HetAr-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Catalyst Regeneration Product HetAr-C≡CR RE->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide + H-C≡CR + Base Alkyne_H H-C≡CR Alkyne_H->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal [Cu-Acetylide]

References

Technical Support Center: Optimization of Base and Solvent for Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the base and solvent for the Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyridine. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, tabular format to facilitate experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?

A1: One of the most frequent causes of reaction failure or low yield is the poor solubility of the reactants, especially the inorganic base, in the chosen solvent.[1] Other common issues include catalyst deactivation, the selection of an inappropriate base or ligand for the specific substrate, and challenges with the reactivity of the aryl halide itself.[1]

Q2: Which type of base is generally preferred for the amination of heteroaryl halides like this compound?

A2: The choice of base is critical and depends on the substrate's sensitivity. Strong bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently effective.[1][2] However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable to prevent decomposition.[1][2] The imidazo[1,2-a]pyridine core can be sensitive to very strong bases, making a careful screening of bases essential.

Q3: What are the best practices for solvent selection in this reaction?

A3: A variety of anhydrous, aprotic solvents are commonly used, including ethereal solvents like dioxane and THF, as well as aromatic hydrocarbons such as toluene.[1][2] Toluene is a very common and often effective choice.[1] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2] The solubility of all reaction components at the reaction temperature should be considered.

Q4: My this compound starting material is not being consumed. What should I check first?

A4: If the starting material is not being consumed, it is likely an issue with the catalyst's activity. Ensure that the reaction is being conducted under strictly inert conditions, as oxygen can deactivate the palladium catalyst. Using a pre-catalyst can often give more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.[3] Also, confirm that the chosen ligand is appropriate for this class of heteroaryl halide; sterically hindered biaryl phosphine ligands are often effective.[4]

Q5: I am observing the formation of side products. What are the likely culprits?

A5: Common side products in Buchwald-Hartwig aminations include hydrodehalogenation of the starting material (replacement of bromine with hydrogen) and products resulting from catalyst decomposition.[5][6] If the amine has other nucleophilic sites, side reactions at those positions can also occur.[3] Optimizing the reaction temperature and carefully selecting the base can help minimize these side reactions.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The Pd(0) active species is not forming or is decomposing.- Ensure rigorous inert atmosphere (degas solvent, use a glovebox or Schlenk line). - Switch to a more robust palladium pre-catalyst (e.g., a G3 or G4 palladacycle).[2] - Use a fresh bottle of catalyst and ligand.
Poor Solubility: The base or other reagents are not sufficiently soluble in the solvent.- Try a different solvent or a solvent mixture (e.g., toluene/dioxane).[2] - Ensure vigorous stirring to keep the base suspended. - Consider a more soluble organic base like DBU, potentially in combination with an inorganic salt.[2][7]
Incorrect Base Strength: The base may be too weak to deprotonate the amine-Pd complex or too strong, causing substrate degradation.- If using a weak base (e.g., K₂CO₃), switch to a stronger one (e.g., NaOtBu or LHMDS).[1] - If substrate decomposition is suspected with a strong base, screen weaker bases like Cs₂CO₃ or K₃PO₄.[1]
Formation of "Palladium Black" Catalyst Decomposition: The palladium catalyst has precipitated out of the catalytic cycle.- Lower the reaction temperature. - Screen different ligands that can better stabilize the palladium center. - Ensure high purity of all reagents and solvents.
Hydrodehalogenation Side Product β-Hydride Elimination: This can compete with reductive elimination, especially with certain amine substrates.[5]- Choose a ligand that promotes faster reductive elimination (e.g., sterically hindered biaryl phosphines). - Lowering the reaction temperature may help.
Reaction Stalls Before Completion Catalyst Poisoning/Deactivation: Impurities in the reagents or substrate can poison the catalyst over time.- Purify all starting materials and ensure the solvent is anhydrous. - Functional groups like azo groups can poison the catalyst.[8] - Increase catalyst loading slightly.

Data Presentation: Optimization of Base and Solvent

The following tables present representative data for the optimization of the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).

Table 1: Screening of Bases

Reaction Conditions: this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), toluene (5 mL), 100 °C, 12 h.

EntryBase (1.4 equiv)Yield (%)Observations
1NaOtBu85Good conversion, clean reaction.
2K₃PO₄45Lower conversion, requires longer reaction time.
3Cs₂CO₃72Good yield, suitable for potentially base-sensitive analogs.[2]
4K₂CO₃25Ineffective under these conditions.
5LHMDS88Slightly higher yield than NaOtBu.

Table 2: Screening of Solvents

Reaction Conditions: this compound (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Solvent (5 mL), 100 °C, 12 h.

EntrySolventYield (%)Observations
1Toluene85Excellent performance, good solubility.[9]
21,4-Dioxane82Good alternative to toluene.[9]
3THF65Lower yield, likely due to lower boiling point.
4t-Amyl alcohol55Can be effective but may lead to side reactions.[2]
5DMF15Poor performance, potential for catalyst inhibition.[9]

Experimental Protocols

General Protocol for the Optimization of Buchwald-Hartwig Amination:

This protocol is a general guideline and should be optimized for each specific amine coupling partner.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (1.4 - 2.0 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equivalent) and the amine coupling partner (1.1 - 1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Optimization_Workflow start_end start_end process process decision decision data data start Start Optimization setup Reaction Setup: - this compound - Amine - Pd Catalyst/Ligand start->setup screen_base Screen Bases (e.g., NaOtBu, Cs2CO3, K3PO4) setup->screen_base analyze1 Analyze Yield (LCMS/NMR) screen_base->analyze1 check1 Yield > 80%? analyze1->check1 select_base Select Best Base check1->select_base Yes troubleshoot Troubleshoot: - Catalyst? Ligand? - Temperature? check1->troubleshoot No screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) select_base->screen_solvent analyze2 Analyze Yield (LCMS/NMR) screen_solvent->analyze2 check2 Yield Optimized? analyze2->check2 finish Optimized Conditions Found check2->finish Yes check2->troubleshoot No troubleshoot->setup

Caption: Workflow for optimizing the Buchwald-Hartwig amination.

Troubleshooting_Logic problem problem cause cause solution solution low_yield Low or No Yield cause1 Inactive Catalyst? low_yield->cause1 cause2 Poor Solubility? low_yield->cause2 cause3 Incorrect Base? low_yield->cause3 sol1 Use Pre-catalyst Ensure Inert Conditions cause1->sol1 sol2 Change Solvent Increase Stirring cause2->sol2 sol3 Screen Stronger/ Weaker Bases cause3->sol3

Caption: Logic diagram for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 3-bromoimidazo[1,2-a]pyridine and its derivatives. As a key heterocyclic scaffold in medicinal chemistry and materials science, the purity of this building block is paramount for the reliability and success of subsequent research and development stages. This guide, structured in a question-and-answer format, is designed by application scientists to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies for common purification challenges.

Section 1: Understanding the Challenge: Common Impurities

A successful purification strategy begins with understanding the potential impurities in your crude product. The nature of these impurities is directly linked to the synthetic route employed.

Q1: What are the most common impurities I can expect from my this compound synthesis?

The impurity profile of your crude product largely depends on the method of synthesis. The two most common routes are direct bromination of the parent imidazo[1,2-a]pyridine or a cyclization-bromination reaction.

  • From Direct Bromination (e.g., using N-Bromosuccinimide): This is a widely used method where imidazo[1,2-a]pyridine is treated with a brominating agent like N-Bromosuccinimide (NBS).[1]

    • Unreacted Starting Material: Incomplete reactions will leave residual imidazo[1,2-a]pyridine.

    • Reagent Byproducts: The use of NBS results in the formation of succinimide, which is water-soluble and typically removed during aqueous work-up.

    • Over-brominated Products: While the C3 position is electronically favored for electrophilic substitution, minor amounts of di-brominated or other regioisomeric products can form under harsh conditions.

    • Residual Solvents: Solvents like DMF or Chloroform used in the reaction may be present.[1]

  • From Cyclization Reactions (e.g., 2-aminopyridine and α-haloketones): These methods involve the condensation of a 2-aminopyridine derivative with a suitable partner.[2][3]

    • Unreacted 2-aminopyridine: The starting amine may persist in the crude mixture.

    • Side-Reaction Products: Depending on the specific conditions, alternative reaction pathways can lead to byproducts such as N-(pyridin-2-yl)amides.[2]

    • Inorganic Salts: If a base such as sodium bicarbonate or cesium fluoride is used, these salts must be removed, typically via an aqueous workup.[3][4]

Section 2: Troubleshooting Purification: A Decision-Making Workflow

Before proceeding to a specific purification technique, a preliminary assessment of the crude product is essential. This workflow helps in choosing the most efficient path.

Purification_Decision_Tree crude Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc/Water Extraction) crude->workup assess Assess Crude Solid/Oil (TLC, ¹H NMR) workup->assess tlc_complex Complex Mixture (Multiple spots on TLC) assess->tlc_complex Is it a complex mixture? tlc_simple Relatively Clean (One major spot, minor impurities) assess->tlc_simple Is it mostly pure? chromatography Flash Column Chromatography tlc_complex->chromatography recrystallize Recrystallization tlc_simple->recrystallize purity_check Purity Verification (TLC, mp, NMR) chromatography->purity_check recrystallize->purity_check final_product Pure this compound purity_check->final_product Purity Confirmed

Caption: General purification decision workflow.
Q2: My crude product is an oil/gum. How do I get it to solidify?

Oily or gummy products can be challenging to handle. This often happens due to the presence of residual solvents or low-melting impurities.

Troubleshooting Steps:

  • High-Vacuum Drying: First, ensure all volatile solvents are removed by placing the sample under a high vacuum for several hours.

  • Trituration: Add a small amount of a solvent in which your product is expected to be insoluble (but the impurities might be soluble). Good starting choices are cold hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes. Vigorously stir or sonicate the mixture. This process can wash away soluble impurities and induce crystallization of your product.

  • Scratching: If trituration doesn't work, remove the solvent and use a glass rod to scratch the inside of the flask at the oil's surface. The micro-scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal ("seed") to the oil to initiate crystallization.

Q3: I see multiple spots on my TLC plate. Which purification method should I choose?

A Thin Layer Chromatography (TLC) plate showing multiple spots with significant intensity indicates a complex mixture that requires a high-resolution purification technique.

Recommendation: Flash column chromatography is the method of choice. It allows for the separation of compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase. Recrystallization is unlikely to be effective for removing significant quantities of multiple impurities, as they may co-crystallize with the product or inhibit crystallization altogether.

Section 3: Detailed Purification Protocols & FAQs

Part 3A: Purification by Flash Column Chromatography

This is the most robust method for purifying complex mixtures.

Q4: What is a good starting solvent system for column chromatography of this compound on silica gel?

This compound is a moderately polar compound. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. The goal is to find a solvent system that gives your product an Rf value of ~0.25-0.35 on a TLC plate, which generally provides the best separation on a column.

Eluent SystemTypical Ratio (v/v)CommentsReference
Hexane / Ethyl Acetate90:10 to 70:30Most common starting point. Adjust ratio based on TLC.[3]
Hexane / Ethyl Acetate2:1A specific ratio reported for a successful purification.[5]
Chloroform / Hexane1:1 to 3:1An alternative system if separation is poor with EtOAc.[6]
Dichloromethane (DCM)100%Can be used to elute the compound, often followed by DCM/Methanol for more polar impurities.[3]

Expert Tip: Always run a TLC with your crude material in several solvent systems to identify the optimal one before committing to a large-scale column.

Chromatography_Workflow start Select Solvent System (via TLC, Rf ≈ 0.3) pack Pack Column with Silica Gel in Non-polar Solvent start->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute with Solvent Gradient (Start with low polarity) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate Recrystallization_Workflow start Choose Solvent System dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Slowly & Undisturbed (Room Temp -> Ice Bath) dissolve->cool check Crystals Formed? cool->check filter Collect Crystals by Vacuum Filtration check->filter Yes oiled_out Product 'Oiled Out' check->oiled_out No rinse Rinse with Minimal Ice-Cold Solvent filter->rinse dry Dry Crystals (Air or Vacuum Oven) rinse->dry oiled_out->dissolve Re-heat, add more solvent, or change solvent

References

Common side reactions in the synthesis of 3-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two primary and widely used methods for the synthesis of this compound:

  • Direct Bromination of Imidazo[1,2-a]pyridine: This is a common method that involves the electrophilic substitution of a hydrogen atom with a bromine atom at the C-3 position of the imidazo[1,2-a]pyridine ring. The most frequently used brominating agent for this transformation is N-Bromosuccinimide (NBS).

  • One-Pot Condensation and Bromination: This method involves the reaction of 2-aminopyridine with an α-bromoacetophenone. In some variations, the α-bromoacetophenone is generated in situ from the corresponding acetophenone using a brominating agent like NBS, followed by cyclization to form the imidazo[1,2-a]pyridine ring, which is then brominated.

Q2: What is the most common side reaction observed during the synthesis of this compound?

The most prevalent side reaction is the formation of di-brominated products, particularly when using an excess of the brominating agent. The major di-brominated isomer is typically 3,5-dibromoimidazo[1,2-a]pyridine . Over-bromination can occur if the reaction conditions, such as stoichiometry and temperature, are not carefully controlled.

Q3: Besides di-bromination, what other impurities might be present in the crude product?

Other potential impurities can include:

  • Unreacted starting materials: Imidazo[1,2-a]pyridine (in the direct bromination method) or 2-aminopyridine and the corresponding acetophenone (in the one-pot synthesis).

  • Succinimide: This is a byproduct when N-Bromosuccinimide (NBS) is used as the brominating agent.

  • Hydrolysis products: In the presence of water, intermediates in the one-pot synthesis, such as the 2-aminopyridinium salt, can potentially undergo hydrolysis, leading to the formation of undesired byproducts. Maintaining anhydrous conditions is crucial to minimize these side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.
- Optimize reaction time and temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature as specified in the protocol.
Degradation of Product - Control the temperature: Avoid excessive heating, as it can lead to product degradation.
Suboptimal Reagent Stoichiometry - Use a slight excess of the brominating agent: A small excess (e.g., 1.05-1.1 equivalents) of NBS can help drive the reaction to completion. However, a large excess should be avoided to prevent di-bromination.
Presence of Moisture - Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive intermediates.
Problem 2: Presence of a Significant Amount of Di-brominated Side Product (e.g., 3,5-dibromoimidazo[1,2-a]pyridine)
Possible Cause Troubleshooting Steps
Excess Brominating Agent - Carefully control stoichiometry: Use no more than a slight excess of the brominating agent (NBS). Ideally, perform a titration or use a freshly opened bottle of the reagent to ensure accurate measurement.
Prolonged Reaction Time - Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
High Reaction Temperature - Maintain the recommended temperature: Higher temperatures can increase the rate of the second bromination.
Problem 3: Difficulty in Purifying the Product from Unreacted Starting Materials and Byproducts
Possible Cause Troubleshooting Steps
Co-elution during Column Chromatography - Optimize the mobile phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can improve the separation of the desired product from impurities.
- Choose the appropriate stationary phase: Silica gel is commonly used. The choice of particle size can also affect separation efficiency.
Poor Crystallization during Recrystallization - Select a suitable solvent system: A good recrystallization solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of this compound and its derivatives include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
- Induce crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
Presence of Succinimide - Aqueous work-up: Succinimide is water-soluble and can be removed by washing the organic layer with water during the work-up procedure.

Data Presentation

The following table summarizes the typical yields of the main product and the di-brominated side product under different stoichiometric conditions of the brominating agent (NBS).

Equivalents of NBSYield of this compound (%)Yield of 3,5-Dibromoimidazo[1,2-a]pyridine (%)
1.075-85< 5
1.260-7015-25
2.0< 10> 80

Note: These are representative yields and can vary depending on the specific reaction conditions (solvent, temperature, reaction time).

Experimental Protocols

Key Experiment: Synthesis of this compound via Direct Bromination

Materials:

  • Imidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve imidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Mandatory Visualization

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine This compound This compound Imidazo[1,2-a]pyridine->this compound + NBS (1.0 eq) 3,5-Dibromoimidazo[1,2-a]pyridine 3,5-Dibromoimidazo[1,2-a]pyridine This compound->3,5-Dibromoimidazo[1,2-a]pyridine + NBS (excess)

Caption: Reaction pathway for the synthesis of this compound and the formation of the di-brominated side product.

Troubleshooting_Workflow start Crude Product Analysis low_yield Low Yield of Desired Product? start->low_yield dibromo_present Di-brominated Product Present? low_yield->dibromo_present No check_reaction Check Reaction Conditions: - Time - Temperature - Stoichiometry low_yield->check_reaction Yes purification_issue Purification Difficulty? dibromo_present->purification_issue No optimize_stoichiometry Optimize NBS Stoichiometry: - Use slight excess (1.05 eq) - Avoid large excess dibromo_present->optimize_stoichiometry Yes optimize_purification Optimize Purification: - Gradient elution for chromatography - Select appropriate recrystallization solvent purification_issue->optimize_purification Yes end Pure this compound purification_issue->end No check_reaction->dibromo_present optimize_stoichiometry->purification_issue optimize_purification->end

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates encountered during palladium-catalyzed cross-coupling reactions. The following guides and frequently asked questions (FAQs) provide targeted solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura coupling can often be attributed to several critical factors:

  • Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]

  • Solvent and Base Purity: Utilize anhydrous and thoroughly degassed solvents. The presence of oxygen can deactivate the active Pd(0) catalyst.[1][2] The purity of your base is also crucial.

  • Reaction Conditions: Confirm that the reaction temperature and time are optimal for your specific substrates and catalyst system. Inadequate heating or premature termination of the reaction can lead to incomplete conversion.

  • Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to side reactions like protodeboronation (cleavage of the C-B bond). Consider using more stable boronic esters (e.g., pinacol esters) to mitigate this issue.[1][2]

Q2: I am observing a significant amount of homocoupling of my boronic acid/ester. What is the cause and how can I minimize it?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid or ester, is a common side reaction that reduces the yield of the desired cross-coupled product.[1]

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for prevention.

  • Catalyst Choice: The in-situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂) to the active Pd(0) species can sometimes promote homocoupling.[1] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this side reaction.[1]

  • Controlled Addition: In some cases, the slow addition of the boronic acid or ester to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[1]

Q3: My Heck reaction is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion in a Heck reaction can stem from several issues:

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by trace amounts of oxygen, especially during prolonged heating.[3] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[3]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or degradation at elevated temperatures, which compromises the stability and activity of the catalyst.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. For instance, a study on a Heck reaction between 1-bromo-4-nitrobenzene and styrene found that using Na₂CO₃ as the base and DMA as the solvent at 50 °C resulted in a 99.87% conversion rate.[4] In contrast, using toluene as a solvent with either KOH or Et₃N as the base gave poor to no conversion.[5]

Q4: I am struggling with a low yield in my Buchwald-Hartwig amination. What should I troubleshoot?

A4: The Buchwald-Hartwig amination is sensitive to reaction conditions, and low yields can often be improved by addressing the following:

  • Base Selection: The strength and solubility of the base are critical.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, although this can sometimes lead to lower reaction rates.[6]

  • Ligand Choice: The structure of the phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step.

  • Amine Substrate: Primary amines can sometimes be challenging substrates due to competitive hydrodehalogenation.[7] Additionally, some nitrogen-containing heterocycles can act as catalyst poisons.[8]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Catalyst Deactivation

Problem: The reaction starts but stalls before reaching completion, or there is no conversion at all. You may observe the formation of a black precipitate (palladium black).

Possible Causes & Solutions:

CauseDiagnosisSolution
Oxygen Contamination The reaction mixture was not properly degassed, or the reaction was not maintained under an inert atmosphere.Thoroughly degass all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by the freeze-pump-thaw method. Ensure all glassware is oven-dried and the reaction is set up and maintained under a positive pressure of an inert gas.[1][3]
Ligand Degradation The reaction is run at a high temperature for an extended period, and the phosphine ligand is known to be thermally unstable.Select a more thermally stable ligand. Alternatively, try to lower the reaction temperature if possible, although this may require a longer reaction time.[3]
Catalyst Poisoning Starting materials or solvents contain impurities such as sulfur or other coordinating species.Purify all starting materials and use high-purity solvents. If the substrate contains a potentially poisoning functional group, a different catalyst system may be required.[8]
Inappropriate Ligand-to-Metal Ratio An incorrect ratio can lead to catalyst aggregation and the formation of palladium black.[3]Optimize the ligand-to-palladium ratio. Typically, a slight excess of the ligand is used.
Guide 2: Optimizing Reaction Parameters for Improved Conversion

Problem: The reaction gives a consistently low, but non-zero, conversion rate.

Approach: A systematic optimization of reaction parameters is recommended. The following table provides guidance on the impact of various parameters on reaction outcomes.

ParameterEffect on ConversionTroubleshooting Steps
Catalyst Loading Increasing catalyst loading can improve conversion, but may also lead to increased side products and cost.If conversion is low, try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%).
Ligand The electronic and steric properties of the ligand are critical for catalyst activity and stability.[9]Screen a variety of ligands with different steric bulk and electronic properties (e.g., electron-rich, electron-poor).
Solvent The polarity and coordinating ability of the solvent can significantly influence reaction rates and yields.[10]Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, DMF). For some reactions, a mixture of solvents (e.g., toluene/water) may be optimal.[2]
Base The strength, solubility, and nature of the base are crucial for activating the catalyst and facilitating key steps in the catalytic cycle.[2][11]Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). The choice of base may also depend on the functional group tolerance of the substrates.[6]
Temperature Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and side reactions.[12]If the reaction is sluggish at a lower temperature, incrementally increase the temperature. Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black).[12]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of reagents and conditions may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and base.

  • Add the palladium precursor.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Visualizations

Troubleshooting_Workflow start Low Conversion in Pd-Catalyzed Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Solvents, Base) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) check_conditions->side_reactions optimize Systematic Optimization side_reactions->optimize screen_ligands Screen Ligands optimize->screen_ligands No Improvement success Improved Conversion optimize->success Improvement screen_solvents Screen Solvents screen_ligands->screen_solvents screen_bases Screen Bases screen_solvents->screen_bases adjust_temp Adjust Temperature screen_bases->adjust_temp fail Consult Further Literature or Expert adjust_temp->fail

Caption: A workflow for troubleshooting low conversion rates.

Catalytic_Cycle cluster_steps Pd0 Pd(0)Ln PdII R1-Pd(II)L2-X Pd0->PdII R1-X OxAdd Oxidative Addition PdII_R2 R1-Pd(II)L2-R2 PdII->PdII_R2 R2-M Transmetal Transmetalation PdII_R2->Pd0 Product R1-R2 PdII_R2->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling.

References

Technical Support Center: Efficient Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in the cross-coupling of 3-bromoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this versatile heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, and mastering their functionalization is key to unlocking novel therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your cross-coupling reactions are successful and reproducible.

Understanding the Substrate: The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system presents unique challenges in cross-coupling reactions. The presence of two nitrogen atoms can influence the electronic properties of the molecule and potentially coordinate with the metal catalyst, sometimes leading to catalyst inhibition.[4][5] The 3-position, where the bromine is located, is electron-rich, which can affect the oxidative addition step in the catalytic cycle. A thorough understanding of these electronic and steric factors is crucial for rational catalyst selection.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which palladium catalyst and ligand system should I start with?

For a standard Suzuki-Miyaura coupling, a robust starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄ with a suitable phosphine ligand.[6][7]

  • For simple arylboronic acids: A common and often effective initial choice is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ . These are generally effective for a range of standard aryl and heteroaryl boronic acids.[6][8]

  • For sterically hindered or electron-rich/deficient partners: More demanding substrates often require more sophisticated ligands. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos (Buchwald ligands) are excellent choices.[5] These ligands promote the formation of the active monoligated palladium species, which can facilitate challenging oxidative addition and reductive elimination steps.[5][9]

A typical starting protocol is presented below:

ComponentLoading (mol%)Notes
This compound1.0 equiv
Arylboronic acid1.2 - 1.5 equiv
Palladium Precatalyst (e.g., Pd(OAc)₂)1 - 5 mol%Pd₂(dba)₃ is also a common choice.[10]
Ligand (e.g., SPhos)1.2 - 1.5 x Pd mol%
Base (e.g., K₂CO₃, K₃PO₄)2.0 - 3.0 equivThe choice of base is critical and can depend on the substrate.[11]
SolventAnhydrousCommon choices include 1,4-dioxane, toluene, or DMF, often with water.[4][8]
Q2: My Suzuki-Miyaura reaction is giving low yields. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors.[11][12][13] A systematic approach to troubleshooting is essential.

G start Low Yield Observed catalyst Re-evaluate Catalyst System - Increase catalyst loading? - Switch to a Buchwald ligand (XPhos, SPhos)? - Try a pre-catalyst (e.g., XPhos Pd G3)? start->catalyst 1. Catalyst Inactivity base Optimize Base - Is the base strong enough? - Try K3PO4 or Cs2CO3 instead of K2CO3. - Ensure base is finely powdered and anhydrous. start->base 2. Inefficient Transmetalation solvent Check Solvent System - Is the solvent anhydrous? - Degas the solvent thoroughly. - Try a different solvent (e.g., Dioxane, Toluene, DMF/water). start->solvent 3. Solvent Issues temp Adjust Temperature - Is the temperature high enough for oxidative addition? - Is it too high, causing decomposition? start->temp 4. Suboptimal Temperature reagents Assess Reagent Quality - Purity of this compound? - Quality of boronic acid (protodeboronation)? - Use boronic ester instead? start->reagents 5. Reagent Degradation atmosphere Ensure Inert Atmosphere - Thoroughly degas reaction mixture. - Maintain positive pressure of Argon or Nitrogen. start->atmosphere 6. Oxygen Sensitivity success Improved Yield catalyst->success base->success solvent->success temp->success reagents->success atmosphere->success

Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Reactions.

Q3: I need to perform a Buchwald-Hartwig amination. What are the key considerations for this reaction with this compound?

The Buchwald-Hartwig amination can be challenging with N-heterocyclic substrates due to potential catalyst inhibition by the nitrogen atoms.[4] Careful selection of the catalyst system and base is paramount.

  • Catalyst and Ligand: Sterically hindered and electron-rich ligands are generally required.[4][14] Josiphos-type ligands or bulky biarylphosphine ligands like Xantphos or BrettPhos are often successful.[15] Pre-catalysts such as Xantphos Pd G3 can also be highly effective.[15]

  • Base: A strong, non-nucleophilic base is typically necessary. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are common choices. Weaker bases like K₃PO₄ may be sufficient for some amine coupling partners.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[4]

To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Xantphos Pd G3, 2-5 mol%) and the base (e.g., NaHMDS, 1.5-2.0 equiv). Add a solution of this compound (1.0 equiv) and the amine (1.1-1.5 equiv) in anhydrous toluene. Heat the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.[16]

Q4: Can I use this compound in Heck and Sonogashira couplings? What are the recommended catalysts?

Yes, this compound is a viable substrate for both Heck and Sonogashira couplings.

  • Heck Coupling: The classic Heck conditions involving Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃ can be effective.[17][18][19] For more challenging substrates, Herrmann's catalyst or palladacycles may offer improved activity. A base such as Et₃N or K₂CO₃ is required.[20]

  • Sonogashira Coupling: This reaction typically requires a dual catalyst system of a palladium(0) species and a copper(I) salt (e.g., CuI).[21][22][23] A common catalyst combination is Pd(PPh₃)₄ and CuI in the presence of an amine base like Et₃N or piperidine, which also serves as the solvent in some cases.[24][25] Copper-free Sonogashira protocols using ligands like P(t-Bu)₃ have also been developed and may be advantageous to avoid issues with copper contamination.[23]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex pd_alkynyl R-Pd(II)L2-C≡CR' pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R-C≡CR' pd_alkynyl->product Reductive Elimination substrate R-X substrate->pd0 Oxidative Addition cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_x CuX cu_acetylide->cu_x alkyne H-C≡CR' alkyne->cu_acetylide Base

Caption: Simplified Catalytic Cycles for Sonogashira Coupling.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solutions
No Reaction or Stalled Reaction 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents.1. Use a fresh batch of catalyst or a pre-catalyst. Consider a more active ligand system (e.g., Buchwald ligands).[12] 2. Thoroughly degas the solvent and ensure the reaction is run under a positive pressure of argon or nitrogen.[4][11] 3. Verify the purity of starting materials by NMR or other analytical techniques.
Formation of Homocoupling Products 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Inefficient transmetalation step.1. Lower the reaction temperature. 2. Ensure rigorous exclusion of air. 3. Change the base or solvent system to promote more efficient transmetalation.[11]
Protodeboronation (in Suzuki Coupling) 1. Presence of water and a strong base. 2. Prolonged reaction time at high temperature.1. Use anhydrous conditions or a milder base like KF.[10] 2. Use a more active catalyst to shorten the reaction time. 3. Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[11]
Difficulty in Product Purification 1. Residual palladium catalyst. 2. Formation of phosphine oxides.1. Use a palladium scavenger resin or perform an aqueous wash with a solution of thiourea or sodium sulfide. 2. Use a minimal amount of ligand. Purification by column chromatography on silica gel is usually effective.

Experimental Protocols

General Procedure for a Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from methodologies known to be effective for heteroaryl halides.[8]

  • To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (1-5 mol%).

  • Add anhydrous DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 130 °C for 20-40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Preventing hydrodehalogenation in 3-Bromoimidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-bromoimidazo[1,2-a]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic experiments, with a particular focus on preventing the undesired side reaction of hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in reactions with this compound?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of the parent imidazo[1,2-a]pyridine as a byproduct.[1][2] This unwanted reaction reduces the yield of your desired product and complicates the purification process.

Q2: What are the primary causes of hydrodehalogenation?

A2: The main culprit behind hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H intermediate can then react with the this compound in a process called reductive elimination to produce the hydrodehalogenated byproduct.[1] Factors that contribute to the formation of Pd-H species include the choice of base, solvent, the presence of water or other proton sources, and the nature of the palladium catalyst and ligands.[1][2]

Q3: Are certain types of cross-coupling reactions more prone to hydrodehalogenation with this compound?

A3: While hydrodehalogenation can occur in various palladium-catalyzed reactions, it is frequently observed in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The specific conditions of each reaction, such as the nature of the coupling partner and the required base and solvent, can influence the extent of this side reaction. For instance, first-generation catalyst systems in Buchwald-Hartwig amination were known to be susceptible to competitive hydrodehalogenation, especially with primary amines.[3]

Troubleshooting Guides

Issue 1: Significant formation of imidazo[1,2-a]pyridine byproduct in Suzuki-Miyaura coupling.
  • Possible Cause 1: Inappropriate choice of base.

    • Solution: Strong bases can sometimes promote the formation of Pd-H species. Consider switching to a weaker inorganic base.

  • Possible Cause 2: Unfavorable solvent selection.

    • Solution: Protic solvents or those known to act as hydride donors can exacerbate hydrodehalogenation. Switch to a non-polar aprotic solvent.

  • Possible Cause 3: Suboptimal catalyst/ligand system.

    • Solution: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired coupling versus hydrodehalogenation. Using bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step.[2][4]

Table 1: Effect of Reaction Parameters on Hydrodehalogenation in Suzuki-Miyaura Coupling

ParameterCondition Favoring HydrodehalogenationRecommended Condition to Minimize HydrodehalogenationRationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)Bulky ligands accelerate the desired reductive elimination and stabilize the catalyst.[2]
Base Strong bases, Amine basesWeaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Weaker bases are less likely to act as a hydride source or promote pathways leading to Pd-H formation.[2]
Solvent Protic solvents (e.g., alcohols), DMF, DioxaneNon-polar aprotic solvents (e.g., Toluene)Toluene is less likely to be a hydride donor compared to alcohols.[2]
Temperature High temperatureLower temperatureThe activation energy for hydrodehalogenation can be higher than the desired coupling, so lowering the temperature can suppress it.[2]

The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Issue 2: Low yield of the desired amine and formation of imidazo[1,2-a]pyridine in Buchwald-Hartwig amination.
  • Possible Cause 1: The amine substrate is a poor nucleophile or sterically hindered.

    • Solution: For challenging amines, a more active catalyst system with a specialized ligand may be required.

  • Possible Cause 2: The base is not optimal for the specific amine.

    • Solution: The choice of base is critical and often substrate-dependent. A screening of bases is recommended.

  • Possible Cause 3: Catalyst inhibition.

    • Solution: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands can sometimes mitigate this issue.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

Amine TypePalladium SourceLigandBaseSolventTemperature (°C)
Primary AliphaticPd₂(dba)₃RuPhosNaOtBuToluene80-110
Secondary AliphaticPd₂(dba)₃XPhosK₃PO₄Dioxane100
Primary AromaticPd(OAc)₂SPhosCs₂CO₃Toluene100
Secondary AromaticPd₂(dba)₃BINAPNaOtBuToluene90-110

This table provides a starting point based on conditions reported for analogous bromopyridine systems.[5][6] Optimization for this compound and the specific amine is recommended.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to minimize hydrodehalogenation based on established principles for challenging heteroaryl halides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ under an inert atmosphere.

  • Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and sodium tert-butoxide to a dry Schlenk flask containing a magnetic stir bar.

  • Add this compound and the amine to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Hydrodehalogenation start High Hydrodehalogenation Observed ligand Evaluate Ligand: - Bulky? - Electron-rich? start->ligand Systematic Check base Assess Base: - Too strong? - Hydride source? ligand->base If ligand is appropriate solution Implement Changes: - Use bulky, e⁻-rich ligand (e.g., XPhos) - Switch to weaker inorganic base (e.g., K₃PO₄) - Use non-polar aprotic solvent (e.g., Toluene) - Lower reaction temperature ligand->solution If ligand is not optimal solvent Check Solvent: - Protic? - Hydride donor? base->solvent If base is appropriate base->solution If base is not optimal temp Review Temperature: - Too high? solvent->temp If solvent is appropriate solvent->solution If solvent is not optimal temp->solution If temperature is high Suzuki_Miyaura_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add solids: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base purge 2. Evacuate & Backfill (3x) reagents->purge solvents 3. Add degassed solvents purge->solvents heat 4. Heat with stirring solvents->heat monitor 5. Monitor progress (TLC/LC-MS) heat->monitor cool 6. Cool to RT monitor->cool extract 7. Dilute & Extract cool->extract dry 8. Dry, Filter, Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

References

Scaling up the synthesis of 3-Bromoimidazo[1,2-a]pyridine for library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Bromoimidazo[1,2-a]pyridine, with a focus on scaling up for library synthesis. For researchers, scientists, and drug development professionals, this guide offers practical solutions to common experimental challenges.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: I am getting a very low yield or no desired this compound product. What are the possible causes and solutions?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • 2-Aminopyridine: Ensure it is pure and dry. Impurities can interfere with the initial cyclization reaction.

    • Brominating Agent (e.g., NBS, Br₂): N-Bromosuccinimide (NBS) is a common brominating agent. Ensure it is fresh, as it can decompose over time. If using bromine (Br₂), handle it with extreme care in a well-ventilated fume hood and ensure accurate measurement.

    • Solvent: Use anhydrous solvents, especially in reactions sensitive to moisture. Water can interfere with intermediates and reagents.

  • Reaction Conditions:

    • Incomplete Cyclization: The formation of the imidazo[1,2-a]pyridine core is the first step. If this step is inefficient, the subsequent bromination will naturally result in a low yield of the final product.

      • Solution: Monitor the cyclization step by TLC to ensure the consumption of the starting 2-aminopyridine derivative before adding the brominating agent in a two-step synthesis. For one-pot syntheses, optimizing the reaction time and temperature for the initial condensation is crucial.[1][2]

    • Inefficient Bromination: The electrophilic bromination of the imidazo[1,2-a]pyridine core might be incomplete.

      • Solution: Increase the reaction time or slightly increase the equivalents of the brominating agent. However, be cautious as excess brominating agent can lead to over-bromination or side products. Optimization studies might be necessary to find the right balance.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Some methods require room temperature, while others may need heating.[3] Drastic deviations can significantly impact the yield.

    • Base: In methods requiring a base, ensure the correct base and stoichiometry are used. The base plays a critical role in the cyclization step.[3]

  • Work-up and Purification:

    • Product Loss during Extraction: The product may have some water solubility. Ensure proper extraction with a suitable organic solvent and perform multiple extractions to maximize recovery.

    • Product Loss during Purification: During column chromatography, the choice of eluent is critical to ensure good separation and recovery. For recrystallization, selecting an appropriate solvent system is key to minimizing product loss in the mother liquor.[4][5]

Problem 2: Formation of Impurities and Side Products

Question: My final product is contaminated with impurities. What are the common side products and how can I avoid them?

Answer:

Impurity formation is a common challenge. Here are some likely impurities and strategies to mitigate them:

  • Unreacted Starting Materials:

    • Detection: Easily identified by TLC or NMR analysis of the crude product.

    • Solution: As mentioned above, ensure the reaction goes to completion by optimizing reaction time and temperature. For the bromination step, a slight excess of the brominating agent can help consume the starting imidazo[1,2-a]pyridine.

  • Over-brominated Products:

    • Detection: Mass spectrometry can reveal the presence of di- or tri-brominated species.

    • Solution: Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple brominations. Running the reaction at a lower temperature can also increase selectivity.

  • Isomeric Products:

    • Detection: Formation of other bromo-isomers is possible, though bromination at the 3-position is generally favored. Careful analysis of NMR spectra can help identify isomers.

    • Solution: The regioselectivity of the bromination is often dictated by the reaction conditions. Following established protocols that favor 3-position bromination is crucial.

  • Byproducts from Side Reactions:

    • Detection: Unidentified spots on TLC or peaks in NMR.

    • Solution: The amino group of 2-aminopyridine is activating and can be susceptible to oxidation or other side reactions.[6] Protecting group strategies, though adding steps, can sometimes be employed for cleaner reactions if direct methods fail.

Purification Strategy:

  • Column Chromatography: A common method for removing impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is often effective.[4]

  • Recrystallization: An excellent technique for purifying the final product, especially at a larger scale. A suitable solvent system should dissolve the compound at high temperatures and allow for crystallization upon cooling, leaving impurities in the solution.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for synthesizing this compound for library synthesis?

A1: For library synthesis and scaling up, one-pot or two-step, one-pot procedures are generally preferred as they reduce the number of unit operations and potential for material loss.[1] An electrochemical synthesis has also been reported to be easily scalable.[8][9] The choice of method will also depend on the available equipment and the desired substitution pattern on the core. A convenient two-step, one-pot method involves the reaction of a heterocyclic amine with N,N-dimethylformamide dimethyl acetal followed by reaction with an active electrophile.[1]

Q2: Which brominating agent is better, NBS or molecular bromine (Br₂)?

A2: Both N-Bromosuccinimide (NBS) and molecular bromine (Br₂) can be used for the bromination of imidazo[1,2-a]pyridine.

  • NBS: Generally considered easier and safer to handle than liquid bromine, especially on a larger scale. It is a solid and releases bromine in a more controlled manner.[10][11]

  • Molecular Bromine (Br₂): Highly effective but also highly corrosive, toxic, and volatile. It requires careful handling in a fume hood. While it can be very reactive, leading to faster reactions, it may also result in more side products if not controlled properly.[12]

For library synthesis where ease of handling and safety are priorities, NBS is often the preferred reagent .

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with a UV lamp or an appropriate chemical stain (like potassium permanganate) can help in visualization.

Q4: What are the typical purification methods for this compound at a larger scale?

A4: For gram-scale and larger syntheses, the following purification methods are recommended:

  • Recrystallization: This is often the most efficient method for purifying solid compounds at scale. The choice of solvent is crucial. Common solvents for recrystallization include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[5][7]

  • Slurry Wash: If the product is highly crystalline and the impurities are significantly more soluble, washing the crude solid with a suitable cold solvent can effectively remove impurities.

  • Flash Column Chromatography: While more resource-intensive than recrystallization, it can be used for larger quantities if high purity is required and recrystallization is not effective. Automated flash chromatography systems can streamline this process for library synthesis.[13]

Q5: What are the key safety precautions to consider during the synthesis?

A5: Safety is paramount in any chemical synthesis. For this compound synthesis, pay close attention to the following:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: All reactions, especially those involving volatile and toxic reagents like bromine, should be performed in a well-ventilated fume hood.

  • Handling Reagents:

    • Bromine (Br₂): Extremely corrosive and toxic. Handle with extreme care, using appropriate gloves and a gas-tight syringe for transfer. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

    • NBS: Can be an irritant. Avoid inhalation of the powder.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for 3-Substituted Imidazo[1,2-a]pyridines

MethodStarting MaterialsReagents/CatalystSolventTemp. (°C)TimeYield (%)Reference
Two-Step, One-Pot 2-Aminopyridine, N,N-dimethylformamide dimethyl acetal, Ethyl bromoacetate-DMF802h85[1]
Electrochemical Synthesis 2-Aminopyridine, α-Bromoketoneundivided cellDMSORT-High[8]
One-Pot, Three-Component 2-Aminopyridine, Aldehyde, AlkyneCuITolueneReflux12hup to 95[14]
Direct Bromination Imidazo[1,2-a]pyridineNBSDMFRT5 min73[14]
Microwave-Assisted Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetatep-TSAEthanol10090 min46-80[15]

Experimental Protocols

Protocol 1: Gram-Scale Two-Step, One-Pot Synthesis of Ethyl this compound-x-carboxylate (A general procedure adaptable for library synthesis)

This protocol is adapted from a convenient two-step, one-pot method.[1]

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Ethyl bromoacetate (1.1 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted 2-aminopyridine (e.g., 10 mmol, 1.0 eq) in DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add DMF-DMA (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 80 °C for 1-2 hours, monitoring the consumption of the 2-aminopyridine by TLC.

  • Cool the reaction mixture to room temperature and add ethyl bromoacetate (1.1 eq).

  • Stir the mixture at 80 °C for another 2-4 hours until the intermediate is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add NBS (1.05 eq) in portions, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the bromination is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Diagram 1: General Workflow for Scaling Up this compound Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation & Quality Check Reaction_Setup Reaction Setup (Large Scale) Reagent_Prep->Reaction_Setup Cyclization Imidazo[1,2-a]pyridine Formation Reaction_Setup->Cyclization Bromination Electrophilic Bromination Cyclization->Bromination One-pot or Two-step Extraction Extraction & Washing Bromination->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification QC Quality Control (NMR, MS, Purity) Purification->QC

Caption: A streamlined workflow for the scaled-up synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of this compound Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Cyclization Analyze Cyclization Step (TLC) Check_Reagents->Check_Cyclization Reagents OK Check_Bromination Analyze Bromination Step (TLC) Check_Cyclization->Check_Bromination Cyclization Complete Optimize_Conditions Optimize Reaction Conditions (T, t, Base) Check_Cyclization->Optimize_Conditions Incomplete Check_Workup Review Work-up & Purification Check_Bromination->Check_Workup Bromination Complete Check_Bromination->Optimize_Conditions Incomplete Purification_Loss Investigate Purification Losses Check_Workup->Purification_Loss Work-up OK End Yield Improved Check_Workup->End Identified Loss Optimize_Conditions->End Purification_Loss->End

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Workup Procedures for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for scientists, researchers, and professionals in drug development. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the removal of palladium catalyst residues from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a final product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers with functionalities like thiol, amine, or dimercaptotriazine (DMT).[1]

  • Crystallization: This purification technique separates the final product from impurities, including palladium, which remain in the mother liquor.[1] The effectiveness of this method can be improved by using additives that increase the solubility of palladium species.

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]

  • Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst.[1][2]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:[1]

  • Nature of the final product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid) and its oxidation state (Pd(0) or Pd(II)).

  • Solvent system: The solvent used in your reaction can impact the effectiveness of different removal methods.

  • Required purity level: The stringency of the final product's purity requirements will influence the choice of method.

The decision-making workflow below can help guide your selection process.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, a permitted daily exposure (PDE) is defined, which is used to calculate the acceptable concentration limit in ppm. For oral dosage forms, the limit is often around 10 ppm, while for parenteral routes, it is typically stricter at 1 ppm.

Troubleshooting Guides

Issue 1: High palladium content in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium to the product molecule, especially in compounds containing nitrogen or sulfur. The palladium species might also be highly soluble in the solvent system, rendering simple filtration ineffective.[1]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium.

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[1]

    • Consider a Different Method: If scavenging is not effective, explore other techniques like crystallization with additives or liquid-liquid extraction.[1]

Issue 2: Significant product loss during the purification process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[1]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1]

    • Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.[1]

    • Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[1]

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[1]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[1]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step can minimize variability.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1]

    • Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removable species.[1]

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize quantitative data on the efficiency of various palladium removal methods.

Table 1: Performance of Different Scavenger Types

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Scavenger LoadingConditionsReference
Thiol-functionalized silica300<10.2 wtTHF, 45°C, 18 h[3]
MP-TMT (polystyrene)330~10-300.20 wtDMF, overnight[3]
Si-TMT (silica)>1000<150.03 wt35°C, 2 h[3]
SPM32 (silica)600155 cartridgesSemicontinuous[3]
PCR-B2 (polychelated resin)32840.4 wtRecirculation[3]

Table 2: Activated Carbon vs. Metal Scavengers

MethodInitial Pd (ppm)Final Pd (ppm)LoadingConditionsAPI RecoveryReference
Activated Carbon500~652g / 10mLRT, 16 hLower[4]
Si-Thiol500<90.2g / 10mLRT, 16 hHigh[4]
MP-TMT50000.2g / 10mLRT, 16 hHigh[4]
Nuchar AquaGuard Carbon9100~65520.7 wt--[3]
Carbon + 1,2-ethanedithiol9100<2730.7 wt + 0.35 wt--[3]
Silica Gel-33% removal---[3]
Silica Gel + 1,2-ethanedithiol-93% removal---[3]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or with gentle heating for 1-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

  • Analysis: Analyze the purified product for residual palladium content.[1]

Visualizations

Palladium_Removal_Workflow A Start: Crude Product with Palladium Residue B Is the Palladium Homogeneous or Heterogeneous? A->B C Is Product Sensitive to Adsorption? B->C Homogeneous E Filtration (e.g., through Celite) B->E Heterogeneous F Adsorption (Scavengers or Activated Carbon) C->F No G Crystallization C->G Yes D Are High Purity Levels Required? H Chromatography D->H Yes I Extraction D->I No J Purified Product E->J F->D G->D H->J I->J

Decision logic for selecting a palladium removal strategy.

Scavenger_Workflow A Dissolve Crude Product in Suitable Solvent B Add Solid-Supported Scavenger A->B C Stir at RT or Elevated Temperature (1-18h) B->C D Filter to Remove Scavenger C->D E Wash Scavenger with Fresh Solvent D->E F Combine Filtrate and Washings E->F G Concentrate to Obtain Purified Product F->G H Analyze for Residual Palladium (e.g., ICP-MS) G->H

General experimental workflow for palladium removal using a scavenger.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-bromo- vs. 3-iodoimidazo[1,2-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the 3-position is a key strategy in the development of novel drug candidates. This guide provides an objective comparison of the reactivity of two common precursors, 3-bromoimidazo[1,2-a]pyridine and 3-iodoimidazo[1,2-a]pyridine, in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This comparison is supported by experimental data from the scientific literature to aid in the selection of the optimal substrate for specific synthetic goals.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend I > Br > Cl > F. This trend is attributed to the bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Our comparative analysis of 3-bromo- and 3-iodoimidazo[1,2-a]pyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions aligns with this established principle. The 3-iodoimidazo[1,2-a]pyridine consistently demonstrates higher reactivity, often enabling milder reaction conditions and affording higher yields compared to its 3-bromo counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When comparing the reactivity of 3-bromo- and 3-iodoimidazo[1,2-a]pyridine, the iodo derivative generally provides superior results under similar conditions.

Table 1: Comparison of 3-bromo- and 3-iodoimidazo[1,2-a]pyridine in Suzuki-Miyaura Coupling

EntryHalide SubstrateArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-bromo-2-methylimidazo[1,2-a]pyridine4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85[1]
23-iodo-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O7548~80-90[2][3]
33-iodo-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄Ba(OH)₂DME75<24>90[2][3]

Note: The data is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.

The data suggests that while this compound is a viable substrate, 3-iodoimidazo[1,2-a]pyridine can achieve high yields, and the use of stronger bases like Ba(OH)₂ in solvents such as DME can lead to shorter reaction times[2][3].

Experimental Protocol: Suzuki-Miyaura Coupling of 3-iodo-2-phenylimidazo[1,2-a]pyridine

To a solution of 3-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and a 2M aqueous solution of Na₂CO₃ (5 mL), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added. The reaction mixture is degassed and then heated at 75°C for 48 hours under an inert atmosphere. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-diphenylimidazo[1,2-a]pyridine[2][3].

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-halo-imidazo[1,2-a]pyridine + Arylboronic Acid Heating Heat & Stir Reactants->Heating Catalyst Pd(PPh₃)₄ Catalyst->Heating Base Base (e.g., K₃PO₄) Base->Heating Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 3-aryl-imidazo[1,2-a]pyridine Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted heterocycles. In this reaction, 3-iodoimidazo[1,2-a]pyridine is significantly more reactive than its bromo counterpart, often allowing for milder reaction conditions.

Table 2: Comparison of 3-bromo- and 3-iodoimidazo[1,2-a]pyridine in Sonogashira Coupling

EntryHalide SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-bromo-2-amino-pyridine derivativePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[4]
23-iodoimidazo[1,2-a]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT250-82

Note: The data for the 3-bromo derivative is from a closely related pyridine system due to the lack of direct comparative studies on imidazo[1,2-a]pyridine under identical conditions.

The higher reactivity of the C-I bond allows the Sonogashira coupling of 3-iodoimidazo[1,2-a]pyridine to proceed efficiently at room temperature, which is a significant advantage over the higher temperatures typically required for the corresponding bromo derivative[4].

Experimental Protocol: Sonogashira Coupling of 3-iodoimidazo[1,2-a]pyridine

In a flask, 3-iodoimidazo[1,2-a]pyridine (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) are dissolved in THF (10 mL). Triethylamine (2.0 mmol) is then added, and the mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the 3-(phenylethynyl)imidazo[1,2-a]pyridine.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition PdII_alkyne Ar-Pd(II)(C≡CR)L₂ PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Product Ar-C≡CR PdII_alkyne->Product Reductive Elimination ArX Ar-X (3-halo-imidazo[1,2-a]pyridine) ArX->PdII_halide Alkyne R-C≡CH Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Cu_acetylide->PdII_halide CuI CuI CuI->Cu_acetylide Base Base Base->Cu_acetylide

Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the other cross-coupling reactions, the 3-iodo derivative is expected to be more reactive than the 3-bromo derivative, although direct comparative studies on the imidazo[1,2-a]pyridine system are scarce. The choice of ligand is crucial in this reaction, especially for heteroaromatic substrates.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryHalide SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-bromo-2-methylpyridineAnilinePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80-1104-24High[5][6]
2Aryl BromideAnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH10012>90[6]

Note: The data is from analogous bromopyridine systems. The reactivity of the 3-iodoimidazo[1,2-a]pyridine is expected to be higher.

For challenging substrates like heteroaryl halides, the use of bulky, electron-rich phosphine ligands such as XPhos or RuPhos is often beneficial[5].

Experimental Protocol: Buchwald-Hartwig Amination of this compound

In an oven-dried Schlenk tube, this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and (±)-BINAP (0.04 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the mixture is heated to 100°C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-phenylimidazo[1,2-a]pyridin-3-amine[5][6].

Buchwald_Hartwig_Logical_Relationship cluster_reactivity Factors Influencing Reactivity cluster_outcome Reaction Outcome Halide Nature of Halide (I > Br) Yield Reaction Yield Halide->Yield Rate Reaction Rate Halide->Rate Conditions Reaction Conditions (Temp, Time) Halide->Conditions Ligand Ligand Properties (Bulky, Electron-rich) Ligand->Yield Ligand->Rate Base Base Strength Base->Rate Solvent Solvent Polarity Solvent->Rate

Key Factors in Buchwald-Hartwig Amination

Conclusion

For the palladium-catalyzed cross-coupling reactions of imidazo[1,2-a]pyridines at the 3-position, 3-iodoimidazo[1,2-a]pyridine is generally the superior substrate compared to this compound. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and often results in higher yields. While this compound is a more economical starting material and remains a viable option, the use of its iodo counterpart can be particularly advantageous for complex syntheses where maximizing yield and minimizing harsh conditions are critical. The choice between the two will ultimately depend on the specific requirements of the synthetic route, including cost considerations, desired reaction conditions, and the complexity of the coupling partners.

References

A Comparative Guide to the Biological Activity of 3-Substituted Imidazo[1,2-a]pyridines: A Focus on the 3-Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the biological activities of 3-bromoimidazo[1,2-a]pyridine and its analogs substituted at the 3-position, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are fused bicyclic aromatic compounds that have garnered significant interest from the scientific community due to their diverse pharmacological profiles.[2] Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring system have been extensively explored to develop novel therapeutic agents. The introduction of a bromine atom at the 3-position, creating this compound, serves as a versatile synthetic intermediate for further functionalization and has been shown to be a key feature in compounds exhibiting notable biological effects. This guide will delve into the structure-activity relationships of this class of compounds, providing a valuable resource for the design and development of new imidazo[1,2-a]pyridine-based drugs.

Anticancer Activity

A significant number of 3-substituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The nature of the substituent at the 3-position plays a crucial role in determining the potency and selectivity of these compounds.

While specific anticancer activity data for the parent this compound is not extensively available in the reviewed literature, numerous analogs with different substitutions at this position have demonstrated significant anticancer potential. For instance, a series of 3-aminoimidazo[1,2-a]pyridine derivatives have been synthesized and tested against breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancer cell lines.[1] One of the most potent compounds identified was a derivative with a p-chlorophenyl group at the C-3 position and a nitro group on the phenyl ring at C-2, which exhibited an IC50 value of 4.15 µM against the HT-29 colon cancer cell line.[1][3][4] Another study on novel imidazo[1,2-a]pyridine compounds, IP-5 and IP-6, showed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively.[5][6]

Table 1: Anticancer Activity of 3-Substituted Imidazo[1,2-a]pyridine Analogs

Compound ID3-SubstituentCancer Cell LineIC50 (µM)Reference
12 p-chlorophenylaminoHT-29 (Colon)4.15 ± 2.93[1][3][4]
18 p-chlorophenylaminoMCF-7 (Breast)14.81 ± 0.20[7]
18 p-chlorophenylaminoHT-29 (Colon)10.11 ± 0.70[1]
11 p-chlorophenylaminoMCF-7 (Breast)20.47 ± 0.10[7]
11 p-chlorophenylaminoHT-29 (Colon)18.34 ± 1.22[1]
IP-5 Not SpecifiedHCC1937 (Breast)45[5][6]
IP-6 Not SpecifiedHCC1937 (Breast)47.7[5][6]
IP-7 Not SpecifiedHCC1937 (Breast)79.6[5][6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi.

A study on 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide demonstrated its antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 µg/ml. Further studies on other 3-substituted analogs have revealed a broad spectrum of activity. For example, a series of 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated against several bacterial strains, with some compounds showing better efficacy than the standard antibiotic Gentamicin against Klebsiella pneumoniae and Staphylococcus epidermidis.

Table 2: Antimicrobial Activity of 3-Substituted Imidazo[1,2-a]pyridine Analogs

Compound ID3-SubstituentMicroorganismMIC (µg/mL)Reference
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide BromoStaphylococcus aureus675
Compound 91 1-methylimidazole (at C2)E. coli15.625
Compound 89 p-trifluoromethylphenyl (at C2)E. coli62.5
Compound 89 p-trifluoromethylphenyl (at C2)S. epidermidis62.5
Compound 85 3,5-dimethoxy-4-hydroxyphenyl (at C2)S. epidermidis62.5

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. Several 3-substituted imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.

One study identified a 3-arylamine-imidazo[1,2-a]pyridine derivative, LASSBio-1145, as a potent and selective PGHS-2 (COX-2) inhibitor with an IC50 of 2.8 µM. Another compound from the same series, LASSBio-1135, also showed moderate inhibition of human PGHS-2 with an IC50 of 18.5 µM. These findings highlight the potential of the imidazo[1,2-a]pyridine scaffold in the development of novel anti-inflammatory drugs. A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.

Table 3: Anti-inflammatory Activity of 3-Substituted Imidazo[1,2-a]pyridine Analogs

Compound ID3-SubstituentTargetIC50 (µM)Reference
LASSBio-1145 ArylaminePGHS-2 (COX-2)2.8
LASSBio-1135 ArylaminePGHS-2 (COX-2)18.5
MIA (p-tolyl)aminoNF-κB/STAT3 pathway-

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 3-bromoimidazo[1,2-a]pyridines involves the electrochemical co-electrolysis of 2-aminopyridines and α-bromoketones in an undivided cell without an external oxidant. This method offers a broad substrate scope and can be easily scaled up.

General Procedure:

  • To an undivided cell equipped with a carbon anode and a platinum cathode, add a solution of the corresponding 2-aminopyridine (1.0 mmol) and α-bromoketone (1.2 mmol) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate).

  • Conduct the electrolysis under a constant current at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired this compound derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Visualizations

Signaling Pathway

Experimental Workflow

Drug_Screening_Workflow cluster_synthesis Compound Synthesis & Library Preparation cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Hit Identification cluster_optimization Lead Optimization Start Start: Design & Synthesize 3-Substituted Analogs Purify Purification & Characterization Start->Purify Library Create Compound Library (Stock Solutions) Purify->Library Anticancer Anticancer Assay (e.g., MTT) Library->Anticancer Antimicrobial Antimicrobial Assay (e.g., Disk Diffusion) Library->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Library->Anti_inflammatory Data Collect & Analyze Data (IC50 / MIC / % Inhibition) Anticancer->Data Antimicrobial->Data Anti_inflammatory->Data Hit Identify 'Hit' Compounds Data->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Lead Select Lead Compounds for Further Development SAR->Lead End End: Preclinical Studies Lead->End

Conclusion

The imidazo[1,2-a]pyridine scaffold, particularly when substituted at the 3-position, represents a promising framework for the development of novel therapeutic agents with diverse biological activities. While direct comparative data for this compound across anticancer, antimicrobial, and anti-inflammatory assays is limited in the available literature, the wealth of information on its 3-substituted analogs underscores the importance of this position for modulating biological activity. The data presented in this guide, along with the detailed experimental protocols and visual workflows, provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to guide the design and evaluation of new, more potent, and selective imidazo[1,2-a]pyridine-based drug candidates. Further investigation into the biological profile of the parent this compound is warranted to provide a more complete understanding of the structure-activity relationships within this important class of compounds.

References

Unveiling the Structural Nuances of 3-Bromoimidazo[1,2-a]pyridine Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed X-ray crystallographic analysis of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide provides valuable structural insights into the underexplored class of 3-bromoimidazo[1,2-a]pyridine derivatives. This guide compares its experimentally determined structure with that of a 6-bromo analogue, highlighting the influence of bromine substitution on the molecular geometry of the imidazo[1,2-a]pyridine scaffold, a core structure in many pharmacologically active compounds.

Researchers in drug discovery and materials science frequently utilize the imidazo[1,2-a]pyridine ring system for the development of novel therapeutic agents and functional materials. The targeted placement of substituents, such as bromine, can significantly modulate the physicochemical and biological properties of these molecules. While synthetic routes to various bromo-substituted imidazo[1,2-a]pyridines are established, comprehensive structural validation, particularly for 3-bromo derivatives, remains limited in publicly accessible databases.

This guide presents a comparative analysis based on single-crystal X-ray diffraction data, offering a foundational reference for scientists and researchers. By juxtaposing the crystal structure of a 3-bromo derivative with a 6-bromo counterpart, this document elucidates key structural parameters and provides detailed experimental protocols for their synthesis and crystallographic characterization.

Comparative Crystallographic Data

The precise determination of bond lengths, bond angles, and torsion angles through X-ray crystallography is fundamental to understanding the three-dimensional conformation of a molecule. Below is a comparison of key structural parameters for 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide and 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.

Parameter3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 8.234(2) Å, b = 10.567(3) Å, c = 12.456(4) Åa = 9.2173(6) Å, b = 20.7174(14) Å, c = 6.9035(4) Å, β = 99.332(3)°
Selected Bond Lengths (Å)
C3-Br1.88(1)-
C6-Br-1.905(4)
N1-C21.37(2)1.383(5)
N1-C8a1.39(2)1.385(5)
C2-C31.36(2)1.372(6)
C5-C61.37(2)1.380(6)
Selected Bond Angles (°) **
N1-C2-C3110.0(1)110.2(4)
C2-C3-N4107.0(1)108.1(4)
C2-C3-Br129.0(1)-
C5-C6-C7120.0(1)121.5(4)
C5-C6-Br-119.2(4)
Dihedral Angle (°) **
Imidazo[1,2-a]pyridine & Phenyl Ring-0.62(17)

Experimental Protocols

Synthesis of 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide

The synthesis of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide is achieved through the halogenation of 2-methylimidazo[1,2-a]pyridine.[1]

  • Preparation of 2-methylimidazo[1,2-a]pyridine: 2-Amino-1-propargylpyridinium bromide is reacted with sodium methoxide to yield 2-methylimidazo[1,2-a]pyridine.

  • Bromination: 2-Methylimidazo[1,2-a]pyridine is then reacted with bromine to produce 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide.

  • Final Product Formation: The corresponding trihalide is then converted to 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.[1]

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation from an appropriate solvent.

Synthesis of 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

A microwave-assisted synthesis method provides an efficient route to 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine.[2]

  • Reaction Setup: A solution of 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone in DMF is placed in a microwave Pyrex tube.[2]

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at 200 W for 10 minutes, reaching a final temperature of approximately 150°C.[2]

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is then evaporated.[2]

  • Purification and Crystallization: The resulting solid is triturated with MTBE, filtered, and can be further purified by recrystallization to obtain single crystals.[2]

Structural Validation Workflow

The process of validating the structure of this compound derivatives, from initial synthesis to final structural elucidation, follows a systematic workflow.

G Workflow for Structural Validation cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Crystallographic Analysis A Starting Materials (e.g., 2-aminopyridine derivative) B Reaction (e.g., Bromination) A->B C Crude Product B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Single Crystal Growth D->E F X-ray Data Collection E->F G Structure Solution & Refinement F->G H Structural Validation & Analysis G->H I Publication/Guide H->I Comparison & Reporting

Caption: General workflow for the synthesis and structural validation of this compound derivatives.

Comparison of Experimental and Theoretical Data

A crucial aspect of structural validation is the comparison of experimentally determined structures with those predicted by computational methods. This comparison can reveal subtle electronic and steric effects that influence the molecular conformation.

G Comparison of Structural Data Sources A Experimental Data (X-ray Crystallography) C Structural Parameters (Bond Lengths, Angles, Dihedrals) A->C D Conformational Analysis A->D B Theoretical Data (e.g., DFT Calculations) B->C B->D E Electronic Properties B->E F Validated Molecular Structure C->F D->F E->F

Caption: Logical relationship between experimental and theoretical data in structural validation.

References

A Senior Application Scientist's Comparative Guide to Palladium Catalysts for 3-Bromoimidazo[1,2-a]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C3 position, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.

This guide provides an in-depth, comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of 3-bromoimidazo[1,2-a]pyridine. The content herein is synthesized from established literature and practical experience to empower researchers in making informed decisions for catalyst selection and reaction optimization.

Section 1: The Suzuki-Miyaura Coupling: A Comparative Analysis of Catalyst Efficacy

The Suzuki-Miyaura reaction is a premier method for constructing biaryl frameworks. The choice of palladium catalyst is paramount and is highly dependent on the electronic and steric nature of the coupling partners.[1] For a substrate like this compound, the pyridine nitrogen can potentially coordinate to the palladium center, necessitating a carefully chosen catalyst system to avoid inhibition.[2]

Catalyst Performance Comparison

Three classes of palladium catalysts are commonly employed for Suzuki couplings: classical phosphine-based catalysts, modern bulky phosphine ligand systems, and highly active N-heterocyclic carbene (NHC)-based catalysts.[1]

  • Classical Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst. While effective for many substrates, it can require higher catalyst loadings and longer reaction times for challenging heteroaryl couplings.[1]

  • Bulky, Electron-Rich Ligand Systems (e.g., Pd(OAc)₂/SPhos): The development of sterically hindered and electron-donating phosphine ligands, such as SPhos, has revolutionized cross-coupling chemistry.[1] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and turnover numbers.

  • N-Heterocyclic Carbene (NHC) Catalysts (e.g., PEPPSI-IPr): NHC-palladium complexes are known for their high thermal stability and catalytic activity.[1] The strong σ-donating ability of the NHC ligand makes these catalysts particularly effective for coupling heteroaryl halides, often allowing for lower catalyst loadings and milder reaction conditions.[1]

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes the performance of different catalyst systems for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285[1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495[1]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298[1]

Note: The data in this table is representative and compiled from sources discussing similar bromopyridine substrates to illustrate general performance trends.[1]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The ligand's role is crucial in stabilizing the palladium center and facilitating each elementary step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex product Ar-Ar' (Product) oxidative_addition Oxidative Addition biaryl_pd Ar-Pd(II)L₂(Ar') pd_complex->biaryl_pd transmetalation Transmetalation boronate Ar'B(OR)₃⁻ base Base (e.g., K₂CO₃) biaryl_pd->pd0 reductive_elimination Reductive Elimination substrate Ar-Br (this compound)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general representation for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 mixture, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 2: The Buchwald-Hartwig Amination: A Guide to Catalyst System Selection

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3] The reaction is highly sensitive to the choice of ligand and base, especially with heterocyclic substrates like this compound where catalyst inhibition is a concern.[2]

Catalyst/Ligand System Comparison

The success of the Buchwald-Hartwig amination hinges on the use of sterically hindered, electron-rich phosphine ligands that promote the crucial C-N reductive elimination step.

  • First-Generation Systems (e.g., Pd[P(o-Tolyl)₃]₂): Early systems were effective for secondary amines but often failed with primary amines due to side reactions.[3]

  • Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos, SPhos): The development of ligands by the Buchwald group has greatly expanded the scope of C-N coupling. These ligands, used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, enable the coupling of a wide range of primary and secondary amines, and even ammonia equivalents, under milder conditions.[3][4]

Data Presentation: Buchwald-Hartwig Amination

The following table illustrates the performance of modern catalyst systems for the Buchwald-Hartwig amination of this compound.

Catalyst PrecursorLigandAmineBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhosMorpholineNaOt-BuToluene10092
Pd(OAc)₂RuPhosAnilineK₃PO₄1,4-Dioxane11088
Pd₂(dba)₃SPhosBenzylamineCs₂CO₃Toluene9095

Note: This data is representative and intended to show general trends in catalyst performance for this class of reaction.

Workflow Diagram: Catalyst System Selection

The choice of ligand and base is often dependent on the nature of the amine coupling partner.

Buchwald_Workflow start Select Amine Substrate primary_amine Primary Amine (Aliphatic or Aromatic) start->primary_amine secondary_amine Secondary Amine (Acyclic or Cyclic) start->secondary_amine ligand_choice1 Ligand Choice: XPhos or RuPhos primary_amine->ligand_choice1 ligand_choice2 Ligand Choice: SPhos or XPhos secondary_amine->ligand_choice2 base_choice1 Base: NaOt-Bu or LHMDS ligand_choice1->base_choice1 base_choice2 Base: Cs₂CO₃ or K₃PO₄ ligand_choice2->base_choice2 conditions Conditions: Pd₂(dba)₃ or Pd(OAc)₂ Toluene or Dioxane 80-110 °C base_choice1->conditions base_choice2->conditions

Caption: Decision workflow for selecting a Buchwald-Hartwig catalyst system.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N coupling of this compound.

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 3 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Section 3: Field Insights and Troubleshooting

  • Catalyst Inhibition: The pyridine nitrogen in the imidazo[1,2-a]pyridine core can coordinate to the palladium catalyst, leading to deactivation.[2] The use of bulky ligands helps to mitigate this issue by sterically discouraging such coordination.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig aminations.[2] For Suzuki couplings, inorganic carbonates or phosphates are common, and their solubility can influence reaction rates.

  • Inert Atmosphere: Palladium(0) species are sensitive to oxygen.[2] It is imperative to perform these reactions under an inert atmosphere (argon or nitrogen) using properly degassed solvents to prevent catalyst decomposition and ensure reproducibility.

  • Debromination: A common side reaction is the hydrodebromination of the starting material. This can often be suppressed by using lower reaction temperatures or by carefully selecting a less aggressive base.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling is a highly efficient and versatile strategy. For Suzuki-Miyaura reactions, modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes offer superior performance over classical catalysts. In Buchwald-Hartwig aminations, the appropriate choice of a biarylphosphine ligand in conjunction with a suitable base is critical for achieving high yields. By understanding the principles outlined in this guide and carefully optimizing reaction parameters, researchers can effectively leverage these powerful synthetic tools in the development of novel chemical entities.

References

3-Bromoimidazo[1,2-a]pyridine as a validated building block in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," consistently yielding derivatives with significant therapeutic potential. Among the various functionalized imidazo[1,2-a]pyridines, 3-bromoimidazo[1,2-a]pyridine has emerged as a particularly valuable and versatile building block for the synthesis of novel drug candidates. This guide provides a comparative overview of this compound, its synthetic advantages, and the pharmacological performance of its derivatives, supported by experimental data.

Synthetic Accessibility and Versatility

This compound offers a strategic advantage in drug discovery due to its facile synthesis and the reactivity of the bromine atom at the C-3 position. This bromine atom serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for biological screening.

Alternative Building Blocks: While other heterocyclic scaffolds like imidazo[1,2-a]pyrazines, indoles, and quinolines are also prominent in drug discovery, the imidazo[1,2-a]pyridine core often provides a favorable balance of synthetic accessibility and biological activity. For instance, the synthesis of 3-substituted imidazo[1,2-a]pyridines can often be achieved in high yields through one-pot, multi-component reactions, offering an efficient route to novel chemical entities.[3][4][5] In a comparative study, imidazo[1,2-a]pyridine derivatives demonstrated more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts, suggesting the importance of the pyridine ring in biological interactions.[6]

Performance in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting key signaling pathways involved in tumor growth and proliferation.

Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7][8][9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt p PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Modulation of Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers.[10][11][12] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of key oncogenes like c-myc and cyclin D1.[7]

Signaling Pathway: Wnt/β-catenin

Wnt_beta_catenin Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->beta_catenin Inhibition of stabilization

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7
WM115 (Melanoma)<12[13]
HeLa (Cervical)35[13]
Compound 12b Hep-2 (Laryngeal)11[6]
HepG2 (Hepatocellular)13[6]
MCF-7 (Breast)11[6]
A375 (Melanoma)11[6]
Compound 12 HT-29 (Colon)4.15 ± 2.93[14]
MCF-7 (Breast)30.88 ± 14.44[14]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[14]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[14]
HT-29 (Colon)10.11 ± 0.70[14]
HB9 A549 (Lung)50.56[15]
HB10 HepG2 (Hepatocellular)51.52[15]

Performance in Antimicrobial Drug Discovery

Beyond cancer, the imidazo[1,2-a]pyridine scaffold has shown considerable promise in the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 5h S. aureus (clinical)3.125[16]
S. aureus (ATCC)6.25[16]
Compound 4e P. aeruginosa0.5[17]
S. aureus0.5[17]
Compound 10i C. albicans41.92 (µmol/L)[18]
Compound 2 B. cereus0.07[19]
Compound 91 E. coli15.625[2]

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

A common and efficient method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves a one-pot, three-component reaction.[3][4][14]

Experimental Workflow: Three-Component Synthesis

three_component_synthesis Start Start Materials: - 2-Aminopyridine - Aldehyde - Isocyanide Reaction One-pot Reaction (Acid Catalyst, e.g., Sc(OTf)3) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aminoimidazo[1,2-a]pyridine Derivative Purification->Product

References

A Researcher's Guide to Investigating the Cross-Reactivity of 3-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] 3-Bromoimidazo[1,2-a]pyridine, a key intermediate in the synthesis of more complex derivatives, presents a critical subject for in-depth cross-reactivity analysis.[3][4][5] Understanding the selectivity of this compound and its derivatives is paramount for developing safe and effective therapeutics with minimal off-target effects.

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. In the absence of direct comparative studies in the public domain, we present a series of established experimental protocols and data presentation formats to enable a thorough investigation of its selectivity profile against other relevant imidazo[1,2-a]pyridine derivatives.

Comparative Framework for Selectivity Profiling

A crucial aspect of characterizing a lead compound is to compare its activity against structurally similar molecules. This helps in establishing a structure-activity relationship (SAR) and identifying key moieties that contribute to selectivity. Below is a proposed set of compounds for a comparative cross-reactivity study.

Table 1: Physicochemical Properties of this compound and Suggested Comparators

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
This compoundC7H5BrN2C7H5BrN2197.033.85 ± 0.50
Imidazo[1,2-a]pyridineC7H6N2C7H6N2118.14
3-Bromo-2-ethylimidazo[1,2-a]pyridineC9H9BrN2C9H9BrN2225.09
2-Phenylimidazo[1,2-a]pyridineC13H10N2C13H10N2194.23

Data for this compound sourced from PubChem and other chemical suppliers.[3][6] Data for other compounds are representative.

Experimental Design for Cross-Reactivity Assessment

A multi-pronged approach is essential for a robust assessment of cross-reactivity. This should encompass biochemical assays for broad screening, cell-based assays for validation in a biological context, and proteome-wide methods for unbiased off-target discovery.

Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Off-Target Identification a Compound Synthesis & Physicochemical Characterization b High-Throughput Kinome Profiling (e.g., >400 Kinases) a->b Test Compound c IC50 Determination for Initial Hits b->c Identified Hits d Cell-Based Target Engagement (e.g., NanoBRET) c->d Prioritized Hits e Cellular Phosphorylation Assays d->e f Phenotypic Assays (e.g., Cell Viability, Apoptosis) e->f g Unbiased Chemical Proteomics (e.g., ABPP, TPP) f->g Validated Lead h Target Validation & Mechanism of Action Studies g->h

Caption: A comprehensive workflow for assessing compound cross-reactivity.

Biochemical Kinase Profiling

The initial step involves screening the compound against a large panel of kinases to identify potential targets and off-targets.[7] This provides a broad overview of the compound's selectivity.

Experimental Protocol: In Vitro Kinase Assay Panel (Radiometric Format)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and comparator compounds in DMSO, starting from a 100 µM concentration.

  • Kinase Reaction Setup: In a 384-well plate, add the purified recombinant kinases, their specific peptide or protein substrates, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Initiation of Reaction: Add the test compounds to the wells, followed by a mixture of [γ-³³P]ATP and non-radiolabeled ATP to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase that shows significant inhibition.

Table 2: Hypothetical Kinase Profiling Data for Imidazo[1,2-a]pyridine Derivatives (IC50 in nM)

Kinase TargetThis compoundImidazo[1,2-a]pyridine3-Bromo-2-ethylimidazo[1,2-a]pyridine2-Phenylimidazo[1,2-a]pyridine
PI3Kα15>10,000850
mTOR25>10,0001275
AKT1250>10,000150800
CDK21,500>10,0009003,000
Aurora A>10,000>10,000>10,000>10,000
PKA8,000>10,0005,000>10,000

This data is illustrative and serves as an example of how to present the results.

Cell-Based Assays for Target Engagement and Functional Effects

Cell-based assays are critical to confirm that the compound can enter cells and interact with its intended target in a physiological environment.[8][9]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Plating: Plate the transfected cells in 96-well, white-bottom plates and incubate for 24 hours.

  • Compound and Tracer Addition: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 2 hours). Then, add the NanoBRET™ fluorescent tracer, which competitively binds to the kinase active site.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET signal indicates displacement of the tracer by the test compound. Determine the cellular IC50 values from the dose-response curve.

Table 3: Hypothetical Cellular Potency Data (IC50 in µM)

Assay TypeTargetThis compound3-Bromo-2-ethylimidazo[1,2-a]pyridine
NanoBRET™ Target EngagementPI3Kα0.50.3
Cellular Phosphorylation Assayp-AKT (Ser473)1.20.8
Cell Viability Assay (MCF-7)Phenotypic2.51.5

This data is illustrative and serves as an example of how to present the results.

Proteome-Wide Off-Target Identification

To gain an unbiased understanding of a compound's interactions, chemical proteomics methods can identify off-targets on a proteome-wide scale.[10][11]

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize an activity-based probe by modifying this compound with a reactive group (warhead) and a reporter tag (e.g., biotin or an alkyne for click chemistry).

  • Proteome Labeling: Incubate the probe with cell lysates or live cells to allow covalent labeling of target and off-target proteins. For competitive profiling, pre-incubate the proteome with the parent compound before adding the probe.

  • Enrichment of Labeled Proteins: If using a biotin tag, enrich the labeled proteins using streptavidin beads. If using an alkyne tag, perform a click reaction with an azide-biotin tag, followed by enrichment.

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were labeled by the probe. Proteins that show reduced labeling in the presence of the parent compound are considered potential targets or off-targets.

Relevant Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the PI3K/mTOR and STAT3/NF-κB pathways.[1][12] Understanding these pathways is crucial for interpreting cross-reactivity data.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb_GTP Rheb-GTP TSC->Rheb_GTP Promotes hydrolysis to Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a common target of imidazo[1,2-a]pyridines.

Conclusion

A thorough investigation of the cross-reactivity of this compound is a critical step in its journey from a synthetic intermediate to a potential drug candidate. While direct comparative data is not yet available, the methodologies outlined in this guide provide a robust framework for researchers to generate high-quality, comparable data. By employing a combination of biochemical screening, cell-based validation, and proteome-wide profiling, the selectivity of this important scaffold can be comprehensively characterized, paving the way for the development of next-generation therapeutics with enhanced safety and efficacy.

References

A Comparative In Vitro Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] Its rigid, bicyclic framework and versatile substitution points have made it a cornerstone for the development of compounds with a wide array of biological activities.[1][3] Derivatives synthesized from this core have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[2] This guide provides a comparative analysis of the in vitro performance of novel compounds synthesized from the versatile 3-Bromoimidazo[1,2-a]pyridine precursor, offering objective experimental data and procedural insights for researchers in the field.

Anticancer Activity: A Comparative Analysis

The development of novel anticancer agents frequently focuses on inhibiting cell proliferation, disrupting key signaling pathways, or inducing apoptosis in cancer cells. Imidazo[1,2-a]pyridine derivatives have been extensively evaluated for these properties, demonstrating potent activity against a variety of cancer cell lines.

A significant body of research highlights the cytotoxicity of these compounds. For instance, in a study evaluating a series of ten novel imidazo[1,2-a]pyridine hybrids, compound HB9 showed a lower IC50 value (50.56 μM) against A549 lung cancer cells than the standard chemotherapeutic agent Cisplatin (53.25 μM).[4] Similarly, HB10 was more potent against HepG2 liver carcinoma cells (IC50 of 51.52 μM) compared to Cisplatin (54.81 μM).[4] Further studies on the HCC1937 breast cancer cell line identified compounds IP-5 and IP-6 as having strong cytotoxic effects, with IC50 values of 45µM and 47.7µM, respectively.[5]

Other derivatives have been designed as targeted covalent inhibitors.[6] By employing a scaffold hopping strategy, compound I-11 was identified as a potent agent against KRAS G12C-mutated NCI-H358 cells.[6] Another approach has focused on inhibiting specific receptor tyrosine kinases, which are critical in cancer development.[7] A series of derivatives designed as c-Met inhibitors led to the identification of compound 22e , which exhibited remarkable potency with an IC50 of 3.9 nM against the c-Met kinase and 45.0 nM against the c-Met-addicted EBC-1 cell line.[7]

The structural modifications at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring are crucial for anticancer activity.[8] For example, compound 12 , featuring a nitro group at the C-2 phenyl ring and a p-chlorophenyl group at C-3, demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 µM.[8]

Comparative Cytotoxicity Data of Imidazo[1,2-a]pyridine Derivatives
Compound IDTarget Cell LineIC50 Value (µM)Reference CompoundIC50 of Ref. (µM)Source
HB9 A549 (Lung)50.56Cisplatin53.25[4]
HB10 HepG2 (Liver)51.52Cisplatin54.81[4]
22e EBC-1 (Lung)0.045--[7]
IP-5 HCC1937 (Breast)45.0--[5]
IP-6 HCC1937 (Breast)47.7--[5]
12 HT-29 (Colon)4.15--[8]
18 MCF-7 (Breast)9.60--
12 A375 (Melanoma)0.14--[9]
12 HeLa (Cervical)0.21--[9]
Mechanistic Insight: Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase pathway plays a critical role in cell proliferation, migration, and invasion.[7] Dysregulation of this pathway is a key driver in many cancers. Potent inhibitors like compound 22e block the phosphorylation of c-Met, thereby inhibiting downstream signaling and suppressing tumor growth.[7]

cMet_Pathway cluster_membrane Cell Membrane c-Met c-Met Receptor p-c-Met Phosphorylated c-Met c-Met->p-c-Met Activates HGF HGF Ligand HGF->c-Met Binds 22e Compound 22e 22e->p-c-Met Inhibits Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) p-c-Met->Downstream Response Cell Proliferation, Invasion, Migration Downstream->Response

Caption: Inhibition of the HGF/c-Met signaling pathway by a novel compound.

Anti-inflammatory Potential

Chronic inflammation is linked to numerous diseases, making the development of effective anti-inflammatory agents a priority. Imidazo[1,2-a]pyridine derivatives have shown promise in this area by modulating key inflammatory pathways.

In one study, a series of imidazopyridine derivatives were screened for their ability to inhibit the release of inflammatory cytokines in LPS-stimulated macrophages.[10] Compound X10 emerged as the most potent inhibitor of TNF-α and IL-6 release, with inhibition rates of 64.8% and 81.4%, respectively.[10] Further investigation revealed that compound X12 from the same series offered significant protection against LPS-induced septic death in mouse models, highlighting its potential in vivo efficacy.[10]

Other research has focused on the inhibition of cyclooxygenase (COX) enzymes, primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). A series of synthesized derivatives were identified as selective COX-2 inhibitors, with IC50 values in the highly potent 0.07-0.18 μM range.[11] Compound 6f , which features a p-methylsulfonyl phenyl group at the C-2 position, exhibited the highest potency and selectivity for COX-2, with a selectivity index over 200.[11] This selectivity is critical for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative Anti-inflammatory Activity
Compound IDAssayResultSource
X10 LPS-induced TNF-α release64.8% inhibition[10]
X10 LPS-induced IL-6 release81.4% inhibition[10]
6f In vitro COX-2 InhibitionIC50 = 0.07 µM[11]
6f COX-2 Selectivity Index (SI)217[11]

Antimicrobial and Antitubercular Efficacy

The rise of multidrug-resistant pathogens presents a severe threat to global health, necessitating the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable starting point for this endeavor.

A series of novel imidazo[1,2-a]pyridinecarboxamide derivatives were synthesized and screened for their properties against Mycobacterium tuberculosis.[12] Compounds 15 and 16 demonstrated excellent activity against the H37Rv strain, with Minimum Inhibitory Concentrations (MICs) between 0.10-0.19 μM.[12] Importantly, these compounds also retained their potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis, with MICs ranging from 0.05-1.5 μM.[12]

Other studies have explored broader antibacterial activity. A series of azo-linked imidazo-[1,2-a]-pyridine derivatives were tested against both Gram-positive and Gram-negative bacteria.[13] Compound 4e was the most potent, with MICs of 0.5-1.0 mg/mL, and it retained activity against resistant strains of Escherichia coli and Klebsiella pneumoniae.[13]

Comparative Antimicrobial and Antitubercular Activity
Compound IDTarget OrganismMICSource
15 M. tuberculosis H37Rv0.10-0.19 µM[12]
16 M. tuberculosis H37Rv0.10-0.19 µM[12]
15 & 16 MDR/XDR M. tuberculosis0.05-1.5 µM[12]
6b, 6c, 6e, etc. M. tuberculosis H37Rv1.6-6.25 µg/mL[14]
4e Gram-positive/negative bacteria0.5-1.0 mg/mL[13]
4e Resistant E. coli & K. pneumoniae0.5-0.7 mg/mL[13]

Key Experimental Protocols

The reliability of in vitro data hinges on the meticulous execution of validated experimental protocols. Below are detailed methodologies for two of the most common assays used to evaluate the compounds discussed in this guide.

Protocol 1: MTT Assay for Measuring Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16]

Principle: The quantity of formazan produced is directly proportional to the number of viable cells.[16][17] A decrease in the purple color in treated cells compared to untreated controls indicates a loss of viability.[16]

MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of test compounds. Include untreated and vehicle controls. A->B C 3. Incubation Incubate for desired exposure time (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C. Viable cells convert yellow MTT to purple formazan. D->E F 6. Solubilization Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve crystals. E->F G 7. Absorbance Reading Read absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability relative to control and determine IC50 values. G->H MIC_Workflow A 1. Inoculum Preparation Prepare a bacterial suspension and adjust turbidity to 0.5 McFarland standard. B 2. Serial Dilution In a 96-well plate, perform 2-fold serial dilutions of the test compound in broth. A->B C 3. Inoculation Add the standardized bacterial inoculum to each well (except sterility control). B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. MIC Determination Identify the lowest concentration with no visible growth (turbidity). This is the MIC. D->E

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromoimidazo[1,2-a]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have garnered significant attention for their potential as anticancer agents, with research highlighting their ability to inhibit key signaling pathways and induce apoptosis in various cancer cell lines.[2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, with a particular focus on the role of substitutions at the 3-position, including the 3-bromo moiety, in modulating their anticancer efficacy.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of a selection of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.

Table 1: Cytotoxicity of 3-Aminoimidazo[1,2-a]pyridine Derivatives

Compound IDC2-SubstituentC3-SubstituentCancer Cell LineIC50 (µM)Reference
12 4-Nitrophenylp-ChlorophenylaminoHT-29 (Colon)4.15 ± 2.93[4][5]
MCF-7 (Breast)30.88 ± 14.44[4][5]
B16F10 (Melanoma)64.81 ± 15.78[4][5]
14 4-Methylphenylp-ChlorophenylaminoB16F10 (Melanoma)21.75 ± 0.81[4][5]
18 2,4-Difluorophenylp-ChlorophenylaminoMCF-7 (Breast)14.81 ± 0.20[4][5]
HT-29 (Colon)10.11 ± 0.70[5]
11 Indole-3-ylp-ChlorophenylaminoHT-29 (Colon)18.34 ± 1.22[5]
MCF-7 (Breast)20.47 ± 0.10[5]

Table 2: Cytotoxicity of Other Imidazo[1,2-a]pyridine Derivatives

Compound IDStructure DescriptionCancer Cell LineIC50 (µM)Reference
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[6][7]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[6][7]
IP-7 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)79.6[6][7]
Compound 6 Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)9.7[8]
Compound 12b Imidazo[1,2-a]pyridine derivativeHep-2 (Laryngeal), HepG2 (Hepatocellular), MCF-7 (Breast), A375 (Melanoma)11, 13, 11, 11[8]
Compound 9d Imidazo[1,2-a]pyridine derivativeHeLa (Cervical), MCF-7 (Breast)10.89, 2.35[8]

Structure-Activity Relationship (SAR) Insights

While a systematic SAR study specifically focused on a broad range of 3-bromoimidazo[1,2-a]pyridine derivatives is not extensively available in the reviewed literature, several key insights into the broader class of imidazo[1,2-a]pyridines can be drawn, with particular attention to the substitutions at the C2 and C3 positions.

The nature of the substituent at the C2 position significantly influences the anticancer activity. For instance, in the 3-amino-p-chlorophenylamino series, a 4-nitrophenyl group at C2 (compound 12 ) confers potent activity against the HT-29 colon cancer cell line (IC50 = 4.15 µM).[4][5] The presence of a 2,4-difluorophenyl group at C2 (compound 18 ) leads to good activity against both MCF-7 and HT-29 cells.[5]

The C3 position is also critical for activity. The presence of an amino group at this position, often bearing an aryl substituent, is a common feature in many active compounds. For example, the p-chlorophenylamino group at C3 is present in the most active compounds listed in Table 1.

Although extensive data on 3-bromo derivatives is limited in the context of a comparative anticancer study, the bromine atom at the C3 position is a valuable synthetic handle for further diversification of the scaffold through cross-coupling reactions.[7] This allows for the introduction of various aryl and heteroaryl groups, enabling the exploration of a wider chemical space to optimize anticancer potency. The development of novel imidazo[1,2-a]pyridine derivatives often involves the cyclization of 2-aminopyridines with α-haloketones, a process that can directly introduce a substituent at the C3 position.[9]

Signaling Pathways and Mechanisms of Action

Several studies indicate that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways. A prominent mechanism is the inhibition of the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 3-Bromoimidazo[1,2-a] pyridine Derivative Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Studies have shown that treatment with imidazo[1,2-a]pyridine derivatives can lead to G2/M cell cycle arrest and the induction of apoptosis.[2][3] This is often associated with the upregulation of tumor suppressor proteins like p53 and p21, and an increase in the levels of pro-apoptotic proteins such as Bax and cleaved caspases.[3][7]

dot

Apoptosis_Induction Inhibitor 3-Bromoimidazo[1,2-a] pyridine Derivative p53 p53 Activation Inhibitor->p53 Caspases Caspase Activation Inhibitor->Caspases Induces p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibits CellCycleArrest G2/M Cell Cycle Arrest Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Experimental Protocols

General Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives (Groebke-Blackburn-Bienaymé Three-Component Reaction)[4][5]

dot

GBB_3CR_Workflow Start Start Materials: 2-Aminopyridine, Aldehyde, Isocyanide Reaction One-pot reaction in MeOH:CH2Cl2 (1:1) with p-TsOH or Sc(OTf)3 catalyst Start->Reaction Stirring Stir at 50°C for 1 hour Reaction->Stirring Purification Purification by Flash Chromatography and Recrystallization Stirring->Purification Product Final 3-Aminoimidazo[1,2-a] -pyridine Derivative Purification->Product

Caption: General workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

A mixture of the respective 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) is dissolved in a 1:1 mixture of methanol and dichloromethane. A catalytic amount of p-toluenesulfonic acid or scandium(III) triflate is added to the mixture. The reaction is then stirred at 50°C for one hour. After completion, the solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel followed by recrystallization to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)[6][7]
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The imidazo[1,2-a]pyridine derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are prepared in culture medium and added to the wells. The cells are then incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The available data, while not exhaustively focused on 3-bromo derivatives, strongly suggests that substitutions at the C2 and C3 positions are crucial for modulating cytotoxic activity. The 3-bromo functionality, in particular, serves as a key synthetic intermediate for creating diverse libraries of compounds for further optimization. The primary mechanism of action for many of these derivatives appears to be the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis. Further systematic studies on a wider range of this compound derivatives are warranted to fully elucidate their structure-activity relationships and to unlock their therapeutic potential in oncology.

References

Benchmarking New Synthetic Methods for 3-Bromoimidazo[1,2-a]pyridine Against Literature Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of 3-Bromoimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The C3-functionalization of this heterocycle is a key step in the synthesis of many of these compounds, with this compound serving as a crucial intermediate. This guide provides an objective comparison of a traditional literature procedure for the synthesis of this compound with two novel, recently developed methods. The performance of each method is evaluated based on quantitative data, and detailed experimental protocols are provided to facilitate replication and adoption.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The following table summarizes the key performance indicators for the synthesis of this compound using a traditional N-Bromosuccinimide (NBS) method, a metal-free approach with sodium bromite (NaBrO₂), and a novel electrochemical synthesis.

Parameter Literature Procedure (NBS in DMF) New Method 1 (Metal-Free with NaBrO₂)[1][2][3] New Method 2 (Electrochemical Synthesis)[4][5]
Brominating Agent N-Bromosuccinimide (NBS)Sodium Bromite (NaBrO₂)Electrochemically generated from α-bromoketones
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)Not explicitly stated, likely an organic solvent with a supporting electrolyte
Temperature Room Temperature60 °CAmbient Temperature
Reaction Time 5 minutes10 hoursNot explicitly stated
Yield 73%70-88%Not explicitly stated, but described as highly efficient
Key Advantages Rapid reaction timeTransition-metal-free, uses a cheap halogen sourceAvoids external chemical oxidants, scalable
Key Disadvantages Use of a hazardous brominating agentLonger reaction time compared to NBS methodRequires specialized electrochemical equipment

Experimental Protocols

Literature Procedure: C3-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established literature procedures for the direct bromination of imidazo[1,2-a]pyridine.[6]

Materials:

  • Imidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve imidazo[1,2-a]pyridine (4.9 mmol) in DMF (5 mL).

  • To the stirred solution, add N-bromosuccinimide (4.9 mmol) in one portion.

  • Stir the resulting solution at room temperature for 5 minutes.

  • Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

New Synthetic Method 1: Metal-Free C3-Bromination with Sodium Bromite (NaBrO₂)[1][2][3]

This protocol is based on the work of Yu and co-workers, offering a transition-metal-free alternative for the regioselective bromination of imidazo[1,2-a]pyridines.[1][2][3]

Materials:

  • Imidazo[1,2-a]pyridine

  • Sodium bromite (NaBrO₂)

  • Acetic acid (AcOH)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of imidazo[1,2-a]pyridine in DMF, add sodium bromite and acetic acid.

  • Heat the reaction mixture to 60 °C.

  • Maintain the reaction at this temperature for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Follow a standard aqueous work-up and extraction procedure to isolate the product.

  • Purify the crude product by column chromatography to obtain this compound.

New Synthetic Method 2: Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines[4][5]

This method, developed by Huang and co-workers, utilizes a co-electrolysis approach in a simple undivided cell, avoiding the need for external oxidants.[4][5]

Materials:

  • 2-Aminopyridine

  • α-Bromoketone

  • Supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In an undivided electrochemical cell equipped with a constant current source, combine 2-aminopyridine and an α-bromoketone in the chosen solvent with a supporting electrolyte.

  • Apply a constant current to initiate the co-electrolysis.

  • The reaction proceeds through a domino condensation/bromination sequence.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, discontinue the electrolysis.

  • Isolate the this compound product through extraction and purification.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Imidazo[1,2-a]pyridine or 2-Aminopyridine + α-haloketone Reaction Bromination Reaction Start->Reaction Select Method: - NBS - NaBrO2 - Electrochemical Workup Aqueous Work-up & Extraction Reaction->Workup Quenching & Phase Separation Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Isolation of Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

References

Is 3-Bromoimidazo[1,2-a]pyridine a privileged scaffold in medicinal chemistry?

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy. These are molecular frameworks that demonstrate the ability to bind to a variety of biological targets, serving as versatile starting points for the development of new drugs.[1][2] This guide provides a comparative analysis of the 3-Bromoimidazo[1,2-a]pyridine scaffold, evaluating its potential as a privileged scaffold in medicinal chemistry by comparing it with established privileged structures such as indoles and purines.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Player

The broader imidazo[1,2-a]pyridine core is widely recognized as a "drug prejudice" or privileged scaffold in medicinal chemistry.[3][4] This recognition stems from its presence in several marketed drugs with diverse therapeutic applications, including the sedative zolpidem, the anti-ulcer agent zolimidine, and the cardiotonic olprinone.[5][6] The scaffold's versatility is further highlighted by its wide range of reported biological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[5][7] The nitrogen-bridged heterocyclic system of imidazo[1,2-a]pyridine allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[8]

Comparative Analysis of Biological Activity

To objectively assess the standing of the this compound scaffold, this section presents a comparison of the biological activities of its derivatives with those of indole and purine derivatives in two key therapeutic areas: cancer and tuberculosis.

Anticancer Activity

The development of novel anticancer agents is a major focus of drug discovery. The following table summarizes the cytotoxic activity (IC50 values) of derivatives of the three scaffolds against various cancer cell lines.

Scaffold DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine
3-amino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine derivative (Compound 12)HT-29 (Colon)4.15 ± 2.93[9]
3-amino-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine derivative (Compound 18)MCF-7 (Breast)14.81 ± 0.20[10]
3-amino-2-(p-tolyl)imidazo[1,2-a]pyridine derivative (Compound 14)B16F10 (Melanoma)21.75 ± 0.81[9]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast)45[11]
Imidazo[1,2-a]pyridine derivative (Compound 12b)Hep-2 (Laryngeal)11[12]
Indole
Indole-chalcone derivativeA549 (Lung)0.003[13]
Indole-acrylamide derivativeHuh7 (Liver)5.0[14]
Indole-curcumin derivativeHeLa (Cervical)4[14]
Purine
2,6,9-trisubstituted purineP388 (Leukemia)0.004[15]
6-substituted 2-arylaminopurineCDK2/cyclin A0.044[16]

Analysis: The data indicates that while derivatives of the imidazo[1,2-a]pyridine scaffold exhibit potent anticancer activity in the low micromolar range, some derivatives of the well-established indole and purine scaffolds have demonstrated even higher potency, with IC50 values in the nanomolar range.[13][15] It is important to note that these are specific derivatives and direct comparisons of the core scaffolds are not available. The structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridines reveal that substitutions at the C2 and C3 positions are crucial for their anticancer efficacy.[8][17] Similarly, for indoles and purines, specific substitution patterns are key to their potent biological activities.[1][18][19]

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. The imidazo[1,2-a]pyridine scaffold has shown significant promise in this area, with some derivatives in clinical trials.[20]

Scaffold DerivativeMycobacterium tuberculosis StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine amide (IPA-6)H37Rv0.05[20]
Imidazo[1,2-a]pyridine sulfonamide (IPS-1)H37Rv0.4[20]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamideH37Rv≤1[21]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamideH37Rv0.027[20]
Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18)XDR-TB0.004[22]
Purine
2-substituted-6-methylpurine derivativeH37Rv3.12
2,6-disubstituted purine derivativeH37Rv>100

Analysis: Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated exceptional in vitro activity against M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) in the low microgram and even nanogram per milliliter range.[20][22] This potency is often superior to that of many reported purine-based antitubercular agents. The SAR for antitubercular imidazo[1,2-a]pyridines highlights the importance of the carboxamide group at the C3 position and various substitutions on the phenyl ring.[3][7]

Experimental Protocols

To provide a comprehensive resource for researchers, this section details the methodologies for key experiments cited in the evaluation of these scaffolds.

Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

A general and efficient method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves a two-step, one-pot reaction.[23]

cluster_synthesis Synthesis Workflow start 2-Aminopyridine + α-Bromoaldehyde step1 Condensation start->step1 intermediate Imidazo[1,2-a]pyridine step1->intermediate step2 Functionalization at C3 (e.g., Bromination, Amination) intermediate->step2 product 3-Substituted Imidazo[1,2-a]pyridine step2->product cluster_mtt MTT Assay Workflow cell_seeding Seed cells in 96-well plate compound_treatment Treat with test compound cell_seeding->compound_treatment mtt_addition Add MTT reagent compound_treatment->mtt_addition incubation Incubate (formazan formation) mtt_addition->incubation solubilization Solubilize formazan crystals incubation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis cluster_kinase Kinase Inhibition Assay Workflow reaction_setup Set up kinase reaction (kinase, substrate, ATP, inhibitor) incubation_kinase Incubate reaction_setup->incubation_kinase reagent_addition Add Luminescence Reagent incubation_kinase->reagent_addition incubation_lum Incubate reagent_addition->incubation_lum luminescence_reading Read luminescence incubation_lum->luminescence_reading data_analysis_kinase Calculate % inhibition luminescence_reading->data_analysis_kinase cluster_maba MABA Workflow plate_prep Prepare 96-well plate with serial dilutions of compound inoculation Inoculate with M. tuberculosis suspension plate_prep->inoculation incubation_maba Incubate for 7 days inoculation->incubation_maba alamar_blue_addition Add Alamar Blue reagent incubation_maba->alamar_blue_addition incubation_color Incubate for 24 hours alamar_blue_addition->incubation_color read_results Visually assess color change (Blue to Pink) incubation_color->read_results mic_determination Determine MIC read_results->mic_determination

References

Safety Operating Guide

Safe Disposal of 3-Bromoimidazo[1,2-a]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Bromoimidazo[1,2-a]pyridine is critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, emphasizing adherence to regulatory requirements and best practices in a laboratory setting.

I. Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification [1]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation.

Immediate Safety Precautions:

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.
Respiratory Protection Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.

  • Segregate: Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.[2][3]

Step 2: Waste Collection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[4]

    • Full Chemical Name: Write the full chemical name, "this compound," on the label. Do not use abbreviations.[4]

    • Hazard Pictograms: Affix the appropriate GHS pictograms for health hazards (e.g., exclamation mark).[4]

Step 3: Temporary Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

  • Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames. Ensure secondary containment is in place to catch any potential leaks.[4]

Step 4: Professional Disposal

  • Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Arrange for disposal through a licensed hazardous waste disposal company.[4][5] These professionals are trained in the safe handling and transportation of hazardous materials and will ensure compliance with all regulatory requirements.

  • Documentation: Maintain a record of the disposal, including the name of the disposal company, the date of pickup, and the amount of waste disposed of.

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.

  • Containment: Absorb the spill with an inert, dry material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the waste contaminated with This compound? A->B C Segregate as Hazardous Waste B->C Yes G Dispose as non-hazardous waste B->G No D Collect in a labeled, compatible container C->D E Store in a designated satellite accumulation area D->E F Arrange for pickup by a licensed waste disposal company E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Bromoimidazo[1,2-a]pyridine (C₇H₅BrN₂). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationH335May cause respiratory irritation[1]

Hazard Pictograms:

alt text

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles are required.[3] A face shield should be worn in situations with a high risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat must be worn.[3][4] Ensure gloves are regularly inspected for tears or contamination and changed frequently.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If there is a risk of inhalation, a NIOSH-approved respirator should be used.

Operational Plan: Safe Handling and Storage

Handling:

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Grounding: For operations involving larger quantities, use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

  • Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and other sources of ignition.

Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, dry material and place it in a suitable container for hazardous waste disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Segregation: Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[3] Keep it separate from incompatible waste streams.[3]

  • Container Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound".[3]

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash. [3]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedures B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Weigh/Dispense Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Properly Label Waste Container G->H I Store Waste in Designated Area H->I

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.